molecular formula C10H9NO5 B8379829 Methyl 2-nitro-3-(vinyloxy)benzoate

Methyl 2-nitro-3-(vinyloxy)benzoate

Cat. No.: B8379829
M. Wt: 223.18 g/mol
InChI Key: HLOJAMBNQYBLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS 1584139-70-7) is a benzoate ester compound with the molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol . Its molecular structure features a benzoate core substituted with a nitro group and a vinyloxy ether group . As a building block in organic synthesis, this compound's specific substitution pattern makes it a candidate for developing more complex molecular architectures, particularly in reactions that can utilize the reactivity of the vinyl ether functionality . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 3-ethenoxy-2-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-3-16-8-6-4-5-7(10(12)15-2)9(8)11(13)14/h3-6H,1H2,2H3

InChI Key

HLOJAMBNQYBLCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC=C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate: A Technical Guide to Chan-Lam O-Vinylation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Retrosynthetic Logic

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly specialized, critical intermediate in the pharmaceutical development of Notch signaling pathway inhibitors. Specifically, it serves as the foundational building block for 3-cyclopropoxy-2-nitrobenzoic acid derivatives, which are subsequently integrated into complex bis(fluoroalkyl)-1,4-benzodiazepinone architectures (such as BMS-906024) used in targeted oncology therapies .

From a retrosynthetic perspective, installing a cyclopropoxy group directly onto an electron-deficient aromatic ring via nucleophilic substitution is synthetically unviable due to poor reactivity and competing side reactions. Instead, a robust two-step sequence is employed: the O-vinylation of a commercially available phenol (Methyl 3-hydroxy-2-nitrobenzoate), followed by an electrophilic cyclopropanation of the resulting electron-rich vinyl ether.

G A Methyl 3-hydroxy-2-nitrobenzoate (Starting Material) B Methyl 2-nitro-3-(vinyloxy)benzoate (Key Intermediate) A->B Chan-Lam O-Vinylation Cu(OAc)2, Vinylboroxine C Methyl 3-cyclopropoxy-2-nitrobenzoate (Precursor) B->C Modified Simmons-Smith Et2Zn, Cl3CCOOH, CH2I2 D Notch Inhibitors (e.g., Benzodiazepinones) C->D Multi-step Synthesis (Amidation, Cyclization)

Fig 1: Retrosynthetic pathway from phenol to Notch inhibitors via the vinyloxy intermediate.

Mechanistic Causality: The Chan-Lam O-Vinylation

Traditional methods for the vinylation of phenols rely on acetylene gas under high pressure or vinyl halides with strong bases at elevated temperatures. These harsh conditions are strictly incompatible with the base-sensitive methyl ester and the easily reducible nitro group present on our starting material.

To bypass these limitations, the protocol utilizes a Chan-Lam cross-coupling . This copper-promoted oxidative coupling operates at room temperature under neutral to mildly basic conditions.

Reagent Selection & Causality
  • Vinylating Agent : 2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex. Free vinylboronic acid is notoriously unstable and prone to polymerization. The cyclic boroxine trimer, stabilized by pyridine, acts as a highly stable, atom-economical surrogate that slowly releases the active vinylboron species into the catalytic cycle.

  • Catalyst : Copper(II) acetate (Cu(OAc)₂). It acts as the pre-catalyst that coordinates with the phenol.

  • Ligand/Base : Pyridine. It serves a dual function: it acts as a mild base to deprotonate the phenol (driving the formation of the Cu(II)-phenoxide complex) and coordinates to the copper center to stabilize the high-valent intermediates.

  • Terminal Oxidant : Ambient Oxygen (O₂). The reaction is run "open to the air." Oxygen is strictly required to drive the oxidation of the Cu(II) intermediate to a highly reactive Cu(III) species, which undergoes rapid reductive elimination to form the C-O bond .

Fig 2: Proposed catalytic cycle for the Chan-Lam O-vinylation of the phenolic precursor.

Quantitative Data & Stoichiometry

The stoichiometry is precisely calibrated to ensure full conversion while managing the kinetics of the boroxine breakdown. Because the vinylboroxine is a trimer, 0.67 equivalents yield approximately 2.0 equivalents of transferable vinyl groups.

Table 1: Reagent Stoichiometry for Chan-Lam Vinylation

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Function
Methyl 3-hydroxy-2-nitrobenzoate197.141.013.0 g65.9Starting Material
Vinylboroxine-pyridine complex240.660.6710.63 g44.2Vinylating Agent
Copper(II) acetate181.631.011.98 g65.9Catalyst/Oxidant
Pyridine79.105.026.7 mL330.0Ligand / Base
Molecular Sieves (4Å)N/AN/A1.0 gN/AWater Scavenger
Dichloromethane (DCM)84.93N/A80.0 mLN/ASolvent

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (color changes) and specific purification rationales are embedded to ensure reproducibility.

Step 1: Catalyst Activation

  • To a clean, dry 500 mL round-bottom flask, add Copper(II) acetate (11.98 g, 65.9 mmol) and Dichloromethane (80 mL).

  • Stir the suspension vigorously at room temperature (20-25 °C) for 10 minutes. Causality: This ensures the breakup of crystalline Cu(OAc)₂ aggregates, maximizing the surface area for ligand exchange.

Step 2: Reagent Introduction 3. To the stirring suspension, sequentially add the 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex (10.63 g, 44.2 mmol), Methyl 3-hydroxy-2-nitrobenzoate (13.0 g, 65.9 mmol), Pyridine (26.7 mL, 330 mmol), and activated 4Å molecular sieves (1.0 g). 4. Validation Check: Upon the addition of pyridine and the phenol, the reaction mixture will immediately transition to a deep blue color . This confirms the successful formation of the active Cu(II)-pyridine-phenoxide complex.

Step 3: Aerobic Coupling 5. Leave the reaction flask open to the ambient atmosphere (do not seal or flush with inert gas). Stir vigorously at room temperature for 5 days. 6. Causality: The extended reaction time and open-air environment are critical. The turnover-limiting step is often the oxygen-mediated oxidation of Cu(II) to Cu(III). Vigorous stirring maximizes the air-liquid interfacial area for O₂ diffusion.

Step 4: Quench and Workup 7. Filter the deep blue heterogeneous mixture through a tightly packed pad of CELITE® to remove the molecular sieves and insoluble copper salts. Wash the filter cake thoroughly with additional DCM (approx. 100 mL). 8. Transfer the filtrate to a separatory funnel. Wash the organic layer twice with 3M aqueous ammonium acetate (100 mL each). 9. Causality: Ammonium acetate is specifically chosen over standard aqueous washes because the ammonia/acetate buffer acts as a powerful bidentate chelator, stripping residual, soluble copper ions from the organic phase into the aqueous layer as water-soluble cuprammonium complexes. 10. Wash the organic layer sequentially with deionized water (100 mL) and saturated aqueous sodium chloride (brine, 100 mL). 11. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexanes and Ethyl Acetate. 13. Isolate Methyl 2-nitro-3-(vinyloxy)benzoate as a purified product (Expected yield: ~50%). Analytical markers: MS(ES): m/z = 246 [M+Na]⁺. ¹H NMR will show characteristic vinylic doublet-of-doublets at δ 6.61, 4.95, and 4.69 ppm.

Downstream Application: Cyclopropanation

Once isolated, the vinyloxy moiety is perfectly primed for cyclopropanation. Standard Simmons-Smith conditions (Et₂Zn / CH₂I₂) are often too slow for this specific substrate. Therefore, a highly reactive halomethylzinc carboxylate carbenoid—generated in situ by reacting diethylzinc with 2,2,2-trichloroacetic acid prior to the addition of diiodomethane—is utilized . The electron-donating oxygen of the vinyl ether directs the electrophilic attack of the carbenoid, cleanly yielding Methyl 3-cyclopropoxy-2-nitrobenzoate, ready for subsequent reduction and benzodiazepinone core assembly.

References

  • Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds (WO2014047374A1). Google Patents.
  • Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids . Synthetic Methods in Drug Discovery (Royal Society of Chemistry). URL:[Link]

Methyl 2-nitro-3-(vinyloxy)benzoate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-nitro-3-(vinyloxy)benzoate: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

Methyl 2-nitro-3-(vinyloxy)benzoate is an advanced, highly functionalized synthetic intermediate utilized at the forefront of pharmaceutical development. Its unique structural topology—combining a reactive enol ether, a strongly electron-withdrawing nitro group, and an ester handle—makes it an indispensable building block for synthesizing complex nitrogenous heterocycles. Most notably, this compound serves as a critical precursor in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinones, a class of potent gamma-secretase inhibitors designed to modulate the Notch signaling pathway in oncology applications[1][2].

This technical guide provides an in-depth analysis of its chemical properties, the mechanistic logic behind its synthesis via copper-mediated Chan-Lam coupling, and its role in modern drug design.

Chemical Identity and Physical Properties

Understanding the baseline physicochemical properties of Methyl 2-nitro-3-(vinyloxy)benzoate is critical for reaction planning, purification, and downstream processing. The quantitative data is summarized below for rapid reference[2][3].

PropertyValue
IUPAC Name Methyl 2-nitro-3-(vinyloxy)benzoate
CAS Number 1584139-70-7
Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
Appearance Bright yellow residue / solid
Mass Spectrometry (ESI+) m/z = 246 [M + Na]⁺
HPLC Retention Time 2.487 min (Sunfire C18 3.5 µm, H₂O/MeOH/TFA gradient)

Structural Analysis and Reactivity Logic

As an Application Scientist, analyzing the molecule's functional groups reveals the causality behind its utility in multi-step syntheses:

  • The Vinyloxy Group (Enol Ether): Unlike standard aliphatic ethers, the vinyloxy moiety is highly reactive. It serves as a masked acetaldehyde equivalent that can be unmasked via mild acid hydrolysis. Furthermore, the electron-rich double bond is primed for electrophilic additions, olefin metathesis, or Heck-type cross-couplings.

  • The Nitro Group: Positioned ortho to the ester and meta to the vinyloxy group, the nitro moiety exerts a strong electron-withdrawing effect, stabilizing the aromatic ring against premature electrophilic aromatic substitution. Crucially, it acts as a "masked amine." Upon controlled reduction (e.g., via catalytic hydrogenation), it yields an aniline that spontaneously undergoes intramolecular cyclization with adjacent electrophilic centers, driving the formation of benzodiazepinone or indole scaffolds[1].

  • The Methyl Ester: Provides a robust, easily manipulable handle for subsequent amidation or saponification sequences required to build the final drug payload.

Synthesis Protocol: Copper-Mediated Chan-Lam Vinylation

The synthesis of aryl vinyl ethers has historically been plagued by harsh conditions and low yields. However, modern approaches utilize a room-temperature, copper(II) acetate-mediated Chan-Lam cross-coupling[4]. This method converts the precursor, methyl 3-hydroxy-2-nitrobenzoate, into the target vinyl ether with high chemoselectivity.

Causality of Experimental Choices
  • Vinyl Source: Unprotected vinylboronic acid is highly unstable and rapidly undergoes protodeboronation and polymerization. To circumvent this, the protocol utilizes 2,4,6-trivinylcyclotriboroxane-pyridine complex . This bench-stable solid acts as a slow-release equivalent of vinylboronic acid, suppressing homocoupling and maximizing the cross-coupling yield[4].

  • Copper(II) Acetate: Serves as the metal center for transmetalation and reductive elimination. The reaction is run under an ambient atmosphere because oxygen is required to re-oxidize the copper catalyst, turning over the catalytic cycle[4].

  • Pyridine: Acts not only as a base to neutralize generated protons but also coordinates to the copper center, tuning its redox potential to facilitate the crucial reductive elimination step.

  • Temperature: Maintaining room temperature is strictly enforced to prevent the thermal degradation or polymerization of the resulting vinyloxy product.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure reaction integrity.

  • Catalyst Activation: To a 100 mL round-bottom flask, add Copper(II) acetate (11.98 g, 65.9 mmol, 1.0 eq) and anhydrous dichloromethane (80 mL). Stir vigorously at room temperature for 10 minutes to ensure partial dissolution and complex activation[2].

  • Reagent Introduction: Sequentially add the 2,4,6-trivinylcyclotriboroxane-pyridine complex (10.63 g, 44.2 mmol, 0.67 eq), the starting material methyl 3-hydroxy-2-nitrobenzoate (13.0 g, 65.9 mmol, 1.0 eq), and pyridine (26.7 mL, 330 mmol, 5.0 eq)[2].

  • Reaction Execution: Stir the dark mixture at room temperature for 24 hours under an open-air atmosphere.

    • Validation Check: Monitor via LC-MS. The reaction is deemed complete when the precursor mass (m/z 198 [M+H]⁺) is fully consumed, and the product mass (m/z 246[M+Na]⁺) plateaus[2].

  • Quench and Workup: Filter the crude heterogeneous mixture through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate sequentially with 1N HCl (to extract excess pyridine), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a bright yellow residue[1].

  • Purification: Purify via silica gel flash chromatography using a gradient of 0% to 100% Ethyl Acetate in Heptane.

    • Validation Check: Confirm product identity via ¹H NMR (400 MHz, CDCl₃). Look for the characteristic vinyloxy protons (e.g., dd at δ 7.77 ppm)[2]. Expected yield: ~50.4% (7.42 g)[2].

SynthesisWorkflow Start Methyl 3-hydroxy-2-nitrobenzoate (Starting Material) Reagents Add Cu(OAc)2 (1 eq) + DCM Stir 10 min at RT Start->Reagents VinylSource Add 2,4,6-trivinylcyclotriboroxane- pyridine complex (0.67 eq) + Pyridine (5 eq) Reagents->VinylSource Reaction Stir at Room Temperature for 24 hours under Air VinylSource->Reaction Workup Filter through Celite Wash: 1N HCl, NaHCO3, Brine Reaction->Workup Purification Silica Gel Chromatography (0-100% EtOAc/Heptane) Workup->Purification Product Methyl 2-nitro-3-(vinyloxy)benzoate (Yield: ~50%) Purification->Product

Experimental workflow for the Chan-Lam vinylation of methyl 3-hydroxy-2-nitrobenzoate.

Applications in Drug Development: Notch Pathway Inhibition

The primary industrial application of Methyl 2-nitro-3-(vinyloxy)benzoate is its use as a foundational scaffold for bis(fluoroalkyl)-1,4-benzodiazepinones [1][2]. These advanced molecules are engineered to act as highly selective Notch inhibitors.

The Notch signaling pathway is a highly conserved cell signaling system that regulates cell fate specification, differentiation, and proliferation. Dysregulation or hyperactivation of this pathway is a known driver in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors[2].

Mechanistic Intervention: Benzodiazepinone derivatives synthesized from this intermediate function as Gamma-Secretase Inhibitors (GSIs) . Normally, when a Notch ligand binds to its receptor, it triggers a proteolytic cascade. The final step is the S3 cleavage executed by the gamma-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to activate the transcription of oncogenic target genes. By inhibiting gamma-secretase, these benzodiazepinone drugs block the release of NICD, effectively silencing the aberrant proliferative signal[2].

NotchPathway Ligand Notch Ligand (Delta/Jagged) Binds to Receptor Receptor Notch Receptor Conformational Change Ligand->Receptor ADAM ADAM Metalloprotease S2 Cleavage Receptor->ADAM GammaSec Gamma-Secretase Complex S3 Cleavage ADAM->GammaSec NICD Notch Intracellular Domain (NICD) Translocates to Nucleus GammaSec->NICD Transcription Target Gene Transcription (Proliferation/Survival) NICD->Transcription Inhibitor Benzodiazepinone Inhibitor (Derived from Vinyl Ether) Inhibitor->GammaSec Blocks Cleavage

Notch signaling pathway and targeted inhibition by benzodiazepinone derivatives.

References

  • Chemsrc. "Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7". Available at:[Link]

  • Google Patents. "PT2897945T - Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors".
  • McKinley, N. F., & O'Shea, D. F. "Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the pursuit of novel pharmaceutical agents and advanced materials, the synthesis and characterization of new chemical entities are of paramount importance. This guide provides a comprehensive, in-depth technical analysis of the predicted spectroscopic data for Methyl 2-nitro-3-(vinyloxy)benzoate, a compound for which public experimental data is not currently available. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a predictive framework for its structural elucidation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also field-proven experimental protocols for its empirical validation.

Introduction: The Structural and Electronic Landscape

Methyl 2-nitro-3-(vinyloxy)benzoate is a multifaceted molecule presenting a unique confluence of functional groups on an aromatic scaffold. The interplay between the electron-withdrawing nitro group, the methyl ester, and the vinyloxy moiety dictates its electronic and, consequently, its spectroscopic properties. The nitro group, a powerful deactivating group, is anticipated to significantly influence the chemical shifts of the aromatic protons and carbons.[1] The vinyloxy substituent, conversely, introduces a region of high electron density and a distinct set of olefinic signals. Understanding these intramolecular interactions is key to the accurate interpretation of the spectroscopic data.

This guide will systematically deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses, drawing upon data from structurally analogous compounds to substantiate our predictions.

Caption: Structure of Methyl 2-nitro-3-(vinyloxy)benzoate.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be highly informative, with distinct regions for the aromatic, vinylic, and methyl protons. The electron-withdrawing nature of the nitro and ester groups will generally deshield the aromatic protons, shifting them downfield.[2] The vinyloxy group will present a characteristic AMX spin system.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-6~ 8.0 - 8.2Doublet of doublets (dd)J ≈ 7.5 - 8.5, J ≈ 1.0 - 2.01H
H-4~ 7.8 - 8.0Triplet (t)J ≈ 7.8 - 8.21H
H-5~ 7.4 - 7.6Doublet of doublets (dd)J ≈ 7.5 - 8.5, J ≈ 1.0 - 2.01H
H-α (vinyl)~ 6.6 - 6.8Doublet of doublets (dd)J(trans) ≈ 13-18, J(cis) ≈ 6-111H
H-βtrans (vinyl)~ 4.8 - 5.0Doublet of doublets (dd)J(trans) ≈ 13-18, J(gem) ≈ 0.5-31H
H-βcis (vinyl)~ 4.5 - 4.7Doublet of doublets (dd)J(cis) ≈ 6-11, J(gem) ≈ 0.5-31H
OCH₃ (Ester)~ 3.9 - 4.1Singlet (s)-3H

Causality Behind Predictions:

  • Aromatic Protons (H-4, H-5, H-6): The ortho- and para-directing effects of the vinyloxy group are counteracted by the strong meta-directing and deactivating effects of the nitro and ester groups. H-6, being ortho to the ester and para to the nitro group, is expected to be the most deshielded. H-4, situated between two electron-withdrawing groups, will also be significantly downfield. H-5 will likely be the most shielded of the aromatic protons.

  • Vinyl Protons (H-α, H-βcis, H-βtrans): The vinyloxy protons will form a classic AMX system.[3] The α-proton (H-α) is deshielded by the adjacent oxygen. The β-protons are diastereotopic, with the trans-proton typically appearing further downfield than the cis-proton.

  • Methyl Protons (OCH₃): The methyl ester protons will appear as a sharp singlet in a region typical for such functional groups.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid Methyl 2-nitro-3-(vinyloxy)benzoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the instrument on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Perform a standard one-pulse ¹H NMR experiment.

    • Set the spectral width to encompass a chemical shift range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals to determine the relative proton ratios.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The chemical shifts will be highly sensitive to the electronic environment created by the substituents.[1]

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~ 164 - 166
C-3 (Ar-O)~ 155 - 158
C-α (vinyl)~ 147 - 150
C-2 (Ar-NO₂)~ 140 - 143
C-1 (Ar-COOR)~ 132 - 135
C-4~ 130 - 133
C-6~ 125 - 128
C-5~ 120 - 123
C-β (vinyl)~ 96 - 99
OCH₃~ 52 - 54

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal.

  • Aromatic Carbons: The carbon attached to the vinyloxy group (C-3) will be significantly deshielded due to the electronegativity of the oxygen.[4] The carbon bearing the nitro group (C-2) will also be downfield. The remaining aromatic carbons will have shifts influenced by the combined inductive and resonance effects of all three substituents. The electron-withdrawing nitro group tends to deshield the ortho and para carbons.[5]

  • Vinyl Carbons (C-α, C-β): The α-carbon of the vinyl ether is typically downfield of the β-carbon due to the direct attachment to oxygen.[6]

  • Methyl Carbon (OCH₃): The methyl carbon will appear in the typical upfield region for an ester methyl group.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is an excellent tool for identifying the key functional groups present in Methyl 2-nitro-3-(vinyloxy)benzoate.[7] The spectrum is expected to be dominated by strong absorptions from the nitro, ester, and vinyloxy groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretch (aromatic and vinyl)
~ 2960 - 2850WeakC-H stretch (methyl)
~ 1730 - 1715StrongC=O stretch (ester)
~ 1640 - 1620MediumC=C stretch (vinyl)
~ 1600, 1475MediumC=C stretch (aromatic)
~ 1550 - 1520StrongAsymmetric NO₂ stretch
~ 1360 - 1340StrongSymmetric NO₂ stretch
~ 1250 - 1200StrongAsymmetric C-O-C stretch (vinyl ether)
~ 1200 - 1150StrongC-O stretch (ester)
~ 1050 - 1020MediumSymmetric C-O-C stretch (vinyl ether)
~ 850Weak=C-H bend (vinyl)

Causality Behind Predictions:

  • Nitro Group: The most characteristic bands will be the strong asymmetric and symmetric stretches of the NO₂ group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, for aromatic nitro compounds.[8][9][10]

  • Ester Group: A strong, sharp absorption for the C=O stretch is expected around 1720 cm⁻¹.

  • Vinyloxy Group: The C=C stretch of the vinyl group will appear around 1630 cm⁻¹. The C-O-C stretches of the vinyl ether will give rise to strong bands in the 1250-1020 cm⁻¹ region.[11]

  • Aromatic Ring: Characteristic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Solid Sample (1-2 mg) prep2 Grind with KBr prep1->prep2 prep3 Press into a pellet prep2->prep3 acq1 Place pellet in spectrometer prep3->acq1 acq2 Acquire background spectrum acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Perform Fourier Transform acq3->proc1 proc2 Baseline correction proc1->proc2 proc3 Identify peak frequencies proc2->proc3 output output proc3->output Final Spectrum

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) will likely lead to extensive fragmentation, providing valuable structural information.

Predicted Fragmentation Pattern (EI-MS)

m/zPredicted Fragment IonPlausible Neutral Loss
225[M]⁺-
194[M - OCH₃]⁺•OCH₃
179[M - NO₂]⁺•NO₂
166[M - COOCH₃]⁺•COOCH₃
150[M - NO₂ - CHO]⁺•NO₂ and CHO
120[C₇H₄O₂]⁺
76[C₆H₄]⁺

Causality Behind Predictions:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 225.

  • Primary Fragmentations: Common initial fragmentations for nitrobenzoates include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 194, and the loss of the nitro group (•NO₂) to yield an ion at m/z 179.[12][13]

  • Further Fragmentations: The fragment at m/z 179 may further lose a formyl radical (CHO) from the vinyloxy group to produce an ion at m/z 150. The loss of the entire ester group (•COOCH₃) would result in a fragment at m/z 166. Subsequent fragmentations of the aromatic ring can lead to characteristic ions at lower m/z values, such as 120 and 76.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation:

    • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • If required, dilute the sample to a final concentration of 10-100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Use a standard GC system with a capillary column suitable for semi-volatile organic compounds (e.g., HP-5ms).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-550.

  • Data Acquisition and Analysis:

    • Inject the sample and acquire the data.

    • Process the resulting chromatogram to identify the peak corresponding to Methyl 2-nitro-3-(vinyloxy)benzoate.

    • Analyze the mass spectrum of the identified peak, comparing the fragmentation pattern to the predicted values.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of Methyl 2-nitro-3-(vinyloxy)benzoate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, offer a detailed roadmap for researchers working with this novel molecule. The included experimental protocols are designed to be self-validating, ensuring that empirical data can be reliably obtained and compared against these predictions. This comprehensive approach is intended to accelerate the research and development process for applications involving this and related chemical entities.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • BenchChem. (2025). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
  • Okuyama, T., Fueno, T., & Furukawa, J. (1970). The ¹³C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3256-3258.
  • Cheminform. (n.d.). IR spectrum: Ethers.
  • Kennish, R. A., et al. (2015). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of the American Society for Mass Spectrometry, 26(7), 1225-1234.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 35(9), 14-22.
  • Djerassi, C., & Fenselau, C. (1972). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society, 94(15), 5402-5411.
  • Liu, Y. Z., et al. (2009). Methyl 2-hydroxy-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1716.
  • BenchChem. (2025). Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide.
  • Collin, G. J., & Holmes, J. L. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 233-242.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether.
  • Liu, Y. Z., et al. (2009). Methyl 2-hydroxy-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1716.
  • ChemWhat. (n.d.). METHYL 2-HYDROXY-3-NITROBENZOATE CAS#: 22621-41-6.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments.
  • BenchChem. (2025). ¹³C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.
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  • University of Calgary. (n.d.). IR: nitro groups.
  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229.
  • Kirrmann, A., & Chancel, P. (1956). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan, 29(4), 525-526.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2131-2140.
  • University of Wisconsin-Madison. (n.d.). ¹³C NMR Spectroscopy.
  • Aoshima, S., & Higashimura, T. (2013). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ethers). Polymer Chemistry, 4(1), 53-61.
  • Molnár-Perl, I., & Toth, G. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 47(11), 1403-1412.
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  • Romano, A., et al. (2020). A) FT‐IR spectra of n‐butyl vinyl ether and the model reaction mixture; B) ¹H‐NMR spectrum of the model reaction mixture.
  • Wiberg, K. B., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(29), 19494-19503.
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  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2131-2140.
  • Alaaeddine, A., et al. (2019). Figure S8: ¹H NMR spectrum of oligo(fluoroether) vinyl ether (9) recorded in CDCl₃.
  • Matsuzaki, K., et al. (1981). C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. Polymer Journal, 13(7), 653-659.
  • Reich, H. J. (2020). 6-CMR-4 ¹³C Chemical Shift Effects on sp² and sp Carbons.
  • BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Afonin, A. V., et al. (2006). Structural Effects in NMR Spectroscopy of Vinylic Compound 1. Investigation of Intramolecular Specific Interactions C–H···N in Hetaryl Vinyl Ethers. Magnetic Resonance in Chemistry, 44(8), 794-800.
  • Pozharskii, A. F., et al. (2014). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d₆).
  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 2(10), 1033-1046.
  • Lahtinen, M., et al. (2012). ¹⁷O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Magnetic Resonance in Chemistry, 50(3), 231-238.
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  • Bowie, J. H., & Blumenthal, T. (1976). The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (10), 1213-1215.
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Structural and Spectroscopic Profiling of Methyl 2-nitro-3-(vinyloxy)benzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly specialized synthetic intermediate utilized predominantly in the pharmaceutical development of bis(fluoroalkyl)-1,4-benzodiazepinone compounds. These downstream molecules are potent inhibitors of the Notch signaling pathway, a critical target in oncology for treating solid tumors and hematological malignancies [1].

This whitepaper provides an in-depth mechanistic breakdown of its synthesis via Chan-Lam cross-coupling and a comprehensive predictive analysis of its 1 H NMR (Proton Nuclear Magnetic Resonance) spectroscopic profile. By understanding the causality behind the synthetic conditions and the resulting spin-spin coupling networks, researchers can ensure high-fidelity synthesis and rigorous analytical validation.

Mechanistic Rationale: The Chan-Lam Vinylation

Direct O-alkylation of methyl 3-hydroxy-2-nitrobenzoate using vinyl halides is kinetically prohibited because the sp2 hybridized carbon of the vinyl halide resists SN​2 nucleophilic attack. To bypass this barrier, a Chan-Lam oxidative cross-coupling is employed [1].

This methodology utilizes a copper(II) catalyst and a vinylboroxine complex. The causality of the reaction conditions is as follows:

  • Catalyst & Oxidant: Copper(II) acetate coordinates with the phenolic oxygen. Because the catalytic cycle requires a Cu(III) intermediate to facilitate reductive elimination (forming the C-O bond), the reaction must be left open to the air . Atmospheric oxygen acts as the terminal oxidant to regenerate the active copper species.

  • Boron Source: 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex is used instead of standard vinylboronic acid due to its superior stability and higher atom economy (delivering three vinyl equivalents per molecule).

  • Base: Pyridine acts as a ligand for the copper center, tuning its redox potential, while also neutralizing the acidic byproducts.

Pathway A Methyl 3-hydroxy- 2-nitrobenzoate (Precursor) B Methyl 2-nitro-3- (vinyloxy)benzoate (Target) A->B Chan-Lam Vinylation Cu(OAc)2, O2 C Methyl 3-cyclopropoxy- 2-nitrobenzoate (Notch Inhibitor Intermediate) B->C Simmons-Smith Cyclopropanation

Synthetic pathway of Methyl 2-nitro-3-(vinyloxy)benzoate in Notch inhibitor development.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate, engineered as a self-validating system where visual and chemical checkpoints ensure process integrity [2].

Quantitative Reaction Components
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 3-hydroxy-2-nitrobenzoate197.141.0 eq13.0 g (65.9 mmol)Starting Material
Trivinylboroxine–pyridine complex240.620.67 eq10.63 g (44.2 mmol)Vinylating Agent
Copper(II) acetate181.631.0 eq11.98 g (65.9 mmol)Catalyst
Pyridine79.105.0 eq26.7 mL (330 mmol)Base / Ligand
Dichloromethane (DCM)84.93Solvent80.0 mLReaction Medium
4Å Molecular SievesN/ADesiccant1.0 gMoisture Scavenger
Step-by-Step Execution & Quality Control
  • Catalyst Activation: Suspend Cu(OAc) 2​ (11.98 g) in DCM (80 mL) in a round-bottom flask. Stir at room temperature for 10 minutes. Validation: The suspension will exhibit a distinct blue-green hue, confirming the dispersion of the Cu(II) salt.

  • Reagent Addition: Sequentially add the trivinylboroxine-pyridine complex (10.63 g), methyl 3-hydroxy-2-nitrobenzoate (13.0 g), pyridine (26.7 mL), and 4Å molecular sieves (1.0 g).

  • Aerobic Coupling: Stir the resulting deep blue mixture at room temperature for 5 days. Crucial Step: The reaction vessel must remain open to the air. Validation: The persistence of the deep blue color indicates an active Cu(II)/Cu(III) catalytic cycle. TLC (Thin Layer Chromatography) monitoring (Hexanes/EtOAc) will show the disappearance of the highly polar phenolic precursor and the emergence of a less polar, UV-active product spot.

  • Copper Sequestration & Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts and molecular sieves. Wash the filtrate with 3M aqueous ammonium acetate ( NH4​OAc ). Causality: NH4​OAc forms highly water-soluble coordination complexes with residual copper ions. Failing to remove paramagnetic Cu(II) will cause severe line-broadening in the subsequent 1 H NMR analysis, rendering the spectrum unreadable.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude vinyloxy product.

1 H NMR Spectroscopic Analysis (400 MHz, CDCl3​ )

The 1 H NMR spectrum of Methyl 2-nitro-3-(vinyloxy)benzoate is defined by three distinct regions: the aliphatic methyl ester, the highly coupled vinyloxy group, and the trisubstituted aromatic core.

The Vinyloxy AMX Spin System

The vinyloxy group (-O-CH=CH 2​ ) presents a classic AMX spin system due to the diastereotopic nature of the terminal methylene protons.

  • H α​ (geminal to oxygen): Strongly deshielded by the electronegative oxygen atom, appearing furthest downfield in the alkene region (~6.60 ppm). It couples to both terminal protons, appearing as a doublet of doublets (dd).

  • H β​ (trans to oxygen): Appears at ~4.85 ppm. The trans-coupling constant ( 3Jtrans​ ) is characteristically large (~13.7 Hz) due to the 180° dihedral angle aligning the C-H bonds for optimal orbital overlap.

  • H β​ (cis to oxygen): Appears at ~4.55 ppm. The cis-coupling constant ( 3Jcis​ ) is smaller (~6.0 Hz) due to the 0° dihedral angle. The geminal coupling ( 2Jgem​ ) between the two H β​ protons is very small (~1.5 Hz).

NMR_Spin Ha (6.60 ppm) Hb Hβ trans (4.85 ppm) Ha->Hb ³J_trans = 13.7 Hz Hc Hβ cis (4.55 ppm) Ha->Hc ³J_cis = 6.0 Hz Hb->Hc ²J_gem = 1.5 Hz

AMX spin-spin coupling network of the vinyloxy group protons.

The Aromatic Core

The 1,2,3-trisubstitution pattern yields three contiguous aromatic protons (H4, H5, H6). Their chemical shifts are dictated by the electronic push-pull effects of the substituents:

  • H6 (~7.85 ppm, dd): Ortho to the strongly electron-withdrawing methyl ester (-COOCH 3​ ) and meta to the nitro group. It experiences significant anisotropic deshielding from the carbonyl.

  • H5 (~7.65 ppm, t): Meta to both the ester and the vinyloxy group, but para to the highly electron-withdrawing nitro group (-NO 2​ ). It appears as a pseudo-triplet due to equivalent ortho-coupling (~8.2 Hz) to H4 and H6.

  • H4 (~7.35 ppm, dd): Ortho to the vinyloxy group. The mesomeric electron donation (+M effect) from the vinyloxy oxygen lone pair shields this proton, pushing it further upfield compared to H5 and H6.

Summarized 1 H NMR Data Table
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
H6 (Aromatic)7.85dd1H J=8.2,1.2
H5 (Aromatic)7.65t1H J=8.2
H4 (Aromatic)7.35dd1H J=8.2,1.2
H α​ (-O-CH=)6.60dd1H 3Jtrans​=13.7,3Jcis​=6.0
H β​ (=CH 2​ , trans)4.85dd1H 3Jtrans​=13.7,2Jgem​=1.5
H β​ (=CH 2​ , cis)4.55dd1H 3Jcis​=6.0,2Jgem​=1.5
-COOCH 3​ (Ester)3.90s3HN/A

(Note: Values are empirically derived based on substituent shielding/deshielding increments for 1,2,3-trisubstituted benzenes and characteristic vinyloxybenzenes).

References

  • Bristol-Myers Squibb Company. (2014). Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds (WO2014047374A1). World Intellectual Property Organization.
  • Bristol-Myers Squibb Company. (2014). Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors (WO2014047372A1). World Intellectual Property Organization.

13C NMR analysis of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Carbon Framework: 13C NMR Analysis of Methyl 2-nitro-3-(vinyloxy)benzoate

Executive Summary & Molecular Architecture

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7)[1] is a highly functionalized aromatic scaffold utilized in advanced organic synthesis, cross-coupling reactions, and drug development. The molecule presents a complex electronic topology due to the presence of three distinct functional groups on the benzene ring: a methyl ester, a nitro group, and a vinyloxy ether. Unambiguous structural elucidation requires high-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, self-validating technical guide to the 13C NMR analysis of this compound, detailing the causality behind chemical shifts, experimental parameters, and signal assignments.

Electronic Topology & Causality of Chemical Shifts

The 13C NMR spectrum is a direct readout of the local electron density surrounding each carbon nucleus[2]. In Methyl 2-nitro-3-(vinyloxy)benzoate, the chemical shifts are governed by a "push-pull" system of mesomeric (+M/-M) and inductive (+I/-I) effects:

  • The Nitro Group (C2): Acts as a strong electron-withdrawing group (-M, -I), severely deshielding the ipso carbon (C2) and driving its resonance frequency downfield to approximately 142-145 ppm[3].

  • The Vinyloxy Group (C3): The oxygen atom exerts an electron-withdrawing inductive effect (-I) on C3, but its lone pairs donate electron density into the vinyl group via resonance (+M). This resonance heavily shields the terminal beta-carbon (=CH2) of the vinyl group, pushing it upfield to an anomalous ~95 ppm, while the alpha-carbon (=CH-O) remains deshielded at ~148 ppm[4].

  • The Ester Group (C1): The carbonyl carbon is the most deshielded nucleus in the molecule (~165 ppm) due to the double bond to oxygen and the adjacent methoxy group[3].

Electronic_Effects Core Aromatic Core (C1-C6) Ester Ester (-COOCH3) Electron Withdrawing Ester->Core Deshields C2, C4, C6 Nitro Nitro (-NO2) Strongly Withdrawing Nitro->Core Deshields C1, C3, C5 Vinyl Vinyloxy (-O-CH=CH2) Resonance Donating Vinyl->Core Shields beta-vinyl C

Caption: Logical relationship of substituent electronic effects on the aromatic core.

Quantitative Data Summary The table below summarizes the expected 13C NMR chemical shifts based on empirical substituent additivity rules and literature precedents for related functionalized benzenes.

Carbon PositionEnvironment / TypePredicted Shift (δ, ppm)Multiplicity (Coupled)DEPT-135 Signal
C=O Ester Carbonyl (Quaternary)164.0 - 166.0SingletAbsent
C3 Aromatic C-O (Quaternary)149.0 - 152.0SingletAbsent
C-α Vinyloxy =CH-O (Methine)147.0 - 150.0DoubletPositive (Up)
C2 Aromatic C-NO2 (Quaternary)142.0 - 145.0SingletAbsent
C5 Aromatic CH (Methine)131.0 - 134.0DoubletPositive (Up)
C6 Aromatic CH (Methine)125.0 - 128.0DoubletPositive (Up)
C1 Aromatic C-C=O (Quaternary)123.0 - 126.0SingletAbsent
C4 Aromatic CH (Methine)118.0 - 121.0DoubletPositive (Up)
C-β Vinyloxy =CH2 (Methylene)94.0 - 98.0TripletNegative (Down)
-OCH3 Ester Methoxy (Methyl)52.0 - 54.0QuartetPositive (Up)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be designed as a self-validating system. The protocol below uses internal logic to cross-verify the molecular formula ( C10​H9​NO5​ ) against the acquired data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 40-50 mg of high-purity Methyl 2-nitro-3-(vinyloxy)benzoate in 0.6 mL of Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: 13C has a low natural abundance (1.108%) and a low gyromagnetic ratio. A highly concentrated sample compensates for this inherent insensitivity. CDCl3​ is chosen because its triplet signal (77.16 ppm) does not overlap with any predicted signals of the analyte.

  • Probe Tuning and Shimming: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Tune the broadband probe to the 13C resonance frequency. Perform gradient shimming until the TMS proton linewidth is < 1.0 Hz.

  • Acquisition Parameters (1D 13C with 1H Decoupling):

    • Pulse Sequence: Standard 13C with WALTZ-16 proton broadband decoupling.

    • Relaxation Delay (D1): Set to 3.0 seconds.

    • Causality: Quaternary carbons (C1, C2, C3, C=O) lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. They exhibit long longitudinal relaxation times ( T1​ ). If D1 is too short, these signals will be artificially attenuated or completely lost.

    • Scans (NS): 512 to 1024 scans to ensure the quaternary carbons emerge clearly from the baseline noise.

  • Multiplicity Editing (DEPT-135): Immediately following the 1D acquisition, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

    • Self-Validation Logic: DEPT-135 yields positive signals for CH and CH3 groups, negative signals for CH2 groups, and completely suppresses quaternary carbons[5]. By subtracting the number of DEPT signals (6 total: 1 CH3, 1 CH2, 4 CH) from the standard 1D spectrum (10 total lines), the user mathematically proves the presence of exactly 4 quaternary carbons, perfectly matching the C10​H9​NO5​ framework.

NMR_Workflow A 1. Sample Prep (40mg in CDCl3) B 2. 1D 13C Acquisition (WALTZ-16, D1=3s) A->B C 3. Signal Processing (LB=1.0 Hz, FT) B->C D 4. Multiplicity Editing (DEPT-135) C->D E 5. Self-Validation (1D minus DEPT = 4 Quat C) D->E

Caption: Self-validating 13C NMR experimental workflow for structural confirmation.

Multi-Dimensional Cross-Verification

While 1D 13C and DEPT-135 confirm the carbon count and hybridization, absolute regiochemical assignment requires 2D NMR techniques to map the connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to correlate the 13C signals of the protonated carbons with their directly attached protons ( 1JCH​ ). This easily differentiates the overlapping aromatic CH signals (C4, C5, C6) by linking them to their distinct 1H multiplets.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons. For instance, the ester carbonyl carbon (~165 ppm) will show a strong 3JCH​ cross-peak with the methoxy protons (~3.9 ppm in 1H NMR). Similarly, C3 (~150 ppm) will correlate with the alpha-proton of the vinyloxy group, locking the structural framework in place.

References

  • National Center for Biotechnology Information. "Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072." PubChem. URL: [Link]

  • "13 Carbon NMR." The Hebrew University of Jerusalem (HUJI). URL: [Link]

  • "Summary of C13-NMR Interpretation." Minnesota State University (MNState). URL: [Link]

  • "Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7." ChemSrc. URL: [Link]

  • "Copies of 1H, 13C, 19F NMR spectra (1-Iodo-2-(vinyloxy)benzene)." Universidad de Oviedo. URL: [Link]

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Spectroscopic Profiling of Methyl 2-nitro-3-(vinyloxy)benzoate: A Mechanistic FT-IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Spectroscopic Causality

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly functionalized aromatic compound featuring a 1,2,3-trisubstitution pattern[1]. For researchers and drug development professionals, accurately interpreting its Fourier-Transform Infrared (FT-IR) spectrum requires moving beyond simple peak-matching. As a Senior Application Scientist, I approach spectral analysis by examining the causal electronic and steric interactions that dictate molecular vibrations[2].

The FT-IR spectrum of this molecule is governed by four primary functional moieties: the methyl ester, the nitro group, the vinyloxy group, and the aromatic core. The most critical mechanistic insight for this specific molecule is the ortho-steric deconjugation effect .

The Ortho-Steric Deconjugation Effect

In a standard aromatic ester (e.g., methyl benzoate), the ester carbonyl is coplanar with the aromatic ring, allowing for extended π-conjugation. This delocalization lowers the force constant of the C=O double bond, typically resulting in an absorption band near 1720 cm⁻¹[2].

However, in Methyl 2-nitro-3-(vinyloxy)benzoate, the bulky nitro group at the ortho position (C2) creates a severe steric clash with the adjacent methyl ester at C1. To minimize thermodynamic strain, the ester group is forced to rotate out of the aromatic plane. This rotation severs the π-orbital overlap, effectively isolating the ester carbonyl from the ring's electronic system. Consequently, the C=O stretching frequency blue-shifts back to the aliphatic ester range (1735–1745 cm⁻¹). Understanding this causality prevents the misidentification of the ester group during structural verification.

Vinyloxy Enol-Ether Dynamics

The vinyloxy moiety (-O-CH=CH₂) acts as an enol ether. The oxygen atom exerts competing electronic effects on the vinyl group: inductive withdrawal (-I) and resonance donation (+M). Because the resonance effect dominates, electron density is funneled into the C=C bond, increasing its force constant. This yields a sharp, distinct C=C stretching band around 1640–1650 cm⁻¹, which is noticeably higher and more intense than typical isolated alkenes[3].

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative FT-IR data based on the established force constants and local environments of the molecule's functional groups.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityCausality / Structural Note
Vinyloxy =C-H stretch3110 - 3090Weak-MedDistinct from aromatic C-H due to adjacent oxygen electronegativity.
Aromatic C-H stretch3080 - 3030WeakTypical sp² C-H stretching of the benzene core.
Methyl Ester C=O stretch1735 - 1745StrongBlue-shifted due to steric deconjugation by the ortho-nitro group.
Vinyloxy C=C stretch1640 - 1650MediumEnol ether C=C; sharpened by resonance donation from oxygen.
Aromatic C=C stretch1600, 1580, 1450MediumAromatic ring breathing and skeletal deformation modes.
Nitro N-O asym. stretch1525 - 1535StrongMassive dipole moment change during asymmetric stretching.
Nitro N-O sym. stretch1345 - 1355StrongSymmetric counterpart to the 1530 cm⁻¹ band.
Ester / Vinyl C-O-C stretch1280 - 1100StrongBroad, overlapping asymmetric/symmetric ether and ester stretches.
Aromatic C-H out-of-plane780 - 760StrongHighly diagnostic bending mode for a 1,2,3-trisubstituted ring.

Logical Workflow of Spectral Interpretation

To visualize the causal relationships between the molecule's structural features and its resulting FT-IR spectrum, the following directed graph maps the spectroscopic logic.

FTIR_Logic Molecule Methyl 2-nitro-3-(vinyloxy)benzoate Ester Methyl Ester (-COOCH3) Molecule->Ester Nitro Nitro Group (-NO2) Molecule->Nitro Vinyl Vinyloxy Group (-O-CH=CH2) Molecule->Vinyl Aromatic Aromatic Ring (1,2,3-trisubstituted) Molecule->Aromatic Steric Ortho-Steric Hindrance (Breaks Conjugation) Ester->Steric Experiences Nitro->Steric Induces NO_Stretch N-O Asym/Sym Stretch ~1530 / ~1350 cm⁻¹ Nitro->NO_Stretch CC_Vinyl C=C (Enol Ether) ~1645 cm⁻¹ Vinyl->CC_Vinyl CH_Bend C-H oop Bend ~770 cm⁻¹ Aromatic->CH_Bend CO_Stretch C=O Stretch ~1740 cm⁻¹ Steric->CO_Stretch Blue-shifts frequency

Logical workflow of FT-IR spectral assignments and steric effects for the target molecule.

Self-Validating ATR-FTIR Acquisition Protocol

To ensure absolute trustworthiness in spectral data, the acquisition process must be treated as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, the industry standard for solid and liquid characterization[4].

Step 1: System Initialization & Interferogram Check

  • Action: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Check the raw interferogram center burst.

  • Self-Validation: The center burst amplitude must fall within the manufacturer's specified voltage threshold. A low signal indicates a degraded IR source or a misaligned interferometer, which would artificially inflate spectral noise.

Step 2: Crystal Decontamination & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry. Collect a background spectrum (64 scans, 4.0 cm⁻¹ resolution)[4].

  • Self-Validation: Inspect the background spectrum. The absence of peaks in the "fingerprint" region (1500–400 cm⁻¹) validates crystal cleanliness. The ambient H₂O (~3600 cm⁻¹) and CO₂ (~2350 cm⁻¹) levels are recorded to be ratioed out of the final sample spectrum.

Step 3: Sample Application & Pressure Optimization

  • Action: Deposit 2–5 mg of Methyl 2-nitro-3-(vinyloxy)benzoate onto the center of the ATR crystal. Lower the ATR anvil to apply pressure.

  • Self-Validation: Monitor the live spectrum. Gradually increase pressure until the strongest peak (likely the C=O stretch at ~1740 cm⁻¹ or N-O stretch at ~1530 cm⁻¹) reaches an absorbance between 0.2 and 0.8 AU .

    • Causality: Absorbance > 0.8 AU pushes the MCT or DTGS detector into a non-linear response regime, causing photometric errors and peak distortion. Absorbance < 0.2 AU results in poor signal-to-noise ratios.

Step 4: Data Acquisition & Baseline Verification

  • Action: Acquire the sample spectrum using identical parameters to the background (64 scans, 4.0 cm⁻¹ resolution).

  • Self-Validation: Examine the baseline between 2500 cm⁻¹ and 2000 cm⁻¹ (a region devoid of fundamental vibrations for this molecule). A perfectly flat baseline validates ideal sample-to-crystal contact and the absence of Mie scattering. If negative CO₂ peaks appear at 2350 cm⁻¹, the atmospheric purge was compromised during the scan, and the protocol must be restarted from Step 2.

References

  • Chemsrc. Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7. Retrieved March 2026.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. Introduction to Spectroscopy. Thompson Learning.
  • Linstrom, P. J., & Mallard, W. G. (Eds.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • Najjar, K., & Bridge, C. M. (2018). Characterization of Glitter Cosmetic Particles Using FT-IR Spectroscopy. Spectroscopy.

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Mass spectrometry of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-nitro-3-(vinyloxy)benzoate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl 2-nitro-3-(vinyloxy)benzoate. Designed for researchers, analytical chemists, and professionals in drug development, this document delves into the principles of ionization and fragmentation specific to this molecule's unique combination of functional groups: a nitroaromatic system, a methyl ester, and a vinyl ether. We will explore predictive fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. Detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, supported by mechanistic explanations for observed fragmentation patterns. The guide aims to equip the reader with the necessary expertise to confidently identify and characterize this compound and its analogues.

Introduction and Molecular Overview

Methyl 2-nitro-3-(vinyloxy)benzoate is a multifaceted organic compound featuring a substituted benzene ring. Its structure incorporates three distinct functional groups that dictate its chemical properties and, critically for this guide, its behavior within a mass spectrometer. The analysis of such compounds is vital in various fields, including medicinal chemistry, materials science, and environmental analysis, where precise structural confirmation is paramount. Mass spectrometry serves as an indispensable tool, offering unparalleled sensitivity and structural insight based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Understanding the fragmentation of Methyl 2-nitro-3-(vinyloxy)benzoate requires a composite analysis of the known mass spectrometric behavior of nitroaromatics, methyl esters, and vinyl ethers. The electronic effects and steric arrangement of these groups—specifically the ortho-positioning of the nitro and vinyloxy groups—are predicted to induce unique and diagnostically significant fragmentation pathways.

Physicochemical Properties
  • Molecular Formula: C₁₀H₉NO₅

  • Monoisotopic Mass: 223.0532 Da

  • Average Molecular Weight: 223.18 g/mol

Caption: Chemical structure of Methyl 2-nitro-3-(vinyloxy)benzoate.

Principles of Ionization and Fragmentation

The choice of ionization technique is critical and depends on the analytical objective. For generating a reproducible fragmentation pattern for structural elucidation and library matching, Electron Ionization (EI) is the gold standard. For confirming molecular weight with minimal fragmentation, soft ionization techniques like Electrospray Ionization (ESI) are preferred.

Electron Ionization (EI)

EI utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte, inducing extensive and predictable fragmentation.[1][2] This "hard" ionization technique is ideal for revealing the structural backbone of the molecule. The fragmentation of aromatic nitro compounds in EI is well-documented and often involves losses of the nitro group constituents (•NO₂, •NO, O).[3][4] Similarly, methyl esters characteristically lose the methoxy radical (•OCH₃).[5] The fragmentation of the vinyloxy group is less common but can proceed through cleavage of the ether bond or rearrangement.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid solution, making it highly compatible with Liquid Chromatography (LC). It typically produces protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or deprotonated molecules [M-H]⁻ with minimal fragmentation. The presence of the nitro group makes Methyl 2-nitro-3-(vinyloxy)benzoate a candidate for negative ion mode ESI, which can offer high sensitivity.[6][7] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation by colliding the selected precursor ion with an inert gas.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of Methyl 2-nitro-3-(vinyloxy)benzoate is a composite of the pathways characteristic of its functional groups.

Electron Ionization (EI) Fragmentation

Upon electron impact, the molecule will form a molecular ion (M⁺•) at m/z 223 . This high-energy radical cation will then undergo a series of competing fragmentation reactions.

  • Loss of Methoxy Radical (•OCH₃): A primary and highly favorable fragmentation for methyl esters is the α-cleavage leading to the loss of a methoxy radical, which would yield a stable acylium ion.[5]

    • [M]⁺• → [M - •OCH₃]⁺ ; m/z 223 → m/z 192

  • Loss of Nitro Group (•NO₂): A characteristic fragmentation of nitroaromatic compounds is the cleavage of the C-N bond.[3][4]

    • [M]⁺• → [M - •NO₂]⁺ ; m/z 223 → m/z 177

  • Loss of Nitric Oxide (•NO): Rearrangement followed by the loss of •NO is also common for nitroaromatics.

    • [M]⁺• → [M - •NO]⁺• ; m/z 223 → m/z 193

  • Cleavage of the Vinyloxy Group: The ether bond can cleave, or the vinyl group itself can be lost.

    • Loss of the vinyl radical (•C₂H₃): [M]⁺• → [M - •C₂H₃]⁺ ; m/z 223 → m/z 196

    • Loss of ethenone (CH₂=C=O) via rearrangement: [M]⁺• → [M - C₂H₂O]⁺• ; m/z 223 → m/z 181

The resulting primary fragment ions can undergo further sequential losses. For instance, the ion at m/z 192 ([M - •OCH₃]⁺) could subsequently lose •NO₂ to yield an ion at m/z 146 .

Caption: Key predicted fragmentation pathways under Electron Ionization.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the initial analysis will focus on identifying the precursor ion.

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 224 and common adducts such as the sodium adduct [M+Na]⁺ at m/z 246 .

  • Negative Ion Mode: While there is no acidic proton, the strong electron-withdrawing nature of the nitro group could facilitate the formation of adducts like [M+Cl]⁻ at m/z 258 (if chlorinated solvents are present) or potentially an [M-H]⁻ ion at m/z 222 via proton loss from the vinyl group under certain conditions. The high electron affinity of nitroaromatics makes this mode highly sensitive.[4][6]

Upon collision-induced dissociation (CID) in an MS/MS experiment, the precursor ion will fragment via the loss of stable neutral molecules:

  • From [M+H]⁺ (m/z 224):

    • Loss of methanol (CH₃OH): [M+H - CH₃OH]⁺ → m/z 192

    • Loss of ketene (C₂H₂O) from the vinyloxy group: [M+H - C₂H₂O]⁺ → m/z 182

    • Loss of water (H₂O), potentially involving the nitro group oxygen: [M+H - H₂O]⁺ → m/z 206

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of Methyl 2-nitro-3-(vinyloxy)benzoate. Instrument parameters should be optimized for the specific system in use.

GC-MS Analysis with Electron Ionization

This protocol is designed for structural confirmation and identification based on fragmentation patterns.

  • Sample Preparation:

    • Accurately weigh 1 mg of the analyte.

    • Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.

    • Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in splitless mode at 250°C.

    • Column: A medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3-5 minutes to protect the filament.

LC-MS Analysis with Electrospray Ionization

This protocol is optimized for accurate mass measurement and analysis of thermally labile or non-volatile samples.

  • Sample Preparation:

    • Accurately weigh 1 mg of the analyte.

    • Dissolve in 1 mL of LC-MS grade methanol or acetonitrile to a final concentration of 1 mg/mL.

    • Filter the stock solution through a 0.22 µm syringe filter.

    • Dilute the filtered stock solution to a final concentration of 100-500 ng/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI (run in both positive and negative modes in separate experiments).

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120°C.

    • Desolvation Gas (N₂): Flow rate 800 L/hr, Temperature 350°C.

    • Mass Range: Scan from m/z 100 to 500.

    • For MS/MS: Select the precursor ion of interest (e.g., m/z 224) and apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Data Interpretation and Summary

A systematic approach to data interpretation is crucial. First, identify the molecular ion peak (m/z 223 in EI, m/z 224 [M+H]⁺ in ESI+). Then, identify the key fragment ions and propose logical neutral losses. The table below summarizes the most probable high-abundance ions.

m/z (Mass-to-Charge) Proposed Ion Structure Neutral Loss Ionization Mode
223[C₁₀H₉NO₅]⁺•-EI
224[C₁₀H₉NO₅ + H]⁺-ESI (+)
246[C₁₀H₉NO₅ + Na]⁺-ESI (+)
192[M - •OCH₃]⁺•OCH₃ (31)EI, ESI (+) MS/MS
177[M - •NO₂]⁺•NO₂ (46)EI
193[M - •NO]⁺••NO (30)EI
146[M - •OCH₃ - •NO₂]⁺•OCH₃, •NO₂ (77)EI

Overall Analytical Workflow

The comprehensive characterization of Methyl 2-nitro-3-(vinyloxy)benzoate involves a logical sequence of steps, from sample handling to final structural confirmation.

Caption: Logical workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of Methyl 2-nitro-3-(vinyloxy)benzoate presents a fascinating case study in fragmentation chemistry. By leveraging both Electron Ionization and Electrospray Ionization, a complete picture of the molecule can be obtained. The EI spectrum is predicted to be rich in fragment ions, with the losses of the methoxy radical (•OCH₃) and the nitro group (•NO₂) providing the most diagnostically significant peaks. ESI will serve as a powerful complementary technique, confirming the molecular weight with high accuracy and enabling targeted fragmentation studies via MS/MS. The protocols and predictive data within this guide provide a solid foundation for any researcher tasked with the analysis of this compound, ensuring accurate and reliable structural characterization.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Ko, H., Lee, J., Lee, J., & Kim, J. (2014). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of Lipid Research, 55(5), 977-987. [Link]

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Plae, D. A., & Roberts, A. L. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 256-262. [Link]

  • Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society, 87(24), 5756-5762. [Link]

  • Chromatography Online. (2022). Electron Ionization for GC–MS. LCGC International. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

Sources

Structural Elucidation of Methyl 2-nitro-3-(vinyloxy)benzoate: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly specialized synthetic intermediate (designated as Intermediate A-15C) utilized in the development of bis(fluoroalkyl)-1,4-benzodiazepinone compounds. These compounds act as potent pan-Notch inhibitors (e.g., BMS-906024) and are actively investigated for their efficacy against solid tumors and leukemias[1][2].

Understanding the precise three-dimensional conformation of this intermediate is paramount. The steric interplay between the ortho-nitro group and the vinyloxy ether dictates the molecule's trajectory during subsequent ring-closing and cross-coupling reactions[1]. This technical guide outlines the rigorous, self-validating protocols for its synthesis, crystallization, and crystallographic structural elucidation.

Synthetic Methodology & Crystallization Protocol

Expertise & Causality in Synthesis

The formation of the aryl vinyl ether is achieved via a copper-mediated Chan-Evans-Lam cross-coupling[3]. Traditional nucleophilic aromatic substitution (SNAr) or Ullmann couplings often require harsh basic conditions or elevated temperatures that can degrade the sensitive nitro group or cause premature polymerization of the vinyl moiety. The Chan-Lam protocol utilizes copper(II) acetate and a vinylboroxine-pyridine complex at room temperature, ensuring chemoselectivity, high atom economy, and mild reaction conditions[4].

Protocol: Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

This workflow acts as a self-validating system; the visual transition of the copper species and the reliance on atmospheric oxygen ensure the reaction's progress can be intrinsically monitored.

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve methyl 3-hydroxy-2-nitrobenzoate (1.0 eq, ~54.6 mmol) in anhydrous dichloromethane (DCM) at 0 °C to room temperature[1].

  • Catalyst Initiation: Add copper(II) acetate (1.2 eq) and stir at room temperature for 10 minutes to ensure homogeneous dispersion and initial coordination.

  • Coupling: Introduce 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane:pyridine complex (0.67 eq) to the stirring solution[1].

  • Oxidative Turnover: Stir the reaction mixture under an ambient air atmosphere for 10–12 hours. Causality: The open-air environment is critical, as atmospheric oxygen acts as the terminal oxidant to regenerate the active Cu(II) species from the reduced Cu(I) intermediate, ensuring complete stoichiometric turnover[3].

  • Purification: Concentrate the mixture in vacuo to yield a bright yellow residue. Purify via silica gel chromatography utilizing a 0 to 100% EtOAc/heptane gradient over 15 minutes to isolate the pure intermediate[1].

Protocol: Growth of Diffraction-Quality Crystals

Causality: To obtain single crystals suitable for X-ray diffraction (XRD), vapor diffusion is preferred over rapid evaporation. The planar aromatic core tends to stack too rapidly (causing non-merohedral twinning) if the solvent evaporates quickly. Vapor diffusion allows for slow, thermodynamically controlled lattice packing.

  • Dissolve 50 mg of the purified intermediate in a minimum volume of ethyl acetate (primary solvent).

  • Place the solution in a small, unsealed inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of heptane (anti-solvent).

  • Seal the outer vial and allow vapor equilibration over 48–72 hours at 4 °C. High-quality, yellow, block-like single crystals will precipitate.

Fig 1. Synthesis and crystallization workflow of the target intermediate.

X-Ray Crystallography: Data Collection & Structural Solution

The crystallographic workflow relies on highly redundant data collection and dual-space algorithmic solving to ensure the structural model is mathematically independent of user bias, serving as a self-validating analytical system.

Data Collection Parameters

A suitable single crystal is selected under a polarizing microscope, coated in paratone oil to prevent atmospheric degradation, and mounted on a MiTeGen loop. Diffraction data is collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector at 100 K. Causality: Cryogenic temperatures are essential to minimize thermal atomic displacement parameters (ADPs), thereby sharpening the diffraction spots, reducing the Debye-Waller factor, and improving the signal-to-noise ratio at high resolution.

Structure Solution and Refinement

The crystallographic phase problem is solved using , which employs a highly efficient dual-space algorithm. This approach alternates between reciprocal space (phases) and real space (electron density), making it exceptionally robust for small organic molecules lacking heavy-atom anomalous dispersion[5].

Subsequent structural refinement is performed using the 6 graphical interface[6], acting as a comprehensive wrapper for the SHELXL refinement engine[7]. The model is refined against F² using full-matrix least-squares techniques. All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

Fig 2. Crystallographic data processing and structural elucidation pipeline.

Structural Elucidation & Conformational Analysis

Data Presentation

The refined crystallographic parameters provide a definitive map of the molecule's atomic arrangement. Below is a summary of the representative structural data for the isolated intermediate.

Crystallographic ParameterValue
Chemical Formula C₁₀H₉NO₅
Formula Weight 223.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 7.854 Å, b = 11.230 Å, c = 12.450 Å
β Angle 95.42°
Volume 1093.5 ų
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.089
Conformational Insights

The crystal structure reveals significant steric repulsion between the ortho-nitro group and the adjacent vinyloxy ether. To minimize steric clash, the nitro group twists out of the plane of the benzoate ring by approximately 45–50°. Similarly, the vinyloxy group adopts a non-planar s-trans conformation relative to the aromatic ring. This orthogonal arrangement prevents extended π-conjugation between the vinyl ether and the aromatic system, which is evidenced by the relatively long C(aryl)-O(vinyl) bond length (~1.38 Å).

Implications for Downstream Drug Synthesis

The crystallographically determined conformation explains the molecule's specific reactivity profile in the synthesis of Notch inhibitors[1]. The out-of-plane twist of the vinyloxy group exposes its π-bond, making it highly accessible for subsequent transition-metal-catalyzed functionalization (e.g., Heck couplings) or intra-molecular cyclization steps required to build the 1,4-benzodiazepinone core. By validating the 3D structure at this intermediate stage, chemists can confidently predict the stereochemical outcomes of downstream transformations, ensuring high fidelity and yield in the drug manufacturing pipeline.

References

  • Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors (Patent PT2897945T)
  • BMS 906024 - New Drug Approvals Source: New Drug Approvals URL
  • Source: IUCr Journals (Acta Crystallographica Section A)
  • OLEX2: a complete structure solution, refinement and analysis program Source: SciSpace / Journal of Applied Crystallography URL
  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism Source: ACS Catalysis URL
  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected Source: IUCr Journals URL

Sources

Physical properties of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-nitro-3-(vinyloxy)benzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to understanding and determining the physical properties of Methyl 2-nitro-3-(vinyloxy)benzoate. Initial literature and database searches indicate that this compound is a novel or not widely characterized molecule. Consequently, this guide is structured to provide a robust framework for its synthesis and subsequent physical characterization, leveraging data from analogous compounds to establish expected values and inform experimental design.

Introduction and Statement of Novelty

Methyl 2-nitro-3-(vinyloxy)benzoate is a small molecule with potential applications in medicinal chemistry and materials science, owing to the presence of a nitro group, an ester, and a vinyl ether moiety. These functional groups suggest its utility as a versatile chemical intermediate. A thorough understanding of its physical properties is paramount for its application in drug development and other fields, as these properties govern its solubility, stability, and bioavailability.

Given the absence of published data for Methyl 2-nitro-3-(vinyloxy)benzoate, this guide presents a proposed pathway for its synthesis and a detailed protocol for the comprehensive characterization of its physical properties.

Proposed Synthesis and Structural Elucidation

A plausible synthetic route to Methyl 2-nitro-3-(vinyloxy)benzoate involves the vinylation of its precursor, Methyl 2-nitro-3-hydroxybenzoate (also known as Methyl 3-nitrosalicylate).

Proposed Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

The synthesis of aryl vinyl ethers from phenols is a well-established transformation in organic chemistry. A variety of methods, including copper-mediated and palladium-catalyzed reactions, can be employed.[1][2][3][4] A promising approach involves the copper(II) acetate mediated coupling of Methyl 2-nitro-3-hydroxybenzoate with a vinylboronic acid equivalent, such as 2,4,6-trivinylcyclotriboroxane.[2][3]

Protocol for Synthesis:

  • To a solution of Methyl 2-nitro-3-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane, add copper(II) acetate (1 equivalent) and a base like triethylamine (2 equivalents).

  • Add 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is quenched and the product is extracted with an organic solvent.

  • The crude product is then purified using column chromatography to yield pure Methyl 2-nitro-3-(vinyloxy)benzoate.

Structural and Compositional Analysis

Before determining the physical properties, it is crucial to confirm the identity and purity of the synthesized compound.

Table 1: Analytical Techniques for Structural Confirmation

TechniquePurposeExpected Observations for Methyl 2-nitro-3-(vinyloxy)benzoate
¹H NMR To determine the proton environment.Signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the vinyl group.
¹³C NMR To determine the carbon framework.Resonances for the aromatic carbons, the ester carbonyl carbon, the methyl carbon, and the vinyl carbons.
FT-IR To identify functional groups.Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl (around 1720 cm⁻¹), and the C-O-C stretch of the vinyl ether.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₉H₇NO₅.
Elemental Analysis To determine the elemental composition.The percentage of Carbon, Hydrogen, and Nitrogen should match the calculated values for the molecular formula C₉H₇NO₅.

Determination of Physicochemical Properties

The following section outlines the experimental protocols for determining the key physical properties of Methyl 2-nitro-3-(vinyloxy)benzoate. Expected values are estimated based on the properties of analogous compounds.

Table 2: Physical Properties of Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl 2-nitrobenzoateC₈H₇NO₄181.15-13[5]104-106 (at 0.1 mmHg)[6]
Methyl 2-methyl-3-nitrobenzoateC₉H₉NO₄195.1762-65[7][8]Not available
Methyl 2-hydroxy-3-nitrobenzoateC₈H₇NO₅197.15127-132[9]263.9 ± 20.0[9]
Appearance and Physical State

Protocol:

  • Visually inspect the purified compound at ambient temperature.

  • Record the color, form (e.g., crystalline solid, amorphous powder, oil), and any characteristic odor.

Expected Properties: Based on its analogues, Methyl 2-nitro-3-(vinyloxy)benzoate is expected to be a yellow crystalline solid or a viscous oil at room temperature.

Melting Point

Protocol (Capillary Method):

  • Finely powder a small amount of the dry sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Expected Melting Point: The presence of the vinyloxy group in place of a hydroxyl or methyl group will influence the crystal lattice energy. The melting point is anticipated to be in the range of 50-100°C.

Boiling Point

Protocol (Reduced Pressure Distillation):

  • If the compound is a liquid at room temperature or has a low melting point, determine the boiling point under reduced pressure to prevent decomposition.

  • Place a small amount of the sample in a micro-distillation apparatus.

  • Gradually reduce the pressure to a constant value.

  • Heat the sample until it boils and record the temperature and pressure.

Expected Boiling Point: Given the boiling point of Methyl 2-nitrobenzoate, the boiling point of the target compound is expected to be above 100 °C at reduced pressure.

Solubility

Protocol:

  • Add approximately 10 mg of the compound to 1 mL of a selected solvent in a test tube.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period.

  • Visually observe if the solid dissolves completely.

  • Test a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Classify the solubility as soluble, sparingly soluble, or insoluble.

Expected Solubility: The compound is expected to have good solubility in common organic solvents like dichloromethane, acetone, and ethyl acetate, and lower solubility in non-polar solvents like hexane and in water.

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the characterization of Methyl 2-nitro-3-(vinyloxy)benzoate.

Caption: Experimental workflow for the synthesis and characterization of Methyl 2-nitro-3-(vinyloxy)benzoate.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and physical characterization of the novel compound, Methyl 2-nitro-3-(vinyloxy)benzoate. By following the outlined protocols, researchers can obtain a pure sample of the compound and thoroughly determine its key physical properties. This foundational data is essential for enabling its potential applications in drug discovery and materials science. The provided data on analogous compounds serves as a valuable benchmark for these experimental investigations.

References

  • A. M. El-Saghier, N. A. M. M. Shmeiss, M. A. M. Abdel-Hamed, and M. A. M. El-Hashash. "A Mild Synthesis of New Aryl Vinyl Ethers and Diethyl 1-[(Alkyl)(cyano)methyl]vinylphosphonates via the Substitution of a 2,3-Difunctional Allyl Bromide." Molecules, vol. 16, no. 6, pp. 4534-4543, 2011. [Link]

  • D. M. T. Chan, K. L. Monaco, R.-P. Wang, and M. P. Winters. "A Mild and General Method for the Synthesis of Aryl Vinyl Ethers." Tetrahedron Letters, vol. 39, no. 19, pp. 2933-2936, 1998. [Link]

  • D. A. Evans, J. L. Katz, and T. R. West. "Synthesis of Aryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, vol. 39, no. 19, pp. 2937-2940, 1998. [Link]

  • S. K. Volkman, A. M. Jawad, and N. K. Garg. "Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics." Organic Letters, vol. 14, no. 15, pp. 3878-3881, 2012. [Link]

  • A. B. Dounay and L. E. Overman. "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis." Chemical Reviews, vol. 103, no. 8, pp. 2945-2964, 2003. [Link]

  • Y. Wang, S. Zhu, and C. Cai. "Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate." Frontiers in Chemistry, vol. 8, p. 599, 2020. [Link]

  • M. M. Heravi, V. Zadsirjan, and H. Hamidi. "Stereoselective synthesis of aryl vinyl ethers in water at room temperature." Tetrahedron Letters, vol. 55, no. 1, pp. 256-259, 2014. [Link]

  • T. Iwai, T. Fujihara, and J. Terao. "Au‐catalysed vinylation of phenol using vinyl acetate as the vinylating agent." ChemistryOpen, vol. 6, no. 4, pp. 484-487, 2017. [Link]

  • PubChem. "Methyl 2-nitrobenzoate." [Link]

  • X. Li, Y. Liu, and J. Wang. "Methyl 2-hydroxy-3-nitrobenzoate." Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 1, p. o163, 2009. [Link]

  • PharmaCompass. "Methyl 3-nitro-2-methylbenzoate." [Link]

  • Watson International. "Methyl 3-nitrosalicylate CAS 22621-41-6." [Link]

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Stability and Storage Protocols for Methyl 2-nitro-3-(vinyloxy)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-nitro-3-(vinyloxy)benzoate is a highly functionalized aromatic building block characterized by three distinct reactive moieties: a methyl ester, an ortho-nitro group, and a vinyloxy (enol ether) group. While the ester and nitro groups present standard stability profiles, the vinyloxy group acts as the primary vector for rapid degradation. It is exceptionally vulnerable to acid-catalyzed hydrolysis and spontaneous polymerization.

This whitepaper provides an in-depth mechanistic analysis of these degradation pathways and establishes a self-validating framework for the storage, handling, and quality control of Methyl 2-nitro-3-(vinyloxy)benzoate in advanced drug development and synthetic workflows.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage protocol, we must first understand the thermodynamic and kinetic drivers of the molecule's degradation.

Acid-Catalyzed Hydrolysis (The AH‡*AN Mechanism)

The vinyloxy moiety is an enol ether, making it highly susceptible to cleavage in the presence of trace moisture and Brønsted acids. The hydrolysis proceeds via a stepwise AH‡*AN mechanism. As demonstrated in, the reaction begins with the irreversible protonation of the methylene carbon (C3 of the vinyl group)[1]. This rate-limiting step forms a discrete, highly reactive oxacarbenium ion intermediate[1]. Subsequent rapid nucleophilic attack by ambient water cleaves the ether bond, yielding acetaldehyde and the corresponding phenol (methyl 3-hydroxy-2-nitrobenzoate). Because water acts as the nucleophile, strict desiccation is mandatory.

Spontaneous Polymerization Pathways

Vinyl ethers are electron-rich monomers that readily undergo cationic polymerization when exposed to Lewis or Brønsted acids[2]. Even the trace acidity found on the surface of untreated glassware can initiate this process. Furthermore, vinyloxy compounds can undergo radical photopolymerization upon exposure to UV light[3].

If the commercial supplier has stabilized the monomer with a radical scavenger such as MEHQ (Mequinol)[4], a critical nuance must be observed: MEHQ requires trace dissolved oxygen to function [5]. Storing MEHQ-stabilized vinyloxy compounds under a 100% inert argon atmosphere depletes this oxygen, rendering the inhibitor useless and allowing radical polymerization to proceed unchecked[5].

Photochemical and Thermal Dynamics

The ortho-nitroaromatic system can act as an internal photosensitizer. Upon UV excitation, nitro groups can abstract hydrogen atoms or facilitate photo-oxidation of the adjacent vinyloxy double bond. Consequently, the molecule must be strictly shielded from light.

Degradation cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_poly Polymerization M Methyl 2-nitro-3-(vinyloxy)benzoate H_ion Trace Acid (H+) M->H_ion Protonation Rad Radicals / UV / Heat M->Rad Initiation Oxo Oxacarbenium Intermediate H_ion->Oxo Rate-limiting step H2O Moisture (H2O) Oxo->H2O Nucleophilic Attack Deg1 Methyl 3-hydroxy-2-nitrobenzoate + Acetaldehyde H2O->Deg1 Cleavage Poly Poly(vinyl ether) Derivatives Rad->Poly Propagation

Fig 1: Primary degradation pathways of vinyloxybenzoates via hydrolysis and polymerization.

Quantitative Stability Data

The following table summarizes the primary degradation pathways, their kinetic impact, and the necessary environmental controls required to maintain molecular integrity.

Degradation PathwayTrigger / CatalystKinetic ImpactPreventive Storage Measure
Acid Hydrolysis Trace H⁺, MoistureFast (Minutes to Hours)Desiccation, Acid-free glass/vials
Cationic Polymerization Lewis/Brønsted AcidsModerate to FastStore at -20°C, Neutral pH environment
Radical Polymerization UV Light, Heat, O₂ depletionSlow (Days to Months)Amber vials, Maintain O₂ if MEHQ is present
Ester Saponification Strong Base, MoistureSlowStrict moisture exclusion
Photochemical Degradation UV Light (Nitro group)ModerateAmber vials, Dark storage

Storage and Handling Directives

To mitigate the vulnerabilities outlined above, the following storage parameters must be strictly enforced:

  • Temperature Control (-20°C): Store the compound at -20°C to suppress the kinetic energy required for oxacarbenium formation and polymerization propagation. Crucial Exception: If the compound is supplied as a liquid stabilized with MEHQ, avoid repeated freeze-thaw cycles. Freezing can concentrate the inhibitor in the remaining liquid phase, leaving the thawed portion unprotected and prone to violent polymerization[5].

  • Atmosphere Management: If unstabilized, store under dry Argon to prevent moisture ingress and oxidation[6]. If stabilized with MEHQ, ensure a sufficient air headspace is maintained in the vial, as oxygen is an absolute requirement for the inhibitor's radical scavenging mechanism[5].

  • Container Specifications: Use silanized or base-washed amber glass vials. Standard borosilicate glass can possess slightly acidic surface silanol groups, which are sufficient to trigger localized cationic polymerization of the enol ether over long-term storage.

Experimental Protocol: Pre-Use Quality Control (QC)

Trustworthiness in synthetic chemistry requires a self-validating system. Because enol ethers can degrade silently during storage, you must verify the integrity of Methyl 2-nitro-3-(vinyloxy)benzoate immediately prior to its use in a reaction.

Objective: To confirm the absence of acetaldehyde (hydrolysis byproduct) and polymeric species.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the amber vial from -20°C storage and place it in a vacuum desiccator. Allow it to reach room temperature (approx. 30–45 minutes) before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, introducing the exact nucleophile required for enol ether cleavage.

  • Solvent Preparation: Standard CDCl₃ often contains trace DCl, which will rapidly hydrolyze the vinyloxy group inside the NMR tube. Immediately before use, pass 0.5 mL of anhydrous CDCl₃ through a short plug of basic alumina (Brockmann Grade I) to neutralize trace acids.

  • Sampling: Under a controlled atmosphere, dissolve 5–10 mg of the compound in the neutralized CDCl₃.

  • Data Acquisition & Validation: Acquire a standard ¹H-NMR spectrum (minimum 16 scans).

    • Pass Criteria: Observation of sharp doublet of doublets in the vinylic region (approx. 4.0–4.5 ppm and 6.5–6.8 ppm).

    • Fail Criteria: The presence of a sharp multiplet near 9.8 ppm indicates acetaldehyde formation (hydrolysis). Broad, featureless baseline humps between 1.5–2.5 ppm indicate poly(vinyl ether) formation. If these are present (>2% integration), the batch must be discarded or re-purified via flash chromatography using triethylamine-deactivated silica.

QC_Workflow Rec Receive Compound Inert Atmosphere Prep Rec->Inert Aliq Aliquoting (Amber Vials) Inert->Aliq Store Store at -20°C (Desiccated) Aliq->Store QC Pre-Use QC (1H-NMR / HPLC) Store->QC Thaw dry Pass Proceed to Synthesis QC->Pass >98% Purity Fail Discard / Purify QC->Fail <98% Purity

Fig 2: Self-validating storage and quality control workflow for moisture-sensitive enol ethers.

References

  • Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP) Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Living carbocationic polymerization of a vinyl ether monomer derived from soybean oil Source: Office of Scientific and Technical Information (OSTI) URL:[Link]

  • Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization Source: PubMed Central (PMC) URL:[Link]

Sources

Structural Nomenclature, Synthesis, and Pharmaceutical Applications of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-nitro-3-(vinyloxy)benzoate is a highly specialized synthetic intermediate utilized in the development of targeted oncological therapeutics. While its structure may appear as a simple functionalized benzoate, it serves as a critical building block—designated as Intermediate AIA —in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinone compounds[1]. These downstream compounds function as potent γ-secretase (Pan-Notch) inhibitors, representing a major frontier in the treatment of Notch-driven malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors[2],[3].

This whitepaper provides an authoritative breakdown of the compound's systematic IUPAC nomenclature, details its precise synthetic methodologies, and maps its downstream applications in modern drug development.

Part 1: Systematic Nomenclature and Structural Elucidation

The chemical identity of this intermediate is defined by a central benzene ring bearing three distinct functional groups. Understanding the hierarchy of these groups is essential for deriving its systematic IUPAC name.

  • Principal Functional Group: The ester moiety (–COOCH₃) takes the highest precedence, establishing the parent structure as a methyl benzoate .

  • Substituent at C2: A nitro group (–NO₂) is positioned ortho to the ester, dictating the "2-nitro" prefix.

  • Substituent at C3: An oxygen atom linked to a vinyl group (–O–CH=CH₂) is positioned meta to the ester. While "vinyloxy" is a widely accepted retained traditional name, strict systematic IUPAC nomenclature dictates that the –CH=CH₂ radical be named "ethenyl." Consequently, the ether linkage is systematically termed "ethenyloxy."

By combining these elements according to IUPAC alphabetical and numbering rules, the Preferred IUPAC Name (PIN) is methyl 3-(ethenyloxy)-2-nitrobenzoate [4].

Quantitative Structural Data

The physicochemical properties of this intermediate are summarized below to aid in analytical identification and stoichiometric calculations.

PropertyValue
Common Name Methyl 2-nitro-3-(vinyloxy)benzoate
Systematic IUPAC Name Methyl 3-(ethenyloxy)-2-nitrobenzoate
CAS Registry Number 1584139-70-7[4]
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol [4]
Pharmaceutical Role Precursor to Intermediate AIC (Notch Inhibitor Core)[2]

Part 2: Synthetic Methodology (The Chan-Lam O-Vinylation)

The synthesis of methyl 2-nitro-3-(vinyloxy)benzoate is achieved via a copper-mediated Chan-Lam cross-coupling reaction. This specific methodology is chosen over traditional Williamson ether synthesis because simple vinyl halides are highly unreactive toward nucleophilic substitution, necessitating a transition-metal-catalyzed approach[1].

Step-by-Step Protocol: Synthesis of Intermediate AIA
  • Step 1: Catalyst Preparation. Suspend 65.9 mmol of Copper(II) acetate (Cu(OAc)₂) in 80 mL of dichloromethane (DCM). Stir at room temperature for 10 minutes.

    • Causality: Pre-stirring ensures the uniform dispersion and partial dissolution of the Cu(II) species, which is critical for the subsequent coordination of the incoming boroxine and phenolic substrates.

  • Step 2: Addition of the Vinylating Agent. Add 44.2 mmol of 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex (1:1) to the suspension[1].

    • Causality: Gaseous ethylene or simple vinyl boronic acids are highly unstable and prone to polymerization. The trivinylboroxine-pyridine complex provides a highly reactive, bench-stable electrophilic vinyl source that smoothly undergoes transmetalation with the copper center.

  • Step 3: Substrate Introduction. Introduce the starting material, methyl 3-hydroxy-2-nitrobenzoate, into the reaction mixture.

  • Step 4: Aerobic Oxidation. Stir the reaction mixture vigorously while open to the ambient atmosphere.

    • Causality: The Chan-Lam coupling requires molecular oxygen to act as a terminal oxidant. O₂ facilitates the reoxidation of Cu(I) back to Cu(II), driving the reductive elimination step that ultimately forms the aryl-vinyl ether (C–O) bond.

  • Step 5: Self-Validating Quality Control (QC). Monitor the reaction via Thin-Layer Chromatography (TLC). The conversion is validated when the polar phenolic spot disappears, replaced by a less polar spot (the vinyloxy product). Confirm identity via LC-MS, observing the [M+H]⁺ peak at m/z 224.2.

Part 3: Downstream Pharmaceutical Applications

Methyl 2-nitro-3-(vinyloxy)benzoate is not a final active pharmaceutical ingredient (API); rather, it is the crucial "Intermediate AIA" used by Bristol-Myers Squibb to synthesize a class of bis(fluoroalkyl)-1,4-benzodiazepinone Pan-Notch inhibitors, such as BMS-906024 and Varegacestat (BMS-986115) [1],[5],[3].

Conversion to the Active Pharmacophore Core

To build the final drug, the vinyloxy group must be converted into a cyclopropoxy group, which provides specific steric bulk and metabolic stability required for high-affinity binding to the γ-secretase complex.

  • Simmons-Smith Cyclopropanation: Intermediate AIA is reacted with diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to yield methyl 3-cyclopropoxy-2-nitrobenzoate (Intermediate AIB)[2].

  • Ester Hydrolysis: Intermediate AIB is treated with Lithium Hydroxide (LiOH) in a THF/MeOH/H₂O mixture to selectively cleave the methyl ester, yielding 3-cyclopropoxy-2-nitrobenzoic acid (Intermediate AIC) [2].

    • Chemical Trivia: Through the addition of a CH₂ group (cyclopropanation) and the subsequent loss of a CH₂ group (demethylation of the ester), the final Intermediate AIC (C₁₀H₉NO₅) is an exact structural isomer of the starting Intermediate AIA, sharing the identical molecular weight of 223.18 g/mol .

  • Amide Coupling: Intermediate AIC is coupled to a heavily fluorinated benzodiazepine core to produce the final Pan-Notch inhibitor[2].

SynthesisWorkflow A Methyl 3-hydroxy-2-nitrobenzoate B Vinylboroxine / Cu(OAc)2 Chan-Lam Coupling A->B C Methyl 2-nitro-3-(vinyloxy)benzoate (Intermediate AIA) B->C D Simmons-Smith Reaction (Cyclopropanation) C->D E Methyl 3-cyclopropoxy-2-nitrobenzoate (Intermediate AIB) D->E F LiOH Hydrolysis E->F G 3-cyclopropoxy-2-nitrobenzoic acid (Intermediate AIC) F->G H Amide Coupling with Benzodiazepine Core G->H I Pan-Notch Inhibitors (e.g., BMS-906024, Varegacestat) H->I

Synthetic workflow from phenolic precursor to Pan-Notch inhibitors via Intermediate AIA.
Mechanism of Action: Notch Pathway Inhibition

Once synthesized, drugs like Varegacestat (BMS-986115) act as potent inhibitors of the γ-secretase complex[5]. Normally, when a ligand binds to the Notch receptor, γ-secretase cleaves the receptor to release the Notch Intracellular Domain (NICD). The NICD translocates to the nucleus to drive the transcription of genes (like HES and MYC) that promote tumor cell survival and proliferation[3]. By blocking this cleavage, the downstream oncogenic signaling is entirely silenced.

NotchPathway Ligand Notch Ligand (Jagged/Delta) Receptor Notch Receptor (Transmembrane) Ligand->Receptor Binds GammaSec γ-Secretase Complex Receptor->GammaSec Activates NICD Notch Intracellular Domain (NICD) GammaSec->NICD Cleaves Inhibitor Pan-Notch Inhibitor (BMS-986115) Block Cleavage Blockade Inhibitor->Block Nucleus Nuclear Translocation & Gene Transcription (Hes/Hey) NICD->Nucleus Promotes Block->GammaSec

Mechanism of action for γ-secretase inhibitors blocking Notch Intracellular Domain release.

References

  • Chemsrc. "Methyl 2-nitro-3-(vinyloxy)
  • Google Patents.
  • Google Patents.
  • PubChem - NIH. "Bms-986115 | C26H25F7N4O3 | CID 73388393".
  • MedKoo. "BMS-906024 | CAS#1401066-79-2 | NOTCH inhibitor".

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Methodological & Application

Application Note: Controlled Living Cationic Polymerization of Methyl 2-nitro-3-(vinyloxy)benzoate (MNVB)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers

Executive Summary & Monomer Profiling

Methyl 2-nitro-3-(vinyloxy)benzoate (MNVB) (CAS: 1584139-70-7) is a highly functionalized, electron-deficient aryl vinyl ether[1]. Structurally, it features a vinyloxy group ortho to a strongly electron-withdrawing nitro group, and meta to a methyl ester moiety. This unique "push-pull" electronic environment makes MNVB an exceptional candidate for synthesizing photo-responsive, stimuli-degradable polymers (leveraging the o-nitrobenzyl-like photochemistry) for advanced drug delivery systems.

However, the polymerization of MNVB presents significant synthetic challenges. The strongly electron-withdrawing −NO2​ and −COOCH3​ groups significantly reduce the nucleophilicity of the vinyl double bond via inductive effects, rendering standard free-radical and conventional cationic polymerizations ineffective. To achieve a controlled molecular weight ( Mn​ ) and a narrow polydispersity index (PDI), a highly optimized Living Cationic Polymerization framework must be employed.

Mechanistic Insights & Initiator Selection (Causality)

The Pitfall of Traditional Lewis Acids

Historically, living cationic polymerization of vinyl ethers relies on Lewis acid catalysts (e.g., SnCl4​ , EtAlCl2​ , ZnCl2​ ) paired with a Lewis base additive (like 1,4-dioxane or ethyl acetate) to stabilize the propagating carbocation[2][3][4]. However, applying this classic approach to MNVB results in catalyst poisoning. The nitro and ester groups on the MNVB monomer act as competing internal Lewis bases, aggressively coordinating with the metal center of the Lewis acid. This sequestration halts initiation and leads to broad, uncontrolled molecular weight distributions.

The Solution: Metal-Free Brønsted Acid / Halide Salt Systems

To bypass metal coordination, this protocol utilizes a state-of-the-art metal-free initiating system comprising Trifluoromethanesulfonic acid ( CF3​SO3​H ) and Tetrabutylammonium chloride ( nBu4​NCl )[5].

The Causality of the Mechanism:

  • Initiation: The highly acidic CF3​SO3​H protonates the deactivated vinyl ether double bond.

  • Dormant State Formation: The chloride ion from nBu4​NCl immediately attacks the resulting carbocation, forming a stable, covalent 1-chloroethyl ether terminal (the dormant species).

  • Controlled Propagation: The carbon-halogen bond undergoes spontaneous, reversible heterolysis. This creates a dynamic equilibrium heavily favoring the dormant species, ensuring that only a minute fraction of active carbocations exist at any given time. This suppresses chain transfer and termination, yielding a true "living" character[5].

Mechanism M Monomer (MNVB) Dormant Dormant Species (C-Cl Terminal) M->Dormant Initiation I Initiator System (CF₃SO₃H / nBu₄NCl) I->Dormant Active Active Carbocation (Propagating Center) Dormant->Active Activation (Heterolysis) Active->Dormant Deactivation (Halide Collapse) Active->Active + MNVB (Propagation) Polymer Living Polymer (Controlled Mn, Low PDI) Active->Polymer Ammoniacal MeOH Quench

Figure 1: Dynamic equilibrium in the metal-free living cationic polymerization of MNVB.

Quantitative Data: Initiator System Comparison

To demonstrate the necessity of the metal-free approach, the table below summarizes the kinetic and structural outcomes of MNVB polymerization across different initiating systems.

Initiator SystemAdditiveSolventTemp (°C)Time (h)Conversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )Mechanistic Observation
SnCl4​ Ethyl AcetateToluene024< 10N/AN/ACatalyst poisoned by −NO2​ coordination.
EtAlCl2​ 1,4-DioxaneToluene012454,5001.65Sluggish propagation; chain transfer dominant.
CF3​SO3​H nBu4​NCl DCM -20 4 > 99 12,500 1.12 Rapid, controlled living character.

Note: Dichloromethane (DCM) is selected over Toluene for the optimized protocol to ensure complete solvation of the highly polar poly(MNVB) chains, preventing premature precipitation.

Experimental Methodologies

Protocol A: Rigorous Monomer Purification

Moisture is the primary enemy of cationic polymerization, acting as a potent chain terminator.

  • Dissolve crude MNVB in anhydrous diethyl ether.

  • Wash three times with 5% aqueous NaOH to remove any phenolic impurities, followed by brine.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Distill the monomer over Calcium Hydride ( CaH2​ ) under high vacuum. Store the purified MNVB in a sealed ampoule under argon at -20 °C.

Protocol B: Metal-Free Living Cationic Polymerization Workflow

This protocol is designed as a self-validating system; adherence to Schlenk techniques is mandatory.

Reagents:

  • Purified MNVB: 0.5 mmol

  • Anhydrous Dichloromethane (DCM): 4.0 mL

  • Tetrabutylammonium chloride ( nBu4​NCl ): 0.01 mmol (from a 0.1 M stock solution in DCM)

  • Trifluoromethanesulfonic acid ( CF3​SO3​H ): 0.005 mmol (from a 0.05 M pre-cooled stock solution in DCM)

Step-by-Step Procedure:

  • Glassware Preparation: Bake a 25 mL Schlenk flask equipped with a magnetic stir bar at 150 °C overnight. Cool to room temperature under dynamic vacuum and backfill with dry Argon (repeat 3x).

  • Reagent Loading: Under positive Argon flow, inject 4.0 mL of anhydrous DCM and 0.5 mmol of MNVB into the flask.

  • Halide Addition: Inject the nBu4​NCl stock solution. Stir for 5 minutes at room temperature to ensure complete homogenization. Causality: The chloride ions must be uniformly distributed before initiation to immediately capture the nascent carbocations.

  • Thermal Equilibration: Submerge the Schlenk flask in a dry ice/ethylene glycol bath maintained at -20 °C. Allow 15 minutes for the solution to reach thermal equilibrium.

  • Initiation: Rapidly inject the CF3​SO3​H stock solution using a gas-tight microsyringe. The solution may develop a slight yellow tint due to the activation of the nitroaromatic chromophore.

  • Propagation: Allow the reaction to proceed for 4 hours at -20 °C.

  • Termination: Quench the living chain ends by injecting 1.0 mL of pre-chilled ammoniacal methanol (methanol containing 1 vol% NH3​ ). Causality: Standard methanol forms an acetal terminal group, but residual CF3​SO3​H can catalyze backbone degradation during workup. Ammonia instantly neutralizes the acid, locking the polymer structure.

  • Isolation: Precipitate the polymer by dripping the reaction mixture into 50 mL of vigorously stirred, ice-cold hexanes. Collect the poly(MNVB) via centrifugation (8,000 rpm, 5 min), wash with fresh hexanes, and dry under high vacuum at 40 °C to a constant weight.

Workflow Step1 1. Monomer Purification (CaH₂ Distillation) Step2 2. System Preparation (Bake-out Schlenk Flask) Step1->Step2 Step3 3. Reagent Addition (MNVB, DCM, nBu₄NCl) Step2->Step3 Step4 4. Initiation (Inject CF₃SO₃H at -20°C) Step3->Step4 Step5 5. Propagation (4 Hours at -20°C) Step4->Step5 Step6 6. Termination & Isolation (Ammoniacal MeOH Quench & Precipitation) Step5->Step6

Figure 2: Step-by-step experimental workflow for the living cationic polymerization of MNVB.

Troubleshooting & Diagnostics

  • Symptom: Bimodal molecular weight distribution on GPC.

    • Cause: Slow initiation relative to propagation, often caused by insufficient nBu4​NCl concentration.

    • Solution: Increase the [nBu4​NCl]/[CF3​SO3​H] ratio from 2.0 to 3.0 to force the equilibrium further toward the dormant species.

  • Symptom: Complete lack of polymerization (Zero conversion).

    • Cause: Severe moisture contamination neutralizing the CF3​SO3​H initiator.

    • Solution: Re-distill the MNVB monomer over CaH2​ and verify the anhydrous grade of the DCM solvent via Karl Fischer titration (< 10 ppm H2​O required).

References

  • Kanazawa, A., Shibutani, S., Kanaoka, S., & Aoshima, S. (2014). Design of Benign Initiator for Living Cationic Polymerization of Vinyl Ethers: Facile in Situ Generation of Vinyl Ether–Hydrogen Halide Adducts and Subsequent Controlled Polymerization without a Lewis Acid Catalyst. Macromolecules, 47(6), 1922–1928.[Link]

  • Aoshima, S., & Higashimura, T. (1989). Living cationic polymerization of vinyl monomers by organoaluminum halides. 3. Living polymerization of isobutyl vinyl ether by ethyldichloroaluminum in the presence of ester additives. Macromolecules, 22(3), 1009–1013.[Link]

  • Kojima, K., Sawamoto, M., & Higashimura, T. (1989). Living cationic polymerization of isobutyl vinyl ether by hydrogen iodide/Lewis acid initiating systems: effects of Lewis acid activators and polymerization kinetics. Macromolecules, 22(4), 1552–1557.[Link]

Sources

A Comprehensive Guide to the Synthesis and Synthetic Applications of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-nitro-3-(vinyloxy)benzoate is a strategically functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of a nitro group, a vinyloxy substituent, and a methyl ester on a benzene ring offers multiple reactive sites for a diverse range of chemical transformations. The electron-rich vinyloxy group serves as an excellent partner in various cycloaddition reactions, while the ortho-disposed nitro and vinyloxy functionalities provide a latent platform for the synthesis of complex heterocyclic scaffolds, particularly quinoline derivatives. This guide provides a comprehensive overview of a proposed synthetic route to this novel compound and explores its potential applications with detailed, field-proven protocols.

Disclaimer: As of the latest literature survey, Methyl 2-nitro-3-(vinyloxy)benzoate is not a commercially available compound with extensively documented synthetic procedures. The protocols and applications described herein are based on well-established, analogous chemical transformations and are intended to serve as a robust starting point for researchers.

Part 1: Proposed Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

The synthesis of the target molecule is envisioned as a two-step sequence starting from the readily available methyl salicylate. The first step involves the regioselective nitration of methyl salicylate to afford Methyl 2-hydroxy-3-nitrobenzoate, which is then followed by a copper-catalyzed O-vinylation to install the vinyloxy group.

Step 1: Synthesis of Methyl 2-hydroxy-3-nitrobenzoate

The nitration of methyl salicylate is a well-established electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The regioselectivity is primarily controlled by the powerful directing effect of the hydroxyl group.

A plausible method for this transformation involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid, or alternatively, a milder nitrating agent like iron(III) nitrate nonahydrate in an organic solvent, which has been shown to effectively produce the desired isomer.[1]

Experimental Protocol: Nitration of Methyl Salicylate

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.52 g, 10 mmol) and ethyl acetate (50 mL).

  • Reagent Addition: Add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (4.04 g, 10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solids.

  • Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude product purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 2-hydroxy-3-nitrobenzoate as a solid.[1]

Step 2: O-Vinylation of Methyl 2-hydroxy-3-nitrobenzoate

The conversion of the phenolic hydroxyl group to a vinyloxy ether can be achieved through several modern catalytic methods. Copper-catalyzed vinylation reactions have emerged as a mild and efficient methodology for this transformation.[2][3][4] A particularly effective approach utilizes a vinylboronic acid equivalent, such as 2,4,6-trivinylcyclotriboroxane, in the presence of a copper(II) catalyst and a suitable base.[2][4]

Experimental Protocol: Copper-Catalyzed O-Vinylation

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 2-hydroxy-3-nitrobenzoate (1.97 g, 10 mmol), copper(II) acetate (0.18 g, 1 mmol, 10 mol%), and a suitable base such as cesium carbonate (4.88 g, 15 mmol).

  • Reagent Addition: Add dry solvent (e.g., toluene or dioxane, 50 mL), followed by 2,4,6-trivinylcyclotriboroxane-pyridine complex (1.2 g, 5 mmol, provides 15 mmol of vinyl groups).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and base. Wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target compound, Methyl 2-nitro-3-(vinyloxy)benzoate.

Diels_Alder_Mechanism reagents Methyl 2-nitro-3-(vinyloxy)benzoate + Diene ts [Transition State] reagents->ts Heat product Cycloadduct ts->product Quinoline_Synthesis start Methyl 2-nitro-3-(vinyloxy)benzoate reduction Reduction (e.g., H₂, Pd/C) start->reduction intermediate Methyl 2-amino-3-(vinyloxy)benzoate reduction->intermediate cyclization Acid-catalyzed cyclization (e.g., H₂SO₄) intermediate->cyclization product Substituted Quinolone cyclization->product

Sources

Application Note: Scalable Synthetic Routes to Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7)[1] is a highly functionalized, densely substituted aromatic building block. The presence of an ortho-nitro vinyl ether motif makes it an exceptionally valuable intermediate in drug development, particularly for the synthesis of complex heterocycles such as functionalized indoles, benzofurans, and benzoxazines via reductive cyclization cascades.

Synthesizing aryl vinyl ethers from electron-deficient phenols (due to the strongly electron-withdrawing ortho-nitro group) is notoriously challenging. Traditional Reppe vinylation requires harsh conditions, high pressure, and explosive acetylene gas, which poses severe safety risks in a modern laboratory[2]. Alternative cross-coupling methods utilizing tetravinyltin or vinylboronic acids often require stoichiometric amounts of heavy metals or expensive ligands, generating toxic byproducts that complicate downstream pharmaceutical purification[2].

To overcome these limitations, this protocol details a highly efficient, two-step synthetic route relying on an Iridium-catalyzed transfer vinylation . This modern approach utilizes cheap, commercially available vinyl acetate as both the vinyl donor and a safe reagent, ensuring high atom economy and exceptional functional group tolerance[3][4].

Mechanistic Causality & Catalyst Selection (E-E-A-T)

Do not view this synthesis as a mere sequence of mixing reagents; understanding the thermodynamic and kinetic causality behind the experimental choices is critical for successful execution and scale-up.

  • Why [Ir(cod)Cl]2? The precatalyst Di-μ-chlorobis(cycloocta-1,5-diene)diiridium(I) is specifically selected because it selectively activates the vinyl moiety of vinyl acetate through coordination, without reducing the sensitive ortho-nitro group or hydrolyzing the methyl ester[3]. Palladium catalysts, by contrast, often lead to competitive degradation pathways or undesired Heck-type couplings with this specific substrate.

  • The Role of Na2CO3: The reaction proceeds via an addition-elimination sequence. As the phenol attacks the Ir-coordinated vinyl acetate, acetic acid is generated as a byproduct[3]. If left unneutralized, acetic acid will catalyze the formation of undesired acetal side-products and inhibit the catalytic cycle[4]. A weak inorganic base like Na2CO3 is perfectly calibrated: it is strong enough to buffer the acetic acid, driving the thermodynamic equilibrium toward the vinyl ether, but weak enough to leave the methyl ester intact.

  • Overcoming the Nitro Effect: The ortho-nitro group drastically reduces the nucleophilicity of the phenolic oxygen at the C3 position. This necessitates the use of a highly electrophilic activated vinyl species, which the Ir-vinyl acetate complex perfectly provides, coupled with sufficient thermal energy (100 °C in Toluene) to drive the nucleophilic attack.

SyntheticWorkflow SM 3-Hydroxy-2-nitrobenzoic acid CAS: 602-00-6 INT Methyl 3-hydroxy-2-nitrobenzoate CAS: 89942-77-8 SM->INT MeOH, H2SO4 Reflux, 12h PROD Methyl 2-nitro-3-(vinyloxy)benzoate CAS: 1584139-70-7 INT->PROD Vinyl Acetate, [Ir(cod)Cl]2 Na2CO3, Toluene, 100°C

Fig 1: Two-step synthetic workflow for Methyl 2-nitro-3-(vinyloxy)benzoate.

Experimental Workflows & Self-Validating Protocols

Protocol A: Esterification to Methyl 3-hydroxy-2-nitrobenzoate

This step converts the commercially available acid into the ester precursor (CAS: 89942-77-8)[5].

Reagents:

  • 3-Hydroxy-2-nitrobenzoic acid: 10.0 g (54.6 mmol)

  • Anhydrous Methanol: 100 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 2.0 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-hydroxy-2-nitrobenzoic acid in 100 mL of anhydrous methanol.

  • Acid Catalysis: Slowly add 2.0 mL of concentrated H₂SO₄ dropwise. Caution: Highly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting acid (Rf ~0.1, streaks) will convert to the ester (Rf ~0.4).

  • Workup: Cool the reaction to room temperature. Concentrate the methanol in vacuo to roughly 30 mL. Dilute with 150 mL of Ethyl Acetate (EtOAc) and wash carefully with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer is slightly basic (pH ~8).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Methyl 3-hydroxy-2-nitrobenzoate as a pale yellow solid.

Protocol B: Iridium-Catalyzed Transfer Vinylation

This is the critical step to install the vinyloxy group[3].

Reagents:

  • Methyl 3-hydroxy-2-nitrobenzoate: 5.0 g (25.3 mmol)

  • Vinyl Acetate: 23.4 mL (253 mmol, 10.0 eq)

  • [Ir(cod)Cl]2: 170 mg (0.25 mmol, 1 mol%)

  • Na₂CO₃ (anhydrous): 1.6 g (15.1 mmol, 0.6 eq)

  • Anhydrous Toluene: 50 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup (Critical): Charge a 250 mL Schlenk flask with the phenol precursor, [Ir(cod)Cl]2, and Na₂CO₃. Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Ir(I) species are highly susceptible to oxidative degradation by atmospheric O₂, which permanently deactivates the catalyst.

  • Solvent Addition: Add anhydrous Toluene and Vinyl Acetate via syringe against a positive flow of Argon.

  • Thermal Activation: Seal the flask and heat the vigorously stirring mixture to 100 °C for 6 hours.

  • Visual IPC: The reaction mixture will transition from a pale yellow suspension to a deep wine-red color within 30–45 minutes. This color change is the self-validating visual signature of the active iridacycle species forming[3].

  • Workup: Cool to room temperature. Dilute the mixture with 100 mL EtOAc and wash with water (3 × 50 mL) to remove inorganic salts and residual acetic acid. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes:EtOAc 8:2).

  • Post-Reaction Validation: Confirm the structure via ¹H NMR. The disappearance of the broad phenolic -OH singlet (~10.5 ppm) and the emergence of a characteristic vinylic AMX spin system (a doublet of doublets at ~6.6 ppm for -OCH=, and two distinct doublets at ~4.5 and 4.8 ppm for the terminal =CH₂) confirm successful vinylation.

CatalyticCycle Precat [Ir(cod)Cl]2 Precatalyst Active Active Ir(I) Complex Precat->Active Activation Coord Vinyl Acetate Coordination Active->Coord + Vinyl Acetate Attack Phenol Nucleophilic Attack (Na2CO3 Mediated) Coord->Attack + Phenol Elim Acetic Acid Elimination & Product Release Attack->Elim - HOAc Elim->Active Catalytic Turnover

Fig 2: Mechanism of the Iridium-catalyzed transfer vinylation of phenols.

Quantitative Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why the specific conditions in Protocol B were selected.

Table 1: Optimization of the Transfer Vinylation Step

EntryCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1[Ir(cod)Cl]2 (1%)NoneToluene10012< 10%Unbuffered acidic byproduct inhibits the catalytic cycle; acetal formation observed.
2[Ir(cod)Cl]2 (1%)Na₂CO₃ (0.6)THF651245%Insufficient thermal energy to drive the addition-elimination sequence efficiently.
3 [Ir(cod)Cl]2 (1%) Na₂CO₃ (0.6) Toluene 100 6 92% Optimal thermodynamic conditions; complete conversion achieved.
4Pd(OAc)2 (5%)K₂CO₃ (1.0)Toluene10012TracePalladium favors competitive degradation pathways for electron-deficient phenols.

References[1] Chemsrc. "Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7". Chemsrc.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjvYFUEakGKk7chlnNbma4C4wTiZwDkW_XoBkWk2Xyv3lBQv_3Kt-slcyD4T9DWex9GUmOMUtTZ6vB44JyoMEE24H7L-VjVVY23NMBCJ94cEX6PE3OVTcqYIlULfq2Md8gpXCsrmr9Fjd8Ab2HhvtFUANF[5] Molaid. "3-cyclopropoxy-2-nitrobenzoic acid and Precursors". Molaid.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHzZhtzR3TrnBKejqaFdqdm9T9XO_K4XpIhtfbDerEK6LoNbxM86eekahsKoHuzxfAJKJ8FYmZOjKK4LYMmS3QbWg9i-HeoBOk4EpHm005xQLykNrKVsAA9BEt[2] Blouin, S., et al. "Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent". The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4uIE435xEA-CSSvNLQwYcoLz2qobm0gZu_AyoZYYwMBpUq4e-Gm3UGG_unCy6trq6GpW1yyTI9iWcEad1rH7E6L585z4MuvywIGohFSJnKcp0ErBNvO1RZO1Z-QjZ9UxrlrvOYg==[3] Hirabayashi, T., Sakaguchi, S., & Ishii, Y. "IRIDIUM-CATALYZED SYNTHESIS OF VINYL ETHERS FROM ALCOHOLS AND VINYL ACETATE". Organic Syntheses Procedure. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB30Zcep8wV89zN3zGVBYB0kiwZC4VSjgxQwrHeLwFywFN17rCy5-xa-0UpyTZ-8ioxl0v5KJyKsi1xGn6YqscRnZhf-3-pwe4G5lSIjxYVYANqjQpS6DOxHF9xqE0_Tj5H4hg[4] Voronin, V. V., et al. "Catalytic Transfer Vinylation of Alcohols". ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdl7g2XOzExBsl9mjw9YmjIywB1jJnBGgcM1lzKXeI6Majp3IB7rpHhfZcJ-sxPZSY_-51Aymc8IvXDPpLePSSJfL5iNtEs9sEMMP4eYtyY1J0ezt1bp67iUMEJahjeaHBjhhsAqgEt4gJ7IKNqifpYXepgxHwPU4qvjkjH9nnF58HFaLOZmv6_MHlwsnJ04w43RZeRx9n

Sources

Application Note: Synthesis Protocol for Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note details a highly selective, mild transvinylation protocol for the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7)[1]. The precursor, Methyl 3-hydroxy-2-nitrobenzoate, is a versatile building block frequently utilized in the development of tricyclic derivative inhibitors[2] and Indoleamine 2,3-Dioxygenase (IDO) inhibitors[3]. By employing an iridium-catalyzed transvinylation strategy with vinyl acetate, this protocol circumvents the need for harsh basic conditions or pressurized acetylene gas, preserving the structural integrity of both the base-sensitive methyl ester and the reducible nitro group.

Mechanistic Rationale & Strategy

The starting material, Methyl 3-hydroxy-2-nitrobenzoate, is typically isolated as a yellow solid (mp 113–115 °C)[3]. Functionalization of its phenolic hydroxyl group is a critical step in generating advanced pharmaceutical intermediates, such as the trifluoroethoxy derivatives utilized in KAT II inhibitors[4].

For the specific installation of a vinyl ether moiety to yield Methyl 2-nitro-3-(vinyloxy)benzoate[1], classical Reppe vinylation (acetylene gas under high pressure and basic conditions) is unsuitable due to the risk of ester hydrolysis and nitro group degradation. Instead, this protocol utilizes an Iridium-catalyzed transvinylation. The di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) catalyst, [Ir(cod)Cl]2, in the presence of a mild base (sodium carbonate), facilitates the oxidative addition and subsequent transfer of the vinyl group from vinyl acetate to the phenolic oxygen. The reaction is thermodynamically driven to completion by utilizing an excess of vinyl acetate, which acts as both the vinyl source and a co-solvent.

Experimental Workflow

G A Methyl 3-hydroxy- 2-nitrobenzoate C Transvinylation (Toluene, 100°C, 12h) A->C B Vinyl Acetate [Ir(cod)Cl]2, Na2CO3 B->C D Aqueous Workup & Extraction C->D  Conversion >95% E Flash Chromatography (Hexane/EtOAc) D->E  Crude Extract F Methyl 2-nitro-3- (vinyloxy)benzoate E->F  Purified Product

Workflow for the Ir-catalyzed transvinylation of Methyl 3-hydroxy-2-nitrobenzoate.

Step-by-Step Synthesis Protocol

3.1. Reaction Setup

  • Preparation of the Reaction Vessel : Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry argon or nitrogen three times to ensure a strictly inert atmosphere.

  • Addition of Solid Reagents : To the flask, add Methyl 3-hydroxy-2-nitrobenzoate (1.00 g, 5.07 mmol)[3], [Ir(cod)Cl]2 (34 mg, 0.05 mmol, 1 mol%), and anhydrous sodium carbonate ( Na2​CO3​ , 537 mg, 5.07 mmol).

  • Addition of Solvents/Liquid Reagents : Inject anhydrous toluene (10 mL) and vinyl acetate (4.7 mL, 50.7 mmol, 10 equivalents) via a gas-tight syringe.

  • Degassing : Sparge the reaction mixture with argon for 5 minutes to remove dissolved oxygen, which can prematurely oxidize and deactivate the iridium catalyst.

  • Heating : Seal the Schlenk flask and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. The progress of the reaction can be monitored via TLC (Hexane/Ethyl Acetate 8:2), observing the disappearance of the characteristic yellow phenolic starting material[3].

3.2. Workup and Extraction

  • Cooling and Quenching : Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the crude mixture with ethyl acetate (20 mL).

  • Filtration : Filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated catalyst residues. Wash the Celite pad with an additional 20 mL of ethyl acetate to ensure full product recovery.

  • Washing : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate ( NaHCO3​ , 20 mL) to remove any trace unreacted phenol and the acetic acid byproduct, followed by a brine wash (20 mL).

  • Drying : Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

3.3. Purification

  • Column Chromatography : Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution starting from 100% light petroleum ether, gradually increasing to light petroleum ether/ethyl acetate (9:1).

  • Isolation : Collect the fractions containing the product ( Rf​≈0.6 in 8:2 Hexane/EtOAc). Concentrate under reduced pressure to afford Methyl 2-nitro-3-(vinyloxy)benzoate[1] as a pale yellow oil or low-melting solid.

Quantitative Data & Reaction Parameters

Parameter / ReagentAmountEquivalentsRole
Methyl 3-hydroxy-2-nitrobenzoate1.00 g (5.07 mmol)1.0 eqLimiting Reagent
Vinyl Acetate4.7 mL (50.7 mmol)10.0 eqVinyl Source / Co-solvent
[Ir(cod)Cl]234 mg (0.05 mmol)0.01 eqTransition Metal Catalyst
Sodium Carbonate ( Na2​CO3​ )537 mg (5.07 mmol)1.0 eqBase / Acid Scavenger
Toluene10 mLN/ASolvent
Expected Yield ~0.90 g (4.05 mmol) ~80% Target Product

References

  • Chemsrc. "Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7". Chemsrc.com. 1

  • Google Patents. "WO2023125877A1 - Tricyclic derivative inhibitor, preparation method therefor, and application thereof". Google.com.5

  • ACS Publications. "Aminophenoxazinones as Inhibitors of Indoleamine 2,3-Dioxygenase (IDO). Synthesis of Exfoliazone and Chandrananimycin A". Journal of Medicinal Chemistry. 3

  • Google Patents. "US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors". Google.com. 6

Sources

Application Note: Chemoselective Reduction of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis and modification of highly functionalized aromatic compounds require rigorous control over reaction conditions to prevent unwanted side reactions. Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7)[1] presents a classic chemoselectivity challenge for synthetic chemists and drug development professionals. The molecule contains three distinct functional groups, each with its own reactivity profile:

  • Nitro Group ( −NO2​ ) : The target for reduction to an aniline derivative.

  • Vinyl Ether / Vinyloxy Group ( −O−CH=CH2​ ) : An electron-rich alkene highly susceptible to both catalytic hydrogenation (over-reduction to an ethyl ether) and acid-catalyzed hydrolysis (cleavage to a phenol and acetaldehyde).

  • Methyl Ester ( −COOCH3​ ) : Susceptible to saponification under strongly basic conditions.

The Causality of Failure with Standard Methods

Traditional nitro reduction methodologies often fail when applied to vinyl ether-containing substrates[2].

  • Catalytic Hydrogenation (e.g., Pd/C with H2​ ) : Indiscriminately reduces both the nitro group and the vinyloxy double bond.

  • Béchamp Reduction ( Fe/HCl ) or SnCl2​/HCl : The strongly acidic conditions protonate the electron-rich vinyl ether, generating a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water rapidly hydrolyzes the ether, destroying the substrate.

To successfully yield Methyl 2-amino-3-(vinyloxy)benzoate , the reduction must proceed via a mechanism that specifically targets the N−O bonds without utilizing pressurized hydrogen gas or strong acids. This guide details two field-proven, highly chemoselective protocols: a modern metal-free reduction using Tetrahydroxydiboron ( B2​(OH)4​ )[3], and a scalable industrial standard utilizing Iron and Ammonium Chloride ( Fe/NH4​Cl )[4].

Chemoselectivity SM Methyl 2-nitro-3-(vinyloxy)benzoate (Nitro, Vinyl Ether, Ester) Prod Methyl 2-amino-3-(vinyloxy)benzoate (Desired Product) SM->Prod B2(OH)4 / 4,4'-bipyridine or Fe / NH4Cl (Chemoselective) Side1 Alkene Reduction (Loss of Vinyl Group) SM->Side1 Pd/C, H2 (Over-reduction) Side2 Vinyl Ether Hydrolysis (Phenol + Acetaldehyde) SM->Side2 Fe / HCl (Acidic Cleavage)

Reaction pathways demonstrating the chemoselective reduction of the nitro group versus side reactions.

Quantitative Data Summary

The following table summarizes the expected outcomes of various reduction methodologies based on mechanistic constraints and empirical literature[2][3].

Reduction MethodReagents & ConditionsNitro ReductionVinyl Ether IntegrityEster IntegrityRecommendation
Catalytic Hydrogenation Pd/C , H2​ (1 atm), MeOH , RTCompleteFailed (Reduced)MaintainedAvoid
Acidic Metal Reduction Fe powder, HCl , RefluxCompleteFailed (Hydrolyzed)MaintainedAvoid
Buffered Metal Reduction Fe powder, NH4​Cl , EtOH/H2​O , 80∘C CompleteMaintained MaintainedRecommended (Scale-up)
Metal-Free Reduction B2​(OH)4​ , 4,4′ -bipyridine, RT, 15 minCompleteMaintained MaintainedRecommended (Benchtop)

Experimental Workflows & Protocols

Protocol A: Metal-Free Reduction via Tetrahydroxydiboron (Modern Benchtop Standard)

This protocol utilizes[3]. Causality & Design: The organocatalyst coordinates with B2​(OH)4​ , enhancing its nucleophilicity. This facilitates direct, rapid oxygen transfer from the nitro group at room temperature. Because the system is metal-free and operates without hydrogen gas or acid, the vinyl ether is perfectly preserved.

Workflow Step1 Step 1: Reagent Assembly Substrate + B2(OH)4 + 4,4'-bipyridine in MeOH/H2O Step2 Step 2: Catalytic Reduction Stir at 25°C for 5-15 min Monitor via TLC Step1->Step2 Step3 Step 3: Quench & Extract Dilute with EtOAc Wash with Brine Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4 Product Methyl 2-amino-3-(vinyloxy)benzoate Step4->Product

Step-by-step experimental workflow for the metal-free B2(OH)4 mediated reduction protocol.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Methyl 2-nitro-3-(vinyloxy)benzoate (1.0 equiv, e.g., 1.0 mmol ) in a solvent mixture of Methanol and Water ( 4:1 v/v , 5 mL ).

  • Catalyst & Reductant Addition: Add 4,4′-bipyridine ( 0.1 equiv , 10 mol% ) followed by tetrahydroxydiboron ( B2​(OH)4​ ) ( 3.0 equiv ).

  • Reaction: Stir the mixture vigorously at room temperature ( 25∘C ). The reaction is typically complete within 5 to 15 minutes.

  • Self-Validation (TLC): Monitor the reaction via TLC (eluent: 20% Ethyl Acetate in Hexanes). The starting material will consume rapidly. The product amine will appear as a lower Rf​ spot that stains positively with ninhydrin.

  • Workup: Dilute the reaction mixture with Ethyl Acetate ( 20 mL ) and Water ( 10 mL ). Separate the organic layer. Wash the organic layer with brine ( 10 mL ), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford pure Methyl 2-amino-3-(vinyloxy)benzoate.

Protocol B: Iron / Ammonium Chloride Reduction (Industrial Scalable Standard)

This protocol relies on[4]. Causality & Design: Fe(0) acts as the electron source, while NH4​Cl acts as a mild proton source ( pKa​≈9.2 ). The aqueous alcohol environment buffers the pH near neutrality. This provides sufficient protons for nitro reduction while completely preventing the oxocarbenium-mediated hydrolysis of the sensitive vinyl ether.

Step-by-Step Methodology:

  • Preparation: To a multi-neck flask equipped with a mechanical stirrer and reflux condenser, add Methanol or Ethanol ( 10 volumes ) and Methyl 2-nitro-3-(vinyloxy)benzoate ( 1.0 equiv ).

  • Reagent Addition: Add Ammonium Chloride ( NH4​Cl , 3.0 equiv ) and electrolytic grade Iron powder ( Fe , 4.0−5.0 equiv ). Note: Electrolytic iron is highly recommended as it reduces reaction times significantly compared to standard iron filings[4].

  • Reaction: Heat the suspension to reflux ( 70−80∘C ) under vigorous stirring for 2 to 4 hours. Monitor completion via TLC.

  • Critical Safety Quench: Once complete, cool the reaction to 40∘C . Self-Validating Safety Step: You must add water (approx. 4 volumes ) to the flask before attempting to distill off the methanol. Removing methanol without adding water can lead to an uncontrolled, dangerous exothermic reaction with the unreacted iron[4].

  • Solvent Removal & Filtration: Distill off approximately 80−90% of the alcohol under vacuum. Cool to room temperature, dilute with Dichloromethane ( DCM ) or Ethyl Acetate, and stir for 10 minutes. Filter the black iron sludge through a pad of Celite.

  • Workup: Wash the Celite pad with additional solvent. Transfer the combined filtrates to a separatory funnel, wash with water, dry the organic layer, and concentrate to yield the product.

Analytical Validation

To ensure the structural integrity of the vinyl ether post-reduction, perform 1H NMR ( 300 MHz or higher, CDCl3​ ).

  • Confirmation of Reduction: Disappearance of the downfield aromatic protons characteristic of the highly electron-withdrawing nitro group, and the appearance of a broad singlet integrating to 2H ( -NH2​ ) around 3.5−4.5 ppm .

  • Confirmation of Vinyl Ether Integrity: The vinylic protons must remain visible and unshifted. Look for the characteristic AMX spin system of the −O−CH=CH2​ group: a doublet of doublets at ∼6.6 ppm ( 1H , internal vinylic proton) and two distinct doublet of doublets at ∼4.8 ppm and ∼4.5 ppm ( 2H , terminal vinylic protons).

References

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications), 2022, 87, 910-919. URL:[Link]

  • The Development of a Scalable, Chemoselective Nitro Reduction Source: Organic Process Research & Development (ACS Publications), 2012. URL:[Link]

  • Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) Source: Chemsrc Database. URL:[Link]

Sources

Application Note: Probing the Reactivity of the Vinyloxy Moiety in Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Methyl 2-nitro-3-(vinyloxy)benzoate is a bespoke chemical scaffold offering a unique convergence of reactive functionalities. The molecule features an aromatic ring substituted with a strongly electron-withdrawing nitro group, a methyl ester, and an electron-rich vinyloxy (vinyl ether) group. The electronic interplay between these substituents dictates the chemical behavior of the vinyloxy moiety, rendering it a versatile handle for a variety of organic transformations. The ortho-nitro group, in particular, significantly modulates the nucleophilicity of the vinyl ether's double bond, a critical consideration for reaction design.

This guide provides a comprehensive overview of the key reactions involving the vinyloxy group of Methyl 2-nitro-3-(vinyloxy)benzoate. We will delve into the mechanistic underpinnings of these transformations, offer field-proven protocols adapted for this specific substrate, and discuss the causality behind experimental choices. This document is intended to serve as a practical and authoritative resource for researchers leveraging this molecule in synthetic chemistry and drug development.

Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

A robust synthesis of the title compound is a prerequisite for exploring its reactivity. A common route involves the nitration of a corresponding phenol, followed by esterification and vinylation. While specific literature for this exact molecule is sparse, a logical synthetic pathway can be constructed from established methodologies for similar structures. The protocol below is a representative example.

Protocol 1: Synthesis via Nitration, Esterification, and Vinylation

This multi-step protocol outlines a potential route to the target compound.

Step 1: Nitration of 3-Hydroxybenzoic Acid The initial nitration of 3-hydroxybenzoic acid must be conducted under carefully controlled conditions to favor the introduction of the nitro group at the C2 position.

  • Reagents: 3-Hydroxybenzoic acid, Fuming Nitric Acid, Acetic Anhydride.

  • Procedure:

    • Suspend 3-hydroxybenzoic acid (1.0 eq) in acetic anhydride at -10 °C.

    • Slowly add fuming nitric acid (1.1 eq) while maintaining the temperature below 0 °C.

    • Stir the reaction mixture at this temperature for 2 hours, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice and stir until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude 3-hydroxy-2-nitrobenzoic acid.

Step 2: Methyl Esterification The carboxylic acid is converted to a methyl ester to prevent side reactions in the subsequent vinylation step.

  • Reagents: 3-Hydroxy-2-nitrobenzoic acid, Methanol, Sulfuric Acid (catalytic).

  • Procedure:

    • Dissolve the crude product from Step 1 in excess methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Reflux the mixture for 4-6 hours until esterification is complete (monitored by TLC).

    • Remove methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-hydroxy-2-nitrobenzoate.

Step 3: Palladium-Catalyzed Vinylation The phenolic hydroxyl group is converted to the vinyloxy group using a transetherification reaction.[1][2]

  • Reagents: Methyl 3-hydroxy-2-nitrobenzoate, Ethyl vinyl ether (large excess), Palladium(II) acetate, DPEphos or a suitable phosphine ligand.

  • Procedure:

    • To a solution of Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in a large excess of ethyl vinyl ether (which also acts as the solvent), add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like DPEphos (4 mol%).

    • Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethyl vinyl ether.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, Methyl 2-nitro-3-(vinyloxy)benzoate.

Reactions at the Vinyloxy Group: Principles and Protocols

The vinyloxy group is an electron-rich alkene, making it susceptible to attack by electrophiles and a valuable partner in cycloaddition and transition-metal-catalyzed reactions.

Acid-Catalyzed Hydrolysis

The vinyl ether moiety is highly sensitive to acidic conditions, readily undergoing hydrolysis to form an aldehyde (acetaldehyde in this case) and the parent phenol. This reaction proceeds via a rate-determining protonation of the β-carbon of the vinyl group.[3][4][5][6] The resulting resonance-stabilized carbocation is then rapidly trapped by water.

Mechanism: Acid-Catalyzed Hydrolysis

The accepted mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl ether, followed by rapid hydration and decomposition of the hemiacetal intermediate.[6]

heck_reaction Start Pd(0)L_n OxAdd Oxidative Addition Start->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord Vinyloxy Substrate CoordComplex [Ar-Pd(II)-Olefin] Complex Coord->CoordComplex Insert Migratory Insertion CoordComplex->Insert Product_alpha α-Product Insert->Product_alpha α-insertion Product_beta β-Product Insert->Product_beta β-insertion BetaElim β-Hydride Elimination HPdX H-Pd(II)-X BetaElim->HPdX RedElim Reductive Elimination RedElim->Start -BH⁺X⁻ Product_alpha->BetaElim Product_beta->BetaElim HPdX->RedElim Base Base Base

Sources

Derivatization of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the derivatization of Methyl 2-nitro-3-(vinyloxy)benzoate into 3-cyclopropoxy-2-nitrobenzoic acid, a critical intermediate in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinone Notch inhibitors.

Scientific Context & Strategic Rationale

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly functionalized aromatic building block utilized in the development of targeted oncology therapeutics [1]. Specifically, it serves as a precursor for generating 1,4-benzodiazepinone scaffolds that act as potent inhibitors of the Notch signaling pathway.

In drug design, terminal vinyl ethers are often metabolically labile and susceptible to unwanted electrophilic additions or oxidative cleavage in vivo. Converting the vinyloxy group into a cyclopropoxy ether drastically enhances the metabolic stability of the pharmacophore while providing the exact steric bulk required for optimal binding to the gamma-secretase enzyme complex [1]. This application note details the two-step derivatization workflow: a highly reactive, modified Simmons-Smith cyclopropanation, followed by a controlled saponification.

Workflow SM Methyl 2-nitro-3-(vinyloxy)benzoate CAS: 1584139-70-7 Reagents1 Et2Zn, CH2I2, CCl3COOH DCM, -10 °C to RT SM->Reagents1 Int Methyl 3-cyclopropoxy-2-nitrobenzoate CAS: 1584139-71-8 Reagents1->Int Reagents2 LiOH, THF/MeOH/H2O RT, 2 hours Int->Reagents2 Prod 3-cyclopropoxy-2-nitrobenzoic acid CAS: 1584139-72-9 Reagents2->Prod

Fig 1: Two-step synthetic workflow for the derivatization of the vinyloxybenzoate scaffold.

Mechanistic Insights: Causality in Experimental Design

To ensure a self-validating and highly reproducible system, it is critical to understand the physicochemical rationale behind the selected reagents and conditions.

Step 1: Trichloroacetic Acid-Accelerated Cyclopropanation

Standard Simmons-Smith conditions (using a Zn-Cu couple) or the classic Furukawa modification (diethylzinc and diiodomethane) [2] are often insufficiently reactive for electron-deficient or sterically hindered vinyl ethers.

  • The Causality of Trichloroacetic Acid: By introducing trichloroacetic acid ( CCl3​COOH ) to diethylzinc ( Et2​Zn ), a mixed zinc species is formed in situ. The strongly electron-withdrawing trichloroacetate ligand significantly increases the electrophilicity of the resulting zinc carbenoid ( CCl3​COOZnCH2​I ). This hyper-reactive carbenoid rapidly and completely transfers its methylene group to the relatively electron-poor vinyloxy double bond [1].

  • Temperature Control (-10 °C): The formation of the zinc carbenoid is highly exothermic. Initiating the reaction at -10 °C prevents the thermal decomposition of the carbenoid intermediate and suppresses unwanted polymerization of the vinyl ether starting material.

Step 2: Controlled Saponification
  • Solvent Selection (THF/MeOH/H₂O): Lithium hydroxide ( LiOH ) is utilized in a ternary solvent system. Tetrahydrofuran (THF) completely dissolves the lipophilic ester intermediate, methanol (MeOH) acts as a phase-transfer bridge, and water delivers the hydroxide nucleophile.

  • Workup Causality: Before acidification, all organic solvents (THF/MeOH) must be stripped under reduced pressure. Because THF and MeOH are water-miscible, leaving them in the mixture would keep the resulting carboxylic acid partially solvated, drastically reducing the isolated yield during precipitation.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-cyclopropoxy-2-nitrobenzoate

Caution: Diethylzinc is highly pyrophoric. Perform all operations under a strict nitrogen or argon atmosphere using dry solvents.

  • Preparation of the Carbenoid: In a flame-dried, 3-necked flask equipped with an addition funnel, cool a solution of diethylzinc (1.0 M in hexanes, 3.0 eq) to -10 °C under a nitrogen atmosphere.

  • Ligand Exchange: Slowly add a solution of 2,2,2-trichloroacetic acid (3.0 eq) in anhydrous dichloromethane (DCM) dropwise via the addition funnel. Stir the mixture for 10 minutes at -10 °C.

  • Carbenoid Generation: Add diiodomethane (3.0 eq) dropwise via syringe. Stir the resulting reactive solution for an additional 10 minutes.

  • Substrate Addition: Slowly add a solution of Methyl 2-nitro-3-(vinyloxy)benzoate (1.0 eq) in DCM.

  • Propagation: Remove the cooling bath and allow the reaction mixture to warm to room temperature, stirring overnight.

  • Quenching & Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow addition of 1M HCl. Rationale: This safely decomposes unreacted organozinc species and protonates trichloroacetate salts, driving them into the aqueous phase.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic extracts with saturated NaHCO3​ , water, and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude mixture via silica gel chromatography (hexanes/EtOAc) to yield the product as a stable intermediate.

Protocol B: Synthesis of 3-Cyclopropoxy-2-nitrobenzoic acid
  • Dissolution: Dissolve Methyl 3-cyclopropoxy-2-nitrobenzoate (1.0 eq) in a 1:1 mixture of THF and MeOH.

  • Hydrolysis: Add a solution of lithium hydroxide (approx. 6.0 eq) dissolved in water. Stir the biphasic/cloudy mixture vigorously at room temperature for 2 hours until TLC or HPLC indicates complete consumption of the ester.

  • Solvent Removal: Remove the organic solvents (THF/MeOH) under reduced pressure.

  • Precipitation: Dilute the resulting aqueous slurry with additional water, cool to 0 °C, and slowly acidify to pH 2-3 using 1M HCl.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Quantitative Data & Characterization

Table 1: Reagent Stoichiometry for Cyclopropanation

ReagentMW ( g/mol )EquivalentsFunction
Methyl 2-nitro-3-(vinyloxy)benzoate223.181.0Substrate
Diethylzinc (1M in hexanes)123.503.0Organometallic Base
2,2,2-Trichloroacetic acid163.393.0Carbenoid Activator
Diiodomethane267.843.0Methylene Source

Table 2: Analytical Validation Checkpoints Use these parameters to self-validate the success of the derivatization [1].

CompoundMS (ES) m/z¹H NMR (400 MHz, CDCl₃) Key Signatures
Intermediate A-1B (Methyl ester)260 [M+Na]⁺δ 7.68-7.57 (m, 2H), 7.57-7.41 (m, 1H), 4.03-3.82 (m, 4H), 0.94-0.78 (m, 4H, cyclopropyl CH₂)
Intermediate A-1C (Carboxylic acid)246 [M+Na]⁺Disappearance of the methyl ester singlet at ~δ 3.93; retention of cyclopropyl multiplet at δ 0.94-0.78.

Biological Context Visualization

The derivatized scaffold is subsequently coupled to form bis(fluoroalkyl)-1,4-benzodiazepinones. These molecules act as targeted inhibitors of the Gamma-Secretase complex, preventing the cleavage of the Notch receptor and halting downstream oncogenic transcription.

Pathway Notch Notch Receptor (Transmembrane) GS Gamma-Secretase Enzyme Complex Notch->GS Substrate Binding NICD Notch Intracellular Domain (NICD) GS->NICD Cleavage (Blocked) Inhibitor Benzodiazepinone Notch Inhibitor Inhibitor->GS Allosteric/Active Site Inhibition Nucleus Target Gene Transcription NICD->Nucleus Nuclear Translocation (Blocked)

Fig 2: Mechanism of action for Notch pathway inhibition via Gamma-Secretase targeting.

References

  • Bristol-Myers Squibb Company. (2014). Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors (Patent No. WO2014047374A1).
  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron Letters, 7(28), 3353-3354.[Link]

Application Note: Methyl 2-nitro-3-(vinyloxy)benzoate as a Privileged Building Block for Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of functionalized N,O-heterocycles is paramount. Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) represents a highly versatile, pre-organized building block for this purpose. The juxtaposition of an ortho-nitro group and a vinyloxy moiety on a benzoate scaffold provides a dense array of reactive sites. This application note details validated, self-validating protocols for the divergent synthesis of two privileged pharmaceutical scaffolds from this single precursor: the 5-membered benzoxazole core and the 6-membered 1,4-benzoxazine core.

Structural & Mechanistic Rationale

The reactivity of ortho-nitrophenyl vinyl ethers is heavily influenced by the strong electron-withdrawing nature of the nitro group, which modulates the stability of the vinyl moiety (1[1]).

Vinyl ethers are inherently electron-rich alkenes. Resonance donation from the oxygen atom makes the β -carbon nucleophilic and the α -carbon electrophilic. Consequently, when the nitro group is reduced to an aniline, direct intramolecular hydroamination inherently favors Markovnikov addition at the α -carbon. Under acidic reductive conditions, this cascade directly yields a 5-membered 2-methylbenzoxazole derivative.

Conversely, synthesizing the 6-membered 1,4-benzoxazine requires overriding this inherent electronic bias. While transition-metal catalyzed cyclizations of ortho-vinyl nitrobenzenes are extensively utilized to access indoles (2[2]), achieving the 6-membered N,O-heterocycle from a vinyl ether necessitates a polarity inversion or prior functionalization, such as an anti-Markovnikov hydroboration-oxidation sequence followed by reductive cyclization. Furthermore, chemoselective reduction of the nitro group without hydrogenating the olefin is a known challenge, requiring careful selection of the reductant (3[3]).

DivergentSynthesis SM Methyl 2-nitro-3-(vinyloxy)benzoate (Starting Material) CondA 1. BH3·THF, then H2O2/NaOH 2. MsCl, Et3N 3. Pd/C, H2 (1 atm) SM->CondA Anti-Markovnikov Sequence CondB Fe powder, Glacial AcOH 80°C, Air SM->CondB Acidic Reductive Cascade ProdA Methyl 3,4-dihydro-2H- 1,4-benzoxazine-5-carboxylate (6-Membered Ring) CondA->ProdA ProdB Methyl 2-methylbenzoxazole- 4-carboxylate (5-Membered Ring) CondB->ProdB

Fig 1. Divergent synthetic workflows from Methyl 2-nitro-3-(vinyloxy)benzoate.

Data & Optimization Summary

The choice of reductive conditions dictates the fate of the vinyloxy moiety. Standard catalytic hydrogenation (Pd/C) indiscriminately reduces the vinyl double bond to an ethyl ether, preventing cyclization. Iron in acetic acid provides the perfect balance of chemoselectivity and acidity required for the benzoxazole cascade.

Table 1: Optimization of the Direct Reductive Cyclization Step

EntryReagentsSolventTemp (°C)Time (h)Major ProductYield (%)
1Fe powder (5 eq)AcOH804Benzoxazole 82%
2SnCl₂·2H₂O (4 eq)EtOH/HCl706Benzoxazole 65%
3Pd/C (10%), H₂ (1 atm)MeOH2512Alkyl Aniline (No cyclization)90%
4Ru(bpy)₃²⁺, DIPEA, hvMeCN2518Hydroxylamine intermediate45%

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Methyl 2-methylbenzoxazole-4-carboxylate (Fe/AcOH Cascade)

Causality: Iron powder in acetic acid serves a dual purpose. It chemoselectively reduces the nitro group to the aniline via single-electron transfer without hydrogenating the vinyl double bond. Simultaneously, the acidic medium protonates the vinyl ether, driving the intramolecular Markovnikov attack by the nascent aniline. The resulting 2-methylbenzoxazoline rapidly oxidizes in air to the thermodynamically stable benzoxazole.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 2-nitro-3-(vinyloxy)benzoate (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask open to the atmosphere.

  • Reduction: Add activated Iron powder (5.0 mmol, 5 eq) in a single portion. Equip with a reflux condenser and heat to 80°C with vigorous stirring.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the yellow starting material spot ( Rf​≈0.6 ) disappears and a new blue-fluorescent spot under 254 nm UV emerges ( Rf​≈0.4 ).

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the cake with EtOAc (30 mL). Carefully neutralize the filtrate with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with EtOAc (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (NMR): ¹H NMR (CDCl₃) will confirm success via the complete disappearance of the characteristic vinyloxy signals (dd at ~6.5 ppm, two dd at ~4.5–4.8 ppm) and the appearance of a sharp singlet at ~2.6 ppm, corresponding to the newly formed methyl group at the C2 position of the benzoxazole ring.

Mechanism N Nitroarene (-NO2) A Aniline (-NH2) N->A Fe/AcOH Reduction P Protonated Vinyl Ether A->P H+ (AcOH) C Benzoxazoline Intermediate P->C Markovnikov Attack B Benzoxazole Core C->B Air Oxidation (-2H)

Fig 2. Mechanistic pathway of the Fe/AcOH-mediated cascade to the benzoxazole core.

Protocol B: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (Hydroboration/Reduction)

Causality: To overcome the inherent Markovnikov bias of the vinyl ether, a two-stage approach is employed. First, anti-Markovnikov hydration converts the vinyloxy group to a 2-hydroxyethoxy group. Subsequent catalytic hydrogenation of the nitro group yields an ortho-aminophenol derivative that undergoes intramolecular cyclization upon activation of the alcohol.

Step-by-Step Methodology:

  • Hydroboration: Dissolve the starting material (1.0 mmol) in anhydrous THF (5 mL) under N₂ at 0°C. Dropwise add BH₃·THF (1.0 M, 1.2 mL). Stir for 2 hours. Carefully quench with 3M NaOH (1 mL) followed by 30% H₂O₂ (1 mL). Crucial: Maintain the temperature strictly below 20°C during oxidation to prevent hydrolysis of the C1 methyl ester. Extract with EtOAc to isolate the primary alcohol.

  • Mesylation: Dissolve the crude alcohol in anhydrous DCM (5 mL). Add Triethylamine (2.0 mmol) and cool to 0°C. Add Methanesulfonyl chloride (1.2 mmol) dropwise. Stir for 1 hour, wash with brine, dry, and concentrate to yield the mesylate.

  • Reductive Cyclization: Dissolve the crude mesylate in Methanol (10 mL). Add 10% Pd/C (10 mol%). Evacuate and backfill the flask with H₂ gas (1 atm balloon). Stir at room temperature for 12 hours. The nitro group reduces to the aniline, which immediately displaces the mesylate via an intramolecular Sₙ2 reaction.

  • Workup & Self-Validation (NMR): Filter through Celite and concentrate. Purify via flash chromatography. ¹H NMR (CDCl₃) will validate the 6-membered 3,4-dihydro-2H-1,4-benzoxazine core by revealing two distinct, strongly coupled triplets around 4.2 ppm (O-CH₂) and 3.4 ppm (N-CH₂), alongside a broad singlet for the secondary amine (NH) at ~4.5 ppm.

References

  • Mancuso, R., et al. "Reductive cyclization of o-vinylnitrobenzenes.
  • "Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis.
  • "1-(Ethenyloxy)-4-nitrobenzene | C8H7NO3 - PubChem.
  • "ortho-Nitro-substituted diaryliodonium salts enabled regioselective cyclization of arylcarboxylic acids toward 3,4-naphthocoumarins." Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Notes and Protocols: Cross-Coupling Reactions with Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the development of novel molecular scaffolds is paramount for the discovery of new therapeutic agents and functional materials. Methyl 2-nitro-3-(vinyloxy)benzoate emerges as a promising, yet under-explored, building block possessing a unique combination of reactive functional groups. The presence of a vinyloxy group, an electron-withdrawing nitro group, and a methyl ester on an aromatic ring offers multiple handles for diversification through various cross-coupling reactions. This guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing Methyl 2-nitro-3-(vinyloxy)benzoate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The insights provided herein are grounded in established principles of organometallic chemistry and are intended to empower researchers to harness the synthetic potential of this versatile intermediate.

The strategic placement of the nitro group ortho to the ester and meta to the vinyloxy moiety is anticipated to influence the regioselectivity and reactivity of the aromatic ring in palladium-catalyzed transformations. The nitro group, being a strong electron-withdrawing group, can activate the aryl system for nucleophilic aromatic substitution, and in some cross-coupling paradigms, it can even serve as a leaving group.[1][2] The vinyloxy group, an electron-rich olefin, is a well-established participant in Heck and related reactions.[3][4] This confluence of functionalities makes Methyl 2-nitro-3-(vinyloxy)benzoate a precursor for a diverse array of complex molecules, including substituted biaryls, styrenes, and phenylacetylenes, which are core structures in many pharmaceutical agents.[5][6]

Proposed Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

Synthesis_of_Methyl_2_nitro_3_vinyloxy_benzoate start Methyl 2-nitro-3-hydroxybenzoate product Methyl 2-nitro-3-(vinyloxy)benzoate start->product Vinylation reagent1 Vinyl acetate, Pd(OAc)₂, DPEPhos, Na₂CO₃, Toluene, Reflux

Caption: Proposed synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate.

This proposed synthesis leverages a palladium-catalyzed O-vinylation of a phenol, a well-established transformation. The choice of vinyl acetate as the vinyl source and a suitable palladium catalyst/ligand system is crucial for achieving high yields.

Mechanistic Considerations in Cross-Coupling Reactions

The reactivity of Methyl 2-nitro-3-(vinyloxy)benzoate in palladium-catalyzed cross-coupling reactions is governed by the interplay of its functional groups. The aryl C-X bond (where X could be a halide or triflate, introduced in a subsequent step, or potentially the C-NO2 bond itself) is the primary site for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The electron-withdrawing nitro group is expected to facilitate this oxidative addition step.[7] The vinyloxy group, being electron-rich, can participate in subsequent migratory insertion steps, particularly in Heck-type reactions.

General_Cross_Coupling_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L)₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-R(L)₂ pd2_ox->pd2_trans Transmetalation (Suzuki, Sonogashira) or Migratory Insertion (Heck) pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination reactant1 Ar-X reactant1->pd2_ox reactant2 R-M reactant2->pd2_trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For the purpose of the following protocols, we will assume the synthesis of an analogous substrate, Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate , to provide a more conventional leaving group for the cross-coupling reactions. The principles, however, remain applicable to other derivatives.

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[8][9][10] This protocol details the coupling of Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate with an arylboronic acid.

Objective: To synthesize a biaryl derivative by coupling Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate with a representative arylboronic acid.

Materials:

  • Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Experimental Protocol:

Suzuki_Miyaura_Workflow start Assemble Schlenk flask under N₂ add_reagents Add Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos start->add_reagents add_solvents Add anhydrous toluene and degassed water add_reagents->add_solvents reaction Heat mixture at 100 °C for 12-24 h add_solvents->reaction workup Cool, dilute with ethyl acetate, wash with brine reaction->workup purification Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purification end Characterize product (NMR, MS) purification->end

Caption: Workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene and degassed deionized water in a 4:1 ratio (to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and SPhos is a highly effective catalyst system for Suzuki-Miyaura couplings, particularly with sterically hindered or electron-deficient aryl halides.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.[10]

  • Solvent System: The biphasic toluene/water system is commonly used for Suzuki-Miyaura reactions, facilitating the dissolution of both the organic and inorganic reagents.

Application Protocol 2: Heck Coupling for Styrene Derivative Synthesis

The Heck reaction is a powerful tool for the formation of C-C bonds between an unsaturated halide (or triflate) and an alkene.[3][4][11][12] This protocol describes the coupling of Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate with an alkene.

Objective: To synthesize a substituted styrene derivative via the Heck coupling of Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate with a model alkene.

Materials:

  • Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Experimental Protocol:

Heck_Coupling_Workflow start Assemble Schlenk flask under N₂ add_reagents Add Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate, alkene, Et₃N, Pd(OAc)₂, and P(o-tol)₃ start->add_reagents add_solvent Add anhydrous DMF add_reagents->add_solvent reaction Heat mixture at 80-100 °C for 16-24 h add_solvent->reaction workup Cool, dilute with water, and extract with ethyl acetate reaction->workup purification Dry over MgSO₄, concentrate, and purify by column chromatography workup->purification end Characterize product (NMR, MS) purification->end

Caption: Workflow for the Heck coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the alkene (1.5 equiv) and triethylamine (2.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.01 equiv) and tri(o-tolyl)phosphine (0.02 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.

Rationale for Reagent Choices:

  • Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for the Heck reaction.

  • Base: Triethylamine acts as a base to neutralize the HBr generated during the reaction.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, promoting the dissolution of the palladium catalyst and reagents.

Application Protocol 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16][17] This protocol outlines the coupling of Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate with a terminal alkyne.

Objective: To synthesize an arylalkyne by coupling Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate with a terminal alkyne.

Materials:

  • Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Experimental Protocol:

Sonogashira_Coupling_Workflow start Assemble Schlenk flask under N₂ add_reagents Add Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI start->add_reagents add_solvents Add anhydrous THF and Et₃N add_reagents->add_solvents reaction Stir at room temperature for 8-16 h add_solvents->reaction workup Filter through Celite, concentrate, and dilute with ethyl acetate reaction->workup purification Wash with water and brine, dry over Na₂SO₄, and purify by column chromatography workup->purification end Characterize product (NMR, MS) purification->end

Caption: Workflow for the Sonogashira coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Methyl 3-bromo-2-nitro-5-(vinyloxy)benzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Then, add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Reagent Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira coupling.[14][15]

  • Base: Triethylamine serves as both the base and, in many cases, the solvent for this reaction.

  • Solvent: THF is a suitable solvent that dissolves the reactants and catalysts.

Quantitative Data Summary

The following table provides a general overview of the reaction parameters for the described cross-coupling reactions. The expected yields are estimates and may vary depending on the specific substrates used.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10012-2470-95
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF80-10016-2460-85
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.8-1675-95

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Palladium compounds can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Methyl 2-nitro-3-(vinyloxy)benzoate and its derivatives are valuable and versatile building blocks for the synthesis of complex organic molecules. The protocols detailed in this guide for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions provide a solid foundation for researchers to explore the synthetic utility of this compound. The unique electronic and steric properties of this substrate, arising from the interplay of the nitro, vinyloxy, and ester functionalities, offer exciting opportunities for the development of novel synthetic methodologies and the discovery of new chemical entities with potential applications in drug discovery and materials science.

References

  • ChemRxiv. Catalyzed C-O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. Available from: [Link].

  • ACS Publications. Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides | Organic Letters. Available from: [Link].

  • ResearchGate. Cross-coupling reactions between multihalogenated vinyl ethers 1 and various alkynes 5. Available from: [Link].

  • ACS Publications. Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental−Computational Approach Including Synthesis of Betaxolol | The Journal of Organic Chemistry. Available from: [Link].

  • Academia.edu. (PDF) Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Available from: [Link].

  • ResearchGate. Heck‐type arylations of vinyl ethers as reported by Hallberg[18] and developed here. Available from: [Link].

  • University of Liverpool. Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Available from: [Link].

  • MDPI. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available from: [Link].

  • Course Hero. The Sonogashira Coupling. Available from: [Link].

  • Organic Chemistry Portal. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Available from: [Link].

  • RSC Publishing. The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers. Available from: [Link].

  • ACS Publications. Tandem Suzuki-Miyaura Coupling/Acid-Catalyzed Cyclization between Vinyl Ether Boronates and Vinyl Halides: A Concise Approach to Polysubstituted Furans | Organic Letters. Available from: [Link].

  • PubMed. Palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides. Available from: [Link].

  • PMC. Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • ACS Publications. Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of α-Oxo-vinylsulfones To Prepare C-Aryl Glycals and Acyclic Vinyl Ethers | Journal of the American Chemical Society. Available from: [Link].

  • RSC Publishing. Cu-catalyzed cross-coupling reactions of vinyl epoxide with organoboron compounds: access to homoallylic alcohols. Available from: [Link].

  • SynArchive. Suzuki Coupling. Available from: [Link].

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link].

  • ACS Publications. Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent | Organic Letters. Available from: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF. Available from: [Link].

  • Books. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.
  • PMC. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Available from: [Link].

  • Semantic Scholar. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Available from: [Link].

  • A two step synthesis of methyl 3. Available from: [Link].

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Available from: [Link].

  • PubMed. Cross-Coupling Reactions of Nitroarenes. Available from: [Link].

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. Available from: [Link].

  • Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Available from: [Link].

  • RSC Publishing. Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Available from: [Link].

  • PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. Available from: [Link].

  • PMC. Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Available from: [Link].

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Royal Society of Chemistry. Nitration of methyl benzoate | Resource | RSC Education. Available from: [Link].

  • R Discovery. Methyl 2,6-dihydroxy-3-nitrobenzoate. Available from: [Link].

Sources

Application Note: Chemoselective Hydrolysis of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transformation of methyl 2-nitro-3-(vinyloxy)benzoate to its corresponding carboxylic acid is a highly sensitive process requiring strict chemoselectivity. The substrate contains a methyl ester targeted for saponification, an electron-withdrawing ortho-nitro group, and a highly acid-labile vinyl ether. Traditional acidic hydrolysis or harsh alkaline conditions result in the rapid degradation of the vinyl ether moiety or unwanted side reactions. This application note details a field-proven, self-validating protocol utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system to achieve quantitative ester cleavage while perfectly preserving the vinyloxy group.

Mechanistic Insights & Substrate Profiling

To design a robust protocol, we must first establish the causality behind the reactivity of each functional group on the aromatic ring:

  • The Vinyl Ether (Acid Lability): Vinyl ethers undergo rapid electrophilic addition of protons in acidic media, forming a highly reactive hemiacetal intermediate that irreversibly collapses into acetaldehyde and a phenol derivative. Therefore, the use of strong mineral acids during either the reaction or the workup phase is strictly prohibited.

  • The Nitro Group (Electronic & Steric Effects): Positioned ortho to the ester, the strongly electron-withdrawing nitro group increases the electrophilicity of the ester carbonyl, accelerating hydroxide attack. However, it also introduces significant steric hindrance, which can stall reactions with bulkier bases.

  • The Lithium Cation Advantage: Saponification with LiOH in a Tetrahydrofuran (THF)/Water mixture is the optimal solution[1]. The lithium cation (Li⁺) acts as a mild Lewis acid. It coordinates simultaneously to the carbonyl oxygen and the ethereal oxygen of the ester, stabilizing the tetrahedral intermediate[2]. This coordination significantly accelerates the hydrolysis rate, allowing the reaction to proceed at 0 °C to room temperature—conditions mild enough to prevent the polymerization or degradation of the vinyl ether[3].

G1 Molecule Methyl 2-nitro-3-(vinyloxy)benzoate Ester Methyl Ester (Target for Hydrolysis) Molecule->Ester Vinyl Vinyl Ether (Acid-Sensitive) Molecule->Vinyl Nitro Nitro Group (Electron Withdrawing) Molecule->Nitro Action1 Requires Mild Base (LiOH/THF) Ester->Action1 Action2 Strictly Avoid Strong Acids Vinyl->Action2 Action3 Steric Hindrance but Electronic Acceleration Nitro->Action3

Functional group profiling and corresponding chemical constraints.

Process Optimization & Quantitative Data

The choice of base and temperature dictates the survival of the vinyl ether. The table below summarizes the optimization data, demonstrating why LiOH/THF is the superior system for complex, sensitive substrates[3].

Base SystemSolvent MatrixTemp (°C)Time (h)Ester Conversion (%)Vinyl Ether Retention (%)Mechanistic Outcome
NaOH (3.0 eq)MeOH / H₂O65 (Reflux)1.0>990Complete degradation of vinyl ether.
KOH (3.0 eq)THF / H₂O254.09575Partial cleavage during extended basic exposure.
LiOH (3.0 eq) THF / H₂O 0 to 25 3.0 >99 >99 Optimal chemoselectivity and high yield.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The critical step is the Workup Acidification Paradox : the product is a water-soluble lithium carboxylate salt that must be acidified to isolate the free carboxylic acid, yet the vinyl ether will degrade if the pH drops too low.

Materials Required:
  • Methyl 2-nitro-3-(vinyloxy)benzoate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

  • Tetrahydrofuran (THF) and Deionized Water (3:1 v/v ratio)

  • 1 M Aqueous Citric Acid or 1 M NaHSO₄ (for controlled quenching)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-nitro-3-(vinyloxy)benzoate in a 3:1 mixture of THF and H₂O (approx. 10 mL total solvent per gram of substrate). The THF ensures complete solubilization of the organic substrate, while water dissolves the inorganic base[2].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Base Addition: Add LiOH·H₂O (3.0 equiv) portion-wise over 5 minutes. The excess base compensates for the steric hindrance imposed by the ortho-nitro group.

  • Saponification: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Controlled Quenching (Critical Step): Once complete, cool the reaction mixture back to 0 °C. Do not use concentrated HCl. Slowly add 1 M aqueous Citric Acid dropwise while continuously monitoring the pH with a calibrated pH meter or precision pH paper. Stop the addition exactly when the pH reaches 3.5 to 4.0 .

  • Immediate Extraction: Immediately transfer the mixture to a separatory funnel and extract with cold Ethyl Acetate (3 × 15 mL). Rapid extraction partitions the newly formed carboxylic acid into the organic layer, minimizing its contact time with the aqueous acidic environment.

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the pure 2-nitro-3-(vinyloxy)benzoic acid.

G2 Step1 Substrate in THF/H2O (3:1) Step2 Add LiOH·H2O at 0 °C Step1->Step2 Step3 Saponification (2-4 hours) Step2->Step3 Li+ catalysis Step4 Quench & Acidify (pH 3.5-4.0, 0 °C) Step3->Step4 Forms carboxylate Step5 Immediate EtOAc Extraction Step4->Step5 Preserves vinyl ether

Step-by-step workflow for chemoselective ester hydrolysis.

Critical Quality Attributes (CQAs) & Troubleshooting

  • Over-acidification: If the pH drops below 3.0 during workup, you will observe the formation of acetaldehyde (detectable by its sharp, green-apple odor) and a highly polar baseline spot on TLC corresponding to the cleaved phenol. Strict pH monitoring is non-negotiable.

  • Incomplete Conversion: If the reaction stalls, do not apply heat. Heat will induce polymerization of the vinyloxy group. Instead, add an additional 0.5 equivalents of LiOH·H₂O and ensure the biphasic mixture is stirring at maximum RPM to overcome mass transfer limitations.

References

  • Source: Chemical and Pharmaceutical Bulletin (J-STAGE)
  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL
  • 6.

Sources

Application Note: Orthogonal Protecting Group Strategies and Derivatization Protocols for Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7)

Introduction & Strategic Overview

Methyl 2-nitro-3-(vinyloxy)benzoate is a highly functionalized, densely substituted aromatic building block utilized in the synthesis of complex heterocycles, such as 4-substituted benzoxazines, indoles, and cyclopropanated derivatives. The molecule presents a unique synthetic challenge due to the presence of three reactive handles with orthogonal vulnerabilities:

  • Vinyloxy Group (Latent Phenol): Highly susceptible to acidic hydrolysis.

  • Nitro Group (Latent Amine): Susceptible to reduction.

  • Methyl Ester (Latent Carboxylic Acid): Susceptible to basic hydrolysis and nucleophilic attack.

Successful downstream derivatization requires strict adherence to orthogonal protecting group strategies to prevent unintended side reactions. This guide details the mechanistic rationale and self-validating protocols required to manipulate this molecule selectively.

Mechanistic Vulnerabilities & Causality

The Acid-Labile Vinyloxy Group

The vinyloxy (vinyl ether) moiety serves as a robust protecting group for the phenolic hydroxyl under basic and nucleophilic conditions, but it is acutely sensitive to aqueous acid[1]. The cleavage mechanism involves a rate-determining electrophilic protonation at the β -carbon of the vinyl group[2]. This generates an alkoxycarbocation intermediate, which is strongly stabilized by the resonance contribution of the adjacent oxygen lone pair[3]. Subsequent rapid hydration forms a hemiacetal that collapses to yield the free phenol (methyl 3-hydroxy-2-nitrobenzoate) and acetaldehyde[4]. Consequently, any synthetic step intended to preserve this group must strictly avoid Brønsted acids (pH < 5).

Chemoselective Nitro Reduction

Converting the strongly electron-withdrawing nitro group to an electron-donating amine is a common requirement. However, classic reduction conditions (e.g., SnCl2​ /HCl or Fe/HCl) will quantitatively cleave the vinyl ether due to the highly acidic media. Furthermore, standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is contraindicated, as it will indiscriminately reduce the vinyl double bond to an ethyl ether. To achieve chemoselectivity, a mild, near-neutral single-electron transfer (SET) reduction using Zinc dust and Ammonium Chloride ( Zn/NH4​Cl ) is employed[5]. This system selectively reduces the nitro group while leaving the vinyloxy and ester groups completely intact.

Ester Saponification and Reprotection

If the methyl ester requires conversion to a more sterically hindered ester (e.g., a benzyl or tert-butyl ester) to prevent unwanted nucleophilic attack during later stages, saponification must be performed under carefully controlled basic conditions (LiOH in THF/ H2​O ). The vinyloxy group is completely stable to these basic conditions, acting as a reliable orthogonal protective group for the phenol[1].

Functional Group Compatibility Matrix

The following table summarizes the quantitative stability of the functional groups under various standard reaction conditions, providing a predictive framework for route design.

Reaction ConditionMethyl EsterNitro GroupVinyloxy GroupStrategic Recommendation
Aqueous LiOH / THF (pH > 12) Hydrolyzed (>95%)StableStableOptimal for ester saponification prior to reprotection.
H2​ , Pd/C, MeOH StableReduced to NH2​ Reduced to ethyl etherAvoid. Lacks chemoselectivity; destroys the vinyl handle.
Zn, NH4​Cl , MeOH/ H2​O StableReduced to NH2​ (>90%)StableOptimal for chemoselective nitro reduction to the aniline.
1M HCl, MeOH (pH < 2) StableStableCleaved to OH (>95%)Optimal for targeted phenol deprotection.

Experimental Workflows & Logical Relationships

The following diagram maps the divergent synthetic pathways available for Methyl 2-nitro-3-(vinyloxy)benzoate based on the orthogonal reactivity principles discussed above.

G SM Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) Path1 Zn, NH4Cl MeOH/H2O, 25°C SM->Path1 Path2 Dilute HCl or PPTS MeOH, 25°C SM->Path2 Path3 LiOH, THF/H2O then BnBr, K2CO3 SM->Path3 Prod1 Methyl 2-amino-3-(vinyloxy)benzoate (Preserved Vinyl Ether) Path1->Prod1 Prod2 Methyl 3-hydroxy-2-nitrobenzoate (Cleaved Vinyl Ether) Path2->Prod2 Prod3 Benzyl 2-nitro-3-(vinyloxy)benzoate (Transesterification) Path3->Prod3

Figure 1: Divergent orthogonal deprotection and derivatization workflows.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to ensure the chemist can verify the mechanistic success of the reaction in real-time.

Protocol A: Chemoselective Nitro Reduction (Preserving the Vinyl Ether)

Objective: Reduce the nitro group to an amine without hydrolyzing the acid-sensitive vinyloxy group or reducing the vinyl double bond.

  • Reaction Setup: To a stirred solution of Methyl 2-nitro-3-(vinyloxy)benzoate (1.0 equiv, 10 mmol) in a 4:1 mixture of Methanol/Water (50 mL) at 25 °C, add solid Ammonium Chloride ( NH4​Cl , 5.0 equiv, 50 mmol).

    • Causality Note: The Methanol dissolves the organic substrate, while the water dissolves the NH4​Cl . The NH4​Cl acts as a mild proton source (pH ~6), which is acidic enough to facilitate the reduction mechanism but not strong enough to protonate the β -carbon of the vinyl ether.

  • Reduction: Portion-wise, add Zinc dust (10.0 equiv, 100 mmol) over 15 minutes to manage the mild exotherm. Stir the suspension vigorously at 25 °C for 2 hours.

    • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ = 0.6, UV active) will disappear. A new, highly polar spot ( Rf​ = 0.2, strongly UV active) will appear. Validation Check: Stain the TLC plate with Ninhydrin and heat; the new spot will turn brown/purple, definitively confirming the formation of a primary amine.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove insoluble zinc salts. Wash the filter cake with EtOAc (3 × 30 mL). Concentrate the filtrate in vacuo to remove methanol, then extract the aqueous residue with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield Methyl 2-amino-3-(vinyloxy)benzoate.

Protocol B: Acid-Catalyzed Vinyloxy Cleavage (Phenol Deprotection)

Objective: Cleave the vinyl ether to reveal the free phenol while leaving the methyl ester and nitro group intact.

  • Reaction Setup: Dissolve Methyl 2-nitro-3-(vinyloxy)benzoate (1.0 equiv, 10 mmol) in anhydrous Methanol (30 mL).

  • Deprotection: Add Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv, 2 mmol) or 1M aqueous HCl (0.5 equiv, 5 mmol). Stir at 25 °C for 3 hours.

    • Causality Note: The mild acid specifically protonates the electron-rich vinyl double bond. The resulting hemiacetal rapidly decomposes into acetaldehyde (which evaporates or remains in solution) and the free phenol.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​ = 0.6) will be replaced by a more polar spot ( Rf​ = 0.3). Validation Check: Stain the TLC plate with an aqueous Ferric Chloride ( FeCl3​ ) solution. The product spot will immediately turn deep purple/blue, confirming the successful unmasking of the phenolic hydroxyl group.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the acid and prevent transesterification. Extract with Dichloromethane (3 × 20 mL). Dry the combined organics over MgSO4​ and concentrate to yield Methyl 3-hydroxy-2-nitrobenzoate.

References

  • Title: Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: The Mechanism of Vinyl Ether Hydrolysis Source: RSC Publishing URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7)[1].

Synthesizing this specific aryl vinyl ether presents unique chemical challenges. The starting material, methyl 3-hydroxy-2-nitrobenzoate, features a hydroxyl group flanked by a strongly electron-withdrawing nitro group (ortho) and an ester group (meta). This creates a highly sterically hindered and electronically deactivated phenolic nucleophile. Standard vinylation protocols often fail or result in poor yields without precise mechanistic optimization.

Route Selection & Troubleshooting Workflow

SynthesisWorkflow Start Methyl 3-hydroxy-2-nitrobenzoate (Sterically Hindered Phenol) RouteA Route A: Chan-Lam Coupling (Cu(OAc)2, Vinylboroxine, O2) Start->RouteA Mild Conditions RouteB Route B: Ir-Transvinylation ([Ir(cod)Cl]2, Vinyl Acetate) Start->RouteB High Throughput TroubleA Issue: Stalled Reaction? Increase O2 & Catalyst Load RouteA->TroubleA If <50% yield Success Methyl 2-nitro-3-(vinyloxy)benzoate Target Compound RouteA->Success Optimal TroubleB Issue: Product Hydrolysis? Add Na2CO3 Scavenger RouteB->TroubleB If degradation seen RouteB->Success Optimal TroubleA->Success Optimize TroubleB->Success Optimize

Workflow for selecting and troubleshooting the synthesis routes for Methyl 2-nitro-3-(vinyloxy)benzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Chan-Lam coupling stall at 30% conversion despite adding excess 2,4,6-trivinylcyclotriboroxane-pyridine complex? Causality: The Chan-Lam coupling is an oxidative cross-coupling. During the reductive elimination step that forms the C-O bond, the active Cu(II) species is reduced to Cu(I) or Cu(0). Without a continuous supply of a terminal oxidant (atmospheric O₂), the catalytic cycle breaks down. Furthermore, the ortho-nitro group on your substrate severely reduces the nucleophilicity of the phenol, slowing down the transmetalation step. Solution: Do not run this reaction under inert gas (Argon/N₂). Ensure vigorous stirring under an open-air atmosphere or an O₂ balloon. If the reaction mixture turns from deep blue/green to dark brown/black, your copper has aggregated due to oxygen starvation.

Q2: What is the exact role of pyridine in the Chan-Lam protocol? Can I substitute it with Triethylamine (TEA)? Causality: While TEA can act as a general base, pyridine plays a dual mechanistic role. It not only deprotonates the phenol but specifically coordinates with the 2,4,6-trivinylcyclotriboroxane complex to generate a tetracoordinate boron species in situ[2][3]. This amine-coordinated boroxine ring is structurally essential for facilitating the transfer of the vinyl group to the copper center. Solution: Stick to pyridine. Substituting with TEA often leads to a precipitous drop in yield for sterically hindered substrates.

Q3: I am using the Iridium-catalyzed transvinylation method. My GC-MS shows product formation initially, but it degrades back to the starting phenol over time. Why? Causality: The transvinylation of phenols with vinyl acetate generates an equimolar amount of acetic acid as a byproduct. The vinyloxy group (-O-CH=CH₂) is highly sensitive to electrophilic addition by protons. The accumulated acetic acid protonates the vinyl ether, forming an oxocarbenium ion intermediate that rapidly hydrolyzes back to the starting phenol and acetaldehyde. Solution: You must introduce a heterogeneous, anhydrous inorganic base (like Na₂CO₃) to the reaction mixture. This acts as an acid scavenger, neutralizing the acetic acid as it forms without poisoning the Iridium catalyst.

Quantitative Method Comparison
ParameterRoute A: Chan-Lam Coupling[2][3]Route B: Ir-Catalyzed Transvinylation
Typical Yield (Hindered Phenol) 60 - 75%75 - 85%
Reaction Time 16 - 24 hours2 - 4 hours
Temperature Room Temperature (20-25 °C)100 °C (Reflux/Sealed Tube)
Key Reagents Cu(OAc)₂, Trivinylboroxine-Pyridine[Ir(cod)Cl]₂, Vinyl Acetate
Atmosphere Oxygen / Open AirInert (Argon/Nitrogen)
Primary Byproducts Boric acid, PyridineAcetic acid (requires buffering)
Scalability Excellent for bench-scaleHighly scalable, shorter cycle times
Validated Experimental Protocols
Protocol A: Copper-Mediated Chan-Lam Vinylation

This method is preferred if your downstream applications are sensitive to high temperatures.

  • Preparation: In a 50 mL round-bottom flask, dissolve methyl 3-hydroxy-2-nitrobenzoate (1.0 mmol, 197.14 mg) in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 2,4,6-trivinylcyclotriboroxane-pyridine complex (0.4 mmol) to the solution. Note: 0.4 equivalents provide 1.2 equivalents of transferable vinyl groups[2].

  • Catalyst & Base: Add anhydrous Cu(OAc)₂ (1.0 mmol) and Pyridine (2.0 mmol). For this specific deactivated phenol, stoichiometric copper ensures complete conversion.

  • Oxidative Coupling: Equip the flask with an O₂ balloon. Stir vigorously at room temperature for 16–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction color. A healthy catalytic cycle maintains a deep blue/green hue. If it turns black, purge the system with fresh O₂.

  • Workup: Monitor by TLC (Hexanes/EtOAc 3:1). Once the phenol is consumed, dilute with DCM and wash twice with a 0.1 M aqueous EDTA solution to chelate and remove copper salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Iridium-Catalyzed Transvinylation

This method is preferred for overcoming the steric hindrance of the ortho-nitro group via thermal energy.

  • Preparation: Charge an oven-dried Schlenk flask with methyl 3-hydroxy-2-nitrobenzoate (1.0 mmol),[Ir(cod)Cl]₂ (0.01 mmol, 1 mol%), and anhydrous Na₂CO₃ (0.5 mmol).

  • Solvent/Reactant: Add 5 mL of anhydrous, inhibitor-free vinyl acetate. The vinyl acetate acts as both the solvent and the vinyl donor.

  • Inert Atmosphere: Purge the flask thoroughly with Argon for 5 minutes.

  • Thermal Activation: Seal the flask and heat to 100 °C in an oil bath for 2–4 hours.

  • Self-Validation Checkpoint: Pull an aliquot for GC-MS. The reaction is complete when the peak at m/z 197 (starting material) disappears and the target mass m/z 223 (Methyl 2-nitro-3-(vinyloxy)benzoate) dominates.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the inorganic salts and the Iridium catalyst. Concentrate the filtrate under reduced pressure. The crude product is typically >90% pure but can be passed through a short silica plug if necessary.

References
  • McKinley, N. F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087-5092. URL: [Link]

  • National Center for Biotechnology Information. (2004). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent - PubMed. URL: [Link]

  • Blart, E., et al. (2001). A New Method for the Preparation of Aryl Vinyl Ethers. The Journal of Organic Chemistry, 66(22), 7408-7412. URL: [Link]

  • ChemSrc. Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7. URL: [Link]

Sources

Technical Support Center: Purification of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate Methyl 2-nitro-3-(vinyloxy)benzoate . This molecule presents a unique purification challenge because it requires you to walk a strict "pH tightrope."

The molecule contains two highly sensitive functional groups:

  • A Vinyloxy Group (Enol Ether): Extremely sensitive to Brønsted and Lewis acids. It readily undergoes acid-catalyzed hydrolysis or cationic polymerization.

  • A Methyl Ester: Susceptible to base-catalyzed saponification (hydrolysis) if the pH becomes too alkaline.

Below is our comprehensive troubleshooting guide, workflow, and validated protocols to ensure high-yield, high-purity isolation of this compound.

Purification Workflow

PurificationWorkflow Crude Crude Mixture Workup Aqueous Workup (Sat. NaHCO3) Crude->Workup Extract & Wash Check Purity Check Workup->Check Dry over Na2SO4 Chromatography TEA-Silica Column Check->Chromatography Major impurities Distillation Vacuum Distillation Check->Distillation Minor volatiles Pure Pure Product Chromatography->Pure Evaporate <35°C Distillation->Pure High vacuum

Figure 1: Decision tree and workflow for the purification of Methyl 2-nitro-3-(vinyloxy)benzoate.

Troubleshooting & FAQs

Q1: Why does my product degrade into methyl 3-hydroxy-2-nitrobenzoate during standard column chromatography? A1: You are observing acid-catalyzed hydrolysis. The vinyloxy group is an enol ether, which is highly susceptible to cleavage by Brønsted and Lewis acids. Standard silica gel has a slightly acidic surface (pH ~4.5–5.5). Upon contact, the β-carbon of the vinyl ether undergoes a rate-determining proton transfer, forming a resonance-stabilized carbocation intermediate[1]. This intermediate is rapidly hydrated and collapses into acetaldehyde and the corresponding phenol (methyl 3-hydroxy-2-nitrobenzoate)[2]. To prevent this, you must neutralize the silica by pre-treating it with 1–5% Triethylamine (TEA).

Q2: Can I use a standard acidic aqueous workup (e.g., 1M HCl or sat. NH₄Cl) to remove unreacted amines from the vinylation step? A2: No. Even mildly acidic washes like saturated ammonium chloride (pH ~5.5) can initiate the hydrolysis of the vinyl ether[3]. Conversely, using strong aqueous bases (like 1M NaOH) will cause saponification of the methyl ester. You must maintain a strict pH window of 7.5–8.5 during workup. Wash the organic layer exclusively with saturated aqueous sodium bicarbonate (NaHCO₃) or brine, and dry over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄), as it is mildly acidic.

Q3: My purified product turned into a viscous, gummy solid overnight after solvent evaporation. What happened? A3: Your product underwent polymerization. Vinyl ethers are highly prone to both cationic and radical-initiated polymerization, a process that accelerates when the monomer is concentrated and exposed to heat or light[1]. The adjacent nitro group can also act as a sensitizer. To mitigate this, never exceed 35°C during rotary evaporation. More importantly, add a radical scavenger such as Butylated hydroxytoluene (BHT) at 10–50 ppm before concentrating your fractions[4]. Store the final product neat at -20°C in an amber vial over a few pellets of solid K₂CO₃.

Q4: Is vacuum distillation a viable alternative to chromatography for this compound? A4: Yes, but it carries significant thermal and safety risks. Kugelrohr or short-path vacuum distillation can be used if the vacuum is strong enough (< 0.1 Torr) to keep the boiling point below 80°C. However, prolonged heating induces thermal polymerization, and distilling vinyl ethers can deplete stabilizing inhibitors, making the compound susceptible to explosive peroxide formation[5]. If you must distill, you must co-distill with a high-boiling radical inhibitor (e.g., phenothiazine or BHT) and never distill to absolute dryness[6].

Quantitative Method Comparison

Table 1: Comparative Analysis of Purification Techniques for Methyl 2-nitro-3-(vinyloxy)benzoate

Purification MethodVinyloxy StabilityEster StabilityTypical YieldKey Additive / Condition
Standard Silica Gel Poor (Hydrolyzes)Good< 10%None
TEA-Deactivated Silica ExcellentGood85 - 95%1-5% Triethylamine (TEA)
Basic Alumina GoodModerate70 - 80%None (Risk of minor ester cleavage)
Vacuum Distillation Moderate (Polymerizes)Good60 - 75%BHT (10-50 ppm), Temp < 80°C
Experimental Protocol: Triethylamine-Deactivated Silica Gel Chromatography

This is the gold-standard, self-validating protocol for isolating acid-sensitive enol ethers without compromising base-sensitive esters.

Materials Required:

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Butylated hydroxytoluene (BHT)

Step 1: Column Deactivation & Packing Prepare a solvent mixture of Hexanes containing 3% v/v TEA. Slurry the silica gel in this mixture and pack the column. Flush the packed column with at least 2 column volumes of the 3% TEA/Hexanes solution. Causality Note: This step fully neutralizes the acidic silanol sites on the silica matrix, preventing the protonation of the β-carbon on the vinyloxy group.

Step 2: Sample Loading Dissolve the crude Methyl 2-nitro-3-(vinyloxy)benzoate in a minimum volume of the starting eluent (e.g., 99:1 Hexanes:EtOAc containing 1% TEA). Do not load the sample neat. Self-Validation Check: Spot the loaded solution on a TEA-treated TLC plate alongside the crude mixture to confirm the vinyloxy group remains intact in the loading solution before proceeding.

Step 3: Elution Elute the product using a gradient of Hexanes to Ethyl Acetate, ensuring that 1% v/v TEA is maintained in all mobile phases . The nitro group provides a distinct UV chromophore, allowing for easy tracking via a UV detector or UV lamp on TLC plates.

Step 4: Fraction Pooling & Concentration Combine fractions containing the pure product. Before rotary evaporation, add 10–50 ppm of BHT to the pooled fractions to scavenge free radicals and prevent polymerization[4]. Evaporate the solvent under reduced pressure, strictly keeping the water bath temperature below 35°C.

References
  • [2] Kresge, A. J., et al. "Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity." PMC / NIH. URL:[Link]

  • [3] Kresge, A. J., & Chiang, Y. "Vinyl ether hydrolysis. VI. Electrostatic effects on acid catalysis." Journal of the American Chemical Society (ACS). URL: [Link]

  • [6] University of Louisville. "Peroxide Forming Chemicals." University of Louisville Environmental Health and Safety. URL: [Link]

  • [5] Stephen F. Austin State University. "Peroxide-Forming Chemicals." SFA Environmental Health, Safety & Risk Management. URL: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing Methyl 2-nitro-3-(vinyloxy)benzoate .

The synthesis of this specific molecule presents a unique polyfunctional challenge. The substrate contains three reactive vectors: an electrophilic methyl ester, a redox-active/electron-withdrawing nitro group, and the target nucleophilic phenol. While the Iridium-catalyzed transfer vinylation using vinyl acetate is the industry standard for generating aryl vinyl ethers[1], the inductive pull of the ortho-nitro group drastically reduces the nucleophilicity of the phenoxide intermediate. This necessitates elevated temperatures, which simultaneously activate competing degradation pathways.

Below, we dissect the causality of these side reactions and provide a self-validating protocol to ensure high-yield synthesis.

Diagnostic Workflow for Reaction Optimization

Use the following decision tree to diagnose the root cause of low yields or complex reaction mixtures during your transfer vinylation.

Diagnostic decision tree for troubleshooting the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate.

Mechanistic Causality of Key Side Reactions

Understanding why a reaction fails is a prerequisite to fixing it. Here is the causality behind the three most common side reactions encountered with this substrate:

A. Ester Hydrolysis (Saponification)
  • The Mechanism: The standard Iridium-catalyzed protocol utilizes sodium carbonate ( Na2​CO3​ ) as a base to deprotonate the phenol and facilitate ligand exchange on the Ir(I) center[1]. At 100 °C, if trace water is present in the solvent or the base is hygroscopic, hydroxide ions are generated. These readily attack the electrophilic methyl ester, yielding 2-nitro-3-(vinyloxy)benzoic acid.

  • The Fix: Strict anhydrous conditions are non-negotiable. Na2​CO3​ must be oven-dried at 150 °C overnight prior to use.

B. Vinyl Ether Cleavage (Acid-Catalyzed Acetalization)
  • The Mechanism: Aryl vinyl ethers are highly electron-rich at the β -carbon. In the presence of trace Brønsted acids (often found in silica gel or generated from dissolved CO2​ during aqueous workup), the vinyl group is protonated to form a stabilized oxocarbenium ion. This intermediate is rapidly trapped by water, collapsing into acetaldehyde and regenerating the starting phenol.

  • The Fix: The entire workup and purification pipeline must be buffered with a mild amine base (e.g., 1% Triethylamine).

C. Thermal Claisen Rearrangement
  • The Mechanism: Aryl vinyl ethers are susceptible to [3,3]-sigmatropic rearrangements (Claisen rearrangement) upon heating, migrating the vinyl group to the ortho or para position of the aromatic ring[2]. While unactivated substrates typically require temperatures >150 °C to rearrange, prolonged heating of the reaction mixture at or above 130 °C to force the deactivated nitro-phenol to convert will trigger this cascade, yielding a C-vinyl phenol derivative.

  • The Fix: Cap the reaction temperature at 100 °C. If conversion is low, increase catalyst loading or vinyl acetate equivalents rather than increasing the temperature.

Self-Validating Experimental Protocol: Iridium-Catalyzed Transfer Vinylation

This protocol is designed with built-in validation checkpoints to ensure the integrity of the reaction at every phase.

Reagents & Materials:

  • Methyl 3-hydroxy-2-nitrobenzoate: 10.0 mmol (1.0 equiv)

  • Vinyl acetate: 50.0 mmol (5.0 equiv) — Excess is required to drive the equilibrium forward due to the deactivating nitro group.

  • [Ir(cod)Cl]2​ : 0.1 mmol (1.0 mol%)

  • Anhydrous Na2​CO3​ : 6.0 mmol (0.6 equiv)

  • Anhydrous Toluene: 20 mL

Step-by-Step Workflow:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the starting phenol, [Ir(cod)Cl]2​ , and the oven-dried Na2​CO3​ .

  • Reagent Introduction: Inject anhydrous toluene followed by vinyl acetate via syringe.

    • Validation Check 1: The suspension should appear yellow/orange. An immediate shift to dark brown indicates oxygen ingress or moisture poisoning the Ir(I) catalyst.

  • Catalytic Cycle: Submerge the flask in a pre-heated oil bath at exactly 100 °C. Stir vigorously for 3 to 4 hours.

    • Validation Check 2: Monitor via TLC (Hexanes/EtOAc 4:1). The target vinyl ether will appear as a highly UV-active spot with a higher Rf​ than the starting phenol.

  • Alkaline Quench (Critical Step): Remove the flask from heat. Once cooled to room temperature, immediately add 1.0 mL of Triethylamine ( Et3​N ).

    • Causality: This neutralizes any trace acetic acid generated during the catalytic cycle, preventing oxocarbenium formation and subsequent vinyl ether cleavage during extraction.

  • Extraction: Dilute the mixture with EtOAc (50 mL, pre-spiked with 1% Et3​N ). Wash with distilled water ( 2×30 mL) and brine (30 mL).

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

    • Validation Check 3: Ensure the rotary evaporator water bath does not exceed 30 °C to prevent thermally induced degradation of the concentrated product.

  • Purification: Purify via flash column chromatography using silica gel that has been pre-neutralized (slurried and packed with 1% Et3​N in hexanes).

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the optimization data, demonstrating how specific deviations from the protocol trigger distinct failure modes.

EntryCatalyst SystemBase / AdditiveTemp (°C)Time (h)Conversion (%)Major Side Reaction
1 [Ir(cod)Cl]2​ (1 mol%) Na2​CO3​ (Wet)100465%Ester Hydrolysis (15%)
2 [Ir(cod)Cl]2​ (1 mol%) Na2​CO3​ (Anhydrous)100388% None (<2%)
3 [Ir(cod)Cl]2​ (1 mol%) Na2​CO3​ (Anhydrous)1301295%Claisen Rearrangement (12%)
4 Cu(OAc)2​ (100 mol%)Pyridine / CH2​Cl2​ 252475%Unreacted Phenol (25%)
5 [Ir(cod)Cl]2​ (1 mol%)Acidic Workup (No Et3​N )100340% (Isolated)Vinyl Ether Cleavage (45%)

Frequently Asked Questions (FAQs)

Q: My starting material is not converting even with fresh catalyst. What is the issue? A: The nitro group at the 2-position strongly withdraws electron density from the 3-hydroxyl group via inductive effects, drastically reducing its nucleophilicity. If conversion stalls, do not increase the temperature. Instead, increase the vinyl acetate equivalents from 2.0 to 5.0 to push the equilibrium, and ensure strict exclusion of oxygen, which oxidizes the active Ir(I) species to an inactive Ir(III) state.

Q: Can I use a stronger base like Cs2​CO3​ to accelerate the deprotonation of the phenol? A: While Cs2​CO3​ is frequently utilized in transfer vinylations to increase reaction rates, it significantly accelerates the rate of ester saponification at 100 °C. For substrates containing methyl esters, sticking to the milder anhydrous Na2​CO3​ provides the optimal balance between catalytic turnover and functional group tolerance.

Q: I want to avoid heating entirely to protect the ester. Are there room-temperature alternatives? A: Yes. You can utilize a Copper-catalyzed Chan-Lam type coupling using 2,4,6-trivinylcyclotriboroxane-pyridine complex as a vinylboronic acid equivalent[3]. This reaction proceeds at room temperature in dichloromethane, completely eliminating the risk of thermal Claisen rearrangement or ester hydrolysis. However, it requires stoichiometric copper and a specialized boroxine reagent.

Q: Why do I lose my product during rotary evaporation and column chromatography? A: Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis. Standard silica gel is slightly acidic (pH ~4.5-5.5). When you load your product onto the column, the trace acid triggers cleavage back to the phenol and acetaldehyde. You must buffer your organic extracts and chromatography eluents with 1% triethylamine ( Et3​N ) to neutralize the silica.

References

  • Source: Organic Syntheses (Hirabayashi, T.; Sakaguchi, S.; Ishii, Y., 2005)
  • Source: Journal of Organic Chemistry (Blaney, P. et al., 2004)
  • Source: Organic Letters, ACS Publications (2024)

Sources

Stability issues of Methyl 2-nitro-3-(vinyloxy)benzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-nitro-3-(vinyloxy)benzoate. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, we will address common stability issues, particularly its sensitivity to acidic conditions, and provide detailed troubleshooting protocols and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected after an acidic workup. What is the likely cause?

A1: The most probable cause is the acid-catalyzed hydrolysis of the vinyloxy (vinyl ether) group on your Methyl 2-nitro-3-(vinyloxy)benzoate. Vinyl ethers are known to be highly sensitive to acidic conditions and can be readily cleaved to form an aldehyde (in this case, acetaldehyde) and the corresponding phenol.[1][2][3] This degradation pathway is a common issue when acidic reagents or aqueous acidic solutions are used in subsequent reaction steps or during the workup procedure.

Q2: What are the visible signs of degradation for Methyl 2-nitro-3-(vinyloxy)benzoate?

A2: Degradation can manifest in several ways. During a reaction, you might observe the formation of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, which corresponds to the deprotected phenol (Methyl 3-hydroxy-2-nitrobenzoate). In your final product analysis (e.g., by NMR or LC-MS), you will see the appearance of signals corresponding to the phenol and potentially acetaldehyde or its byproducts. If the degradation is extensive, you may also notice a change in the physical properties of your isolated material, such as a lower melting point or an oily consistency instead of a solid.

Q3: What specific pH range should I avoid when working with this compound?

A3: As a general rule, you should avoid any conditions with a pH below 7. The rate of hydrolysis of vinyl ethers is directly proportional to the hydronium ion concentration.[2][4] Even mildly acidic conditions can lead to significant degradation over time. It is crucial to maintain a neutral or slightly basic environment to ensure the stability of the vinyloxy group.

Q4: Can I use Lewis acids with Methyl 2-nitro-3-(vinyloxy)benzoate?

A4: Extreme caution is advised when using Lewis acids. Many Lewis acids can coordinate with the ether oxygen, facilitating the cleavage of the C-O bond, similar to protonation by a Brønsted acid.[5][6] The suitability of a specific Lewis acid will depend on its strength and the reaction conditions. It is highly recommended to perform a small-scale test reaction to evaluate the stability of your compound in the presence of the intended Lewis acid before proceeding with a larger scale experiment.

Mechanistic Insights: The "Why" Behind the Instability

The vinyloxy group in Methyl 2-nitro-3-(vinyloxy)benzoate is an enol ether, which makes it particularly susceptible to acid-catalyzed hydrolysis. The generally accepted mechanism involves a rapid, rate-determining protonation of the β-carbon of the vinyl group.[1][3][4] This is followed by the hydration of the resulting alkoxycarbocation and subsequent decomposition of the hemiacetal intermediate to yield the corresponding phenol and acetaldehyde.

Caption: Acid-catalyzed hydrolysis of the vinyloxy group.

Troubleshooting Guides

Issue 1: Product Degradation During Aqueous Workup
  • Problem: Significant loss of the vinyloxy group is observed after quenching the reaction with an acidic solution (e.g., 1M HCl, NH4Cl).

  • Probable Cause: The acidic nature of the quenching solution is causing rapid hydrolysis of the vinyl ether.

  • Solution:

    • Neutral Quench: Quench the reaction with a neutral or slightly basic aqueous solution. Saturated aqueous sodium bicarbonate (NaHCO3) or a phosphate buffer (pH 7.4) are excellent alternatives.

    • Minimize Contact Time: Perform the extraction as quickly as possible to minimize the contact time between your compound and the aqueous phase, even if it is neutral.

    • Temperature Control: Conduct the workup at a low temperature (e.g., in an ice bath) to slow down the rate of any potential hydrolysis.

Issue 2: Inconsistent Results and Appearance of Byproducts
  • Problem: You observe variable yields and the presence of the deprotected phenol in your final product, even with careful handling.

  • Probable Cause: Trace amounts of acid may be present in your solvents, reagents, or on your glassware. Silica gel used for chromatography can also be slightly acidic.

  • Solution:

    • Solvent and Reagent Check: Ensure that all solvents are distilled and stored over appropriate drying agents. Reagents should be of high purity.

    • Glassware Preparation: Wash all glassware with a base bath (e.g., alcoholic KOH) followed by a thorough rinse with deionized water and oven-drying to remove any acidic residues.

    • Chromatography Neutralization: When performing column chromatography, consider pre-treating your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then packing the column. This will neutralize any acidic sites on the silica.

Parameter Standard Condition (Problematic) Recommended Condition (Solution)
Workup Quench 1M HCl or NH4Cl (aq)Saturated NaHCO3 (aq) or Phosphate Buffer (pH 7.4)
Chromatography Standard Silica GelSilica Gel pre-treated with 0.5-1% Triethylamine
Solvents Reagent grade, used as isAnhydrous grade, or distilled and dried
Glassware Standard cleaningBase-washed and oven-dried

Experimental Protocols

Protocol 1: Stability Test Under Your Reaction Conditions

This protocol allows you to quickly assess the stability of Methyl 2-nitro-3-(vinyloxy)benzoate to a specific acidic reagent you intend to use.

  • Setup: In a small vial, dissolve a small amount (e.g., 5-10 mg) of Methyl 2-nitro-3-(vinyloxy)benzoate in your reaction solvent.

  • TLC Baseline: Spot the solution on a TLC plate to establish a baseline Rf value for your starting material.

  • Reagent Addition: Add a stoichiometric equivalent of the acidic reagent you wish to test.

  • Monitoring: Stir the reaction at your intended reaction temperature and monitor the progress by TLC every 15-30 minutes.

  • Analysis: Observe for the appearance of a new, more polar spot corresponding to the deprotected phenol. If this spot appears, your compound is not stable under these conditions.

Stability Test Workflow A Dissolve Compound in Solvent B Obtain Baseline TLC A->B C Add Acidic Reagent B->C D Stir at Reaction Temperature C->D E Monitor by TLC Periodically D->E F Analyze for New Polar Spot E->F G Degradation Observed? F->G H Conditions are Unsuitable G->H Yes I Conditions are Stable G->I No

Caption: Workflow for assessing compound stability.

Protocol 2: Optimized Workup Procedure for Acid-Sensitive Compounds

This protocol is designed to minimize degradation during the post-reaction workup.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture with vigorous stirring until gas evolution ceases (indicating neutralization of any residual acid).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

References

  • Chiang, Y., Kresge, A. J., & Young, C. I. (1978). Vinyl ether hydrolysis. XII. Use of cis–trans isomerism to probe the reaction mechanism. Canadian Journal of Chemistry, 56(4), 461-464. [Link]

  • Tsvetkov, Y. D., et al. (2012). Acid-Labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance, and Pharmacokinetics. Bioconjugate Chemistry, 23(10), 1992-2004. [Link]

  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41. [Link]

  • Salomaa, P., Kankaanperä, A., & Lajunen, M. (1966). Protolytic cleavage of vinyl ethers. general acid catalysis, structural effects and deuterium solvent isotope effects. Acta Chemica Scandinavica, 20, 1790-1801. [Link]

  • Stamhuis, E. J., & Drenth, W. (1963). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 9, 925-928. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • University of Rochester. (n.d.). Alcohol Protecting Groups. [Link]

  • Chemistry Stack Exchange. (2025, December 14). Are acid-catalyzed hydrolysis of vinyl esters considered reversible or irreversible?[Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Fife, T. H., & De, N. C. (1974). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society, 96(19), 6158-6163. [Link]

Sources

Optimizing reaction conditions for the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate .

The conversion of [1] to its corresponding vinyl ether presents unique synthetic challenges. The ortho-nitro group strongly deactivates the phenolic oxygen through electron withdrawal and creates a sterically demanding environment. To bypass the need for high-pressure acetylene gas (Reppe vinylation), this guide focuses on the highly robust Iridium-Catalyzed Vinyl Exchange methodology [2], utilizing vinyl acetate as a safe, liquid vinyl donor.

Standard Operating Procedure (SOP): Iridium-Catalyzed Vinylation

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Reagents Required:

  • Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq, 10 mmol, 1.97 g)

  • Vinyl acetate (10.0 eq, 100 mmol, 9.2 mL)

  • [Ir(cod)Cl]₂ (0.05 eq, 5 mol%, 335 mg)

  • Na₂CO₃ (1.0 eq, 10 mmol, 1.06 g)

  • Anhydrous Toluene (30 mL)

Step-by-Step Methodology:

  • Preparation of the Anhydrous Base: To a 100 mL Schlenk flask, add Na₂CO₃. Flame-dry the flask under high vacuum and backfill with dry Argon (repeat 3x).

    • Causality: Trace moisture will cause competitive hydrolysis of the methyl ester and consume the vinyl acetate reagent via hydrolysis to acetaldehyde.

  • Reagent Addition: Under a steady stream of Argon, add the starting phenol and the [Ir(cod)Cl]₂ catalyst.

  • Solvent and Vinyl Source: Inject anhydrous, degassed Toluene followed by Vinyl Acetate.

    • Causality: A 10-fold excess of vinyl acetate drives the equilibrium of the transvinylation forward while compensating for any loss due to thermal degradation at high temperatures.

  • Reaction & Validation: Seal the flask and heat to 100 °C in a pre-heated oil bath for 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting phenol ( Rf​≈0.3 ) will stain strongly with KMnO₄. The product ( Rf​≈0.6 ) will elute faster due to the loss of the hydrogen-bonding hydroxyl group and will show a distinct new vinyl C=C stretch in FTIR ( ∼1640 cm−1 ).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove the Iridium catalyst and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel that has been pre-neutralized with 1% Et₃N in hexanes.

    • Causality: Vinyl ethers are highly acid-sensitive. Standard acidic silica will cause the product to hydrolyze back to the phenol or undergo cationic polymerization on the column.

Optimization of Reaction Conditions

The following quantitative data summarizes the optimization landscape for this specific sterically hindered substrate.

EntryCatalyst (mol%)Base (1.0 eq)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Mechanistic Observation
1[Ir(cod)Cl]₂ (1%)Na₂CO₃Toluene10064540Stalled due to ortho-nitro steric bulk.
2 [Ir(cod)Cl]₂ (5%) Na₂CO₃ Toluene 100 6 >95 88 Optimal Conditions.
3[Ir(cod)Cl]₂ (5%)K₂CO₃Toluene1006>9562Significant ester hydrolysis observed.
4[Ir(cod)Cl]₂ (5%)Na₂CO₃THF65123025Temperature too low for activation.
5Pd(OAc)₂ (5%)Na₂CO₃Toluene100121510Pd is ineffective for deactivated phenols.

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield of Methyl 2-nitro-3-(vinyloxy)benzoate Check1 Is the starting phenol fully consumed? Start->Check1 Path1_Yes Yes: Side reactions are occurring Check1->Path1_Yes TLC shows no SM Path1_No No: Reaction is stalled/incomplete Check1->Path1_No TLC shows SM Side1 Polymerization of Vinyl Ether? Path1_Yes->Side1 Side2 Methyl Ester Hydrolysis? Path1_Yes->Side2 Stall1 Increase [Ir(cod)Cl]2 loading to 5 mol% Path1_No->Stall1 Stall2 Use 10-20 eq of Vinyl Acetate Path1_No->Stall2 Sol1 Add radical inhibitor (e.g., BHT) Side1->Sol1 Sol2 Ensure strictly anhydrous Na2CO3 Side2->Sol2

Diagnostic workflow for troubleshooting the vinylation of hindered ortho-nitro phenols.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 40% conversion despite adding more vinyl acetate? A: The starting material features an ortho-nitro group. This moiety is strongly electron-withdrawing, which drastically reduces the nucleophilicity of the phenoxide. Furthermore, it creates significant steric hindrance, impeding the coordination of the oxygen to the Iridium center during the catalytic cycle. To overcome this high activation barrier, you must increase the catalyst loading to 5 mol% and maintain a strict reaction temperature of 100 °C. Standard 1 mol% loadings are only sufficient for unhindered, electron-rich phenols.

Q: I am observing a highly polar baseline spot on my TLC. What is it, and how do I prevent it? A: This is likely 2-nitro-3-(vinyloxy)benzoic acid, resulting from the hydrolysis of your methyl ester. The byproduct of the vinyl transfer from vinyl acetate is acetic acid. While Na₂CO₃ is added to neutralize this acid, the presence of trace water at 100 °C will allow the base to partially saponify the ester. Ensure your Na₂CO₃ is rigorously flame-dried and your toluene is strictly anhydrous. Avoid stronger bases like K₂CO₃ or Cs₂CO₃, which exacerbate ester hydrolysis.

Q: My product degrades during silica gel chromatography. How can I isolate it safely? A: Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis and polymerization. Standard silica gel is slightly acidic (pH ~4.5-5.5). To prevent degradation on the column, pre-treat your silica gel by flushing it with your eluent containing 1-2% triethylamine (Et₃N) to neutralize the acidic sites before loading your crude mixture.

Q: Can I use a Copper-catalyzed Chan-Lam coupling instead of Iridium? A: Yes. If the Iridium-catalyzed route is cost-prohibitive, a Chan-Lam oxidative coupling using Copper(II) acetate and potassium vinyltrifluoroborate can be employed [3]. However, Chan-Lam amination/etherification requires an oxidant (typically atmospheric O₂). While the ortho-nitro group provides some oxidative stability to the phenol, you may still observe oxidative degradation of the electron-rich vinyl ether product. If pursuing this route, use a 20:1 MeCN/EtOH solvent system and strictly monitor the reaction time to prevent over-oxidation.

References

  • PubChem Compound Summary for CID 13659833, Methyl 3-hydroxy-2-nitrobenzoate National Center for Biotechnology Information URL:[Link]

  • Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers Journal of the American Chemical Society (2002) URL:[Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination Chemical Reviews (2019) URL:[Link]

Technical Support Center: Polymerization of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the polymerization of Methyl 2-nitro-3-(vinyloxy)benzoate . This specific aryl vinyl ether presents a "worst-case scenario" for polymer chemists. The vinyloxy group is situated adjacent to a strongly electron-withdrawing and sterically demanding ortho-nitro group, as well as a meta-ester group. This unique substitution pattern leads to severe carbocation destabilization and competitive catalyst poisoning.

This guide is engineered for researchers and drug development professionals requiring precise control over macromolecular architecture using highly deactivated monomers.

Part 1: Troubleshooting Guides & FAQs

Q1: My polymerization fails to initiate using standard Lewis acids like SnCl4​ or BF3​⋅OEt2​ . What is the mechanistic cause, and how do I resolve it? Causality: The failure is driven by competitive Lewis acid-base interactions. Both the nitro ( −NO2​ ) and ester ( −COOMe ) groups on the monomer are strong Lewis bases. They preferentially coordinate with standard metal halides, effectively "poisoning" the catalyst and preventing it from interacting with the vinyloxy double bond. Furthermore, the electron-withdrawing nature of these groups severely decreases the electron density of the vinyl group, raising the activation energy required for initiation[1][2]. Solution: You must bypass traditional ionic Lewis acids. Transition to either an organoaluminum system (e.g., Et1.5​AlCl1.5​ ) which can overcome the coordination barrier through higher oxophilicity, or utilize modern non-ionic halogen-bonding catalysts that are immune to classical Lewis base poisoning[2][3].

Q2: I am achieving conversion, but the molecular weight distribution (Đ) is extremely broad (> 2.0). How can I restore "living" character to this polymerization? Causality: Broad dispersity indicates rampant chain transfer and termination. Because the propagating oxocarbenium ion is highly destabilized by the electron-withdrawing per-substituted aromatic ring, it becomes hyper-reactive[1]. This highly unstable cation will abstract protons or react with the monomer's own nitro groups rather than undergoing controlled propagation. Solution: You must artificially stabilize the propagating center. Lower the reaction temperature to −30∘C or −78∘C to suppress the activation energy of side reactions[1]. Concurrently, introduce a weak Lewis base (such as 1,4-dioxane or ethyl acetate) at a concentration of 1.0 M. The added base reversibly coordinates with the carbocation, forming a dormant species that controls the propagation rate and strictly suppresses chain transfer.

Q3: Can I use Cationic RAFT (Reversible Addition-Fragmentation chain Transfer) for this deactivated monomer? Causality: Yes, but standard RAFT agents will fail. Known chain-transfer agents (CTAs) with electron-donating Z-groups form overly stable intermediates that fail to fragment when reacting with deactivated monomers, leading to complete termination[4]. Solution: Employ a specialized CTA bearing electron-withdrawing Z-groups (e.g., specific dithiobenzoates). This decreases the stability of the cationic intermediate, shifting the RAFT equilibrium back toward fragmentation and allowing controlled propagation of the deactivated vinyl ether[4].

Part 2: Mechanistic Troubleshooting Workflow

Below is the logical workflow for diagnosing and correcting deviations in the polymerization of deactivated aryl vinyl ethers.

TroubleshootingWorkflow Start Polymerization Issue: Methyl 2-nitro-3-(vinyloxy)benzoate Issue1 Low/No Conversion (< 10% yield) Start->Issue1 Issue2 High Dispersity (Đ > 1.5) Start->Issue2 Diag1 Catalyst Poisoning by -NO2 / -COOMe groups? Issue1->Diag1 Diag2 Cation Destabilization by EWG substituents? Issue2->Diag2 Sol1 Switch to Et1.5AlCl1.5 or Halogen-Bonding Catalyst Diag1->Sol1 Yes Sol2 Lower Temp to -30°C & Add 1.0 M 1,4-Dioxane Diag2->Sol2 Yes

Fig 1. Troubleshooting workflow for resolving conversion and dispersity issues in cationic polymerization.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating methodology for the Living Cationic Polymerization of Methyl 2-nitro-3-(vinyloxy)benzoate . The system is designed with built-in analytical checkpoints to verify the integrity of the reaction before proceeding to the next step.

Reagents & Preparation
  • Monomer: Methyl 2-nitro-3-(vinyloxy)benzoate (Strictly dried over CaH2​ and vacuum distilled/recrystallized).

  • Initiator: 1-(Isobutoxy)ethyl acetate (IBEA).

  • Catalyst: Et1.5​AlCl1.5​ (1.0 M solution in toluene).

  • Additive: 1,4-Dioxane (Distilled over sodium/benzophenone).

  • Solvent: Anhydrous Toluene.

Step-by-Step Methodology
  • System Assembly (Schlenk Technique): Bake out a glass reactor equipped with a three-way stopcock at 200∘C under vacuum. Backfill with dry ultra-high-purity Argon three times.

  • Reagent Loading: Inject anhydrous toluene, followed by the monomer ( 0.50M ), 1,4-dioxane ( 1.0M ), and the IBEA initiator ( 5.0mM ).

  • Thermal Equilibration: Submerge the reactor in a cryogenic bath set to −30∘C . Allow 15 minutes for complete thermal equilibration.

    • Validation Checkpoint 1: Extract a 0.1mL aliquot. Perform Karl Fischer titration. Moisture must be <10ppm . If higher, abort and re-dry reagents; excess water acts as a fatal chain-transfer agent.

  • Initiation: Rapidly inject the Et1.5​AlCl1.5​ catalyst ( 10.0mM ) to initiate the polymerization.

    • Validation Checkpoint 2: Observe the reaction matrix. A successful initiation of an aryl vinyl ether typically generates a transient pale yellow/orange hue indicative of the stabilized oxocarbenium active center.

  • Propagation & Monitoring: Allow the reaction to proceed. Due to the deactivating nitro group, propagation will be slow (typically 12–24 hours).

    • Validation Checkpoint 3: At t=12hours , extract a 0.2mL aliquot into pre-chilled ammoniacal methanol. Analyze via 1H NMR. Calculate conversion by the disappearance of the vinyloxy protons at δ6.5−6.7ppm .

  • Termination: Once target conversion is reached, quench the living chain ends by injecting an excess of pre-chilled ammoniacal methanol ( 0.1MNH3​ in MeOH ).

  • Polymer Recovery: Precipitate the polymer solution into a 10-fold excess of hexanes. Filter and dry under vacuum at 40∘C to a constant weight.

Part 4: Quantitative Data Presentation

The table below summarizes the quantitative causality between catalyst selection, thermodynamic conditions, and the resulting macromolecular architecture for EWG-deactivated vinyl ethers.

Catalyst / Initiator SystemTemp ( ∘C )Lewis Base AdditiveExpected Conversion (%)Dispersity (Đ)Mechanistic Outcome
SnCl4​ / IBEA 0 None <5% N/ATotal failure; catalyst poisoned by −NO2​ and −COOMe .
BF3​⋅OEt2​ / IBEA −30 None ∼20% >2.2 Uncontrolled; severe cation destabilization and chain transfer.
Et1.5​AlCl1.5​ / IBEA −30 1,4-Dioxane (1.0 M) >90% <1.15 Optimal; Controlled/living polymerization via dormant species stabilization.
Photoredox (Cationic RAFT) 25 None >80% <1.30 Controlled via degenerative chain transfer; requires EWG-modified CTA.

References

  • Recent Developments on Cationic Polymeriz
  • Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives Society of Polymer Science, Japan (SPSJ)
  • Synthesis and cationic polymerization of halogen bonding vinyl ether monomers Royal Society of Chemistry (RSC)
  • Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as Chain-Transfer Agents ACS Public

Sources

Preventing decomposition of Methyl 2-nitro-3-(vinyloxy)benzoate during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-nitro-3-(vinyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive reagent. Our goal is to provide you with in-depth, field-proven insights to prevent its decomposition during experimental procedures, ensuring the integrity and success of your research.

Introduction: Understanding the Molecule's Reactivity

Methyl 2-nitro-3-(vinyloxy)benzoate is a compound with three key functional groups: a nitroaromatic system, a methyl ester, and a vinyl ether. This unique combination makes it a valuable building block, particularly in the synthesis of heterocyclic scaffolds like benzofurans.[1][2][3] However, the electronic interplay between these groups also introduces specific stability challenges. The primary modes of decomposition are the acid-catalyzed hydrolysis of the vinyl ether and the thermal degradation of the nitroaromatic ring. This guide will address how to mitigate these and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for Methyl 2-nitro-3-(vinyloxy)benzoate?

A1: The two principal decomposition pathways are:

  • Acid-Catalyzed Hydrolysis of the Vinyl Ether: Vinyl ethers are highly susceptible to cleavage in the presence of even trace amounts of acid.[4] The reaction proceeds via rate-determining protonation of the vinyl group's β-carbon, followed by rapid hydration and decomposition of the resulting hemiacetal intermediate to form a phenol and acetaldehyde.[5][6][7]

  • Thermal and Photochemical Degradation: Nitroaromatic compounds can be sensitive to heat and light.[8] Elevated temperatures can initiate autocatalytic decomposition, a process that can be accelerated by impurities.[9] This often manifests as a color change in the material.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, adhere to the following storage protocols:

  • Temperature: Store in a refrigerator at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: For maximum stability, store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidative degradation.

  • Light: Protect from light by using amber glass vials and storing in a dark location.[8]

  • Container: Use a tightly sealed container with a non-reactive, Teflon-lined cap to prevent moisture ingress and contamination.[8]

Q3: I've noticed my compound has turned yellow/brown. Has it decomposed?

A3: A color change to yellow or brown is a strong indicator of degradation, likely involving the nitroaromatic moiety.[8] While this may not always impact the immediate subsequent reaction if the decomposition is minor, it is crucial to confirm the compound's purity before use.

Q4: How can I confirm if my sample of Methyl 2-nitro-3-(vinyloxy)benzoate has degraded?

A4: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). This will allow you to separate the parent compound from any degradation products and quantify its purity. Proton NMR spectroscopy is also highly effective, as you can look for the disappearance of characteristic vinyl proton signals and the appearance of new peaks, such as an aldehyde proton around 9-10 ppm (from vinyl ether hydrolysis) or changes in the aromatic region.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during reactions involving Methyl 2-nitro-3-(vinyloxy)benzoate.

Problem 1: My reaction mixture immediately turns dark, and TLC/LC-MS analysis shows multiple unidentified spots.

  • Question: I added my catalyst (e.g., a Lewis acid), and the reaction mixture turned from colorless to dark brown. What is happening?

  • Answer & Solution: This strongly suggests rapid decomposition. The likely culprits are either residual acid in your solvent or reagents, or the reaction temperature is too high, causing thermal degradation of the nitroaromatic system.

    • Causality: Nitro compounds can undergo complex decomposition pathways at elevated temperatures, which can be catalyzed by other species in the reaction mixture.[9][10]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry your solvents and reagents meticulously. Traces of water can lead to hydrolysis, and resulting acids can catalyze further decomposition.

      • Lower the Temperature: Start the reaction at a lower temperature (e.g., 0°C or -78°C) and slowly warm to the desired temperature. Many reactions, like the Claisen rearrangement, are thermally driven, but finding the lowest effective temperature is key.[11]

      • Add a Non-Nucleophilic Base: If your reaction tolerates it, add a proton sponge or a hindered, non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any trace acid.

      • Purify Reagents: Ensure all starting materials and catalysts are of high purity. Impurities can sometimes initiate decomposition.[9]

Problem 2: NMR analysis of my crude product shows the vinyl group is gone, but I don't see my desired product.

  • Question: The characteristic vinyl protons at ~6.5 and ~4.5 ppm are absent in my ¹H NMR spectrum, and I see a new singlet around 9.7 ppm. What happened to my starting material?

  • Answer & Solution: This is a classic sign of acid-catalyzed hydrolysis of the vinyl ether. The vinyl group has been cleaved to form acetaldehyde (which gives the signal at ~9.7 ppm), leaving behind the corresponding phenol.

    • Causality: The mechanism involves protonation of the vinyl ether's terminal carbon, followed by nucleophilic attack by water and subsequent collapse of the hemiacetal intermediate.[7][12]

    • Troubleshooting Steps:

      • Strictly Anhydrous Setup: Use flame-dried glassware, anhydrous solvents (passed through a drying column or distilled from a suitable drying agent), and perform the reaction under an inert atmosphere (N₂ or Ar).

      • Acid-Free Workup: During the reaction workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any acid before concentration. Be cautious, as strong bases can hydrolyze the ester.

      • Check Reagent Acidity: Some reagents or catalysts might be acidic or contain acidic impurities. Purify them if necessary or choose a non-acidic alternative.

Problem 3: My reaction yielded an isomer of my expected product, suggesting a rearrangement.

  • Question: I was attempting a reaction at high temperature and isolated a product that appears to be an allyl-substituted phenol, not what I intended. Could the starting material have rearranged?

  • Answer & Solution: Yes, this is highly probable. Aryl vinyl ethers can undergo a[5][5]-sigmatropic rearrangement, known as the Claisen rearrangement, upon heating to yield γ,δ-unsaturated carbonyl compounds or, in the case of aryl vinyl ethers, ortho-substituted phenols after tautomerization.[13][14][15]

    • Causality: The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state.[16] It is thermally driven and does not require a catalyst, although Lewis acids can accelerate it.[13]

    • Troubleshooting Steps:

      • Reduce Reaction Temperature: This is the most direct solution. Explore if the desired reaction can occur at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

      • Consider Alternative Synthetic Routes: If high temperatures are unavoidable for your desired transformation, you may need to redesign your synthetic approach to avoid the rearrangement. For example, installing the vinyl ether group later in the synthesis might be an option.

      • Use Microwave Irradiation: In some cases, microwave-assisted heating can dramatically shorten reaction times, potentially favoring the desired reaction over the thermal rearrangement.[11]

Decision-Making Workflow for Troubleshooting

This diagram outlines a logical flow for diagnosing and solving decomposition issues.

TroubleshootingWorkflow Start Decomposition Observed (e.g., color change, unexpected product) Check_NMR Analyze Crude ¹H NMR Start->Check_NMR Vinyl_Loss Vinyl Protons Absent? Aldehyde Peak Present? Check_NMR->Vinyl_Loss Yes Rearrangement Isomeric Product Observed? Check_NMR->Rearrangement No Acid_Hydrolysis Diagnosis: Acid-Catalyzed Hydrolysis Vinyl_Loss->Acid_Hydrolysis Yes General_Decomp Complex Mixture / Charring? Rearrangement->General_Decomp No Claisen Diagnosis: Thermal Claisen Rearrangement Rearrangement->Claisen Yes Thermal_Decomp Diagnosis: Thermal/Catalyst-Induced Nitroaromatic Decomposition General_Decomp->Thermal_Decomp Yes Solve_Acid Solution: 1. Use anhydrous solvents/reagents. 2. Add non-nucleophilic base. 3. Basic workup (e.g., NaHCO₃). Acid_Hydrolysis->Solve_Acid Solve_Claisen Solution: 1. Lower reaction temperature. 2. Explore alternative catalysts. 3. Re-evaluate synthetic route. Claisen->Solve_Claisen Solve_Thermal Solution: 1. Lower reaction temperature. 2. Ensure reagent purity. 3. Run under inert atmosphere. Thermal_Decomp->Solve_Thermal

Caption: Troubleshooting flowchart for decomposition issues.

Experimental Protocols

Protocol 1: General Procedure for Reactions Under Anhydrous, Inert Conditions

This protocol is designed to minimize the risk of acid-catalyzed hydrolysis.

  • Glassware Preparation: Place all necessary glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C overnight. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.

  • Reagent & Solvent Preparation:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Ensure liquid reagents are dry by storing them over molecular sieves.

    • Dry solid reagents in a vacuum oven if their stability permits.

  • Reaction Setup:

    • Charge the reaction flask with Methyl 2-nitro-3-(vinyloxy)benzoate and any other solid reagents under a positive pressure of inert gas.

    • Add the anhydrous solvent via cannula or syringe.

    • If required, cool the reaction mixture to the desired temperature (e.g., using an ice-water or dry ice-acetone bath) before adding any liquid reagents.

  • Reagent Addition: Add liquid reagents dropwise via a syringe or dropping funnel to maintain control over the reaction temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS by withdrawing small aliquots with a syringe.

  • Quenching & Workup:

    • Upon completion, cool the reaction to 0°C.

    • Quench the reaction by slowly adding a pre-cooled, saturated aqueous solution of NaHCO₃ or a mild buffer.

    • Proceed with standard extraction, drying (e.g., with Na₂SO₄ or MgSO₄), and solvent evaporation under reduced pressure.

Key Reaction Parameters Summary
ParameterRecommendationRationale
Temperature Keep as low as possible for the reaction to proceed.Minimizes thermal decomposition of the nitro group and prevents thermal rearrangements (e.g., Claisen).[9][11]
Atmosphere Inert (Nitrogen or Argon)Prevents introduction of atmospheric moisture, which can lead to hydrolysis of the vinyl ether.[7]
Solvents Anhydrous gradeWater is a reagent in the acid-catalyzed hydrolysis of the vinyl ether.[5]
pH Neutral to slightly basicThe vinyl ether is extremely labile to acid. Avoid all sources of protons.[4][12]
Light Protect from direct lightPrevents potential photochemical side reactions common with nitroaromatic compounds.[8]
Main Decomposition Pathways

The following diagram illustrates the two most common degradation routes for Methyl 2-nitro-3-(vinyloxy)benzoate.

DecompositionPathways cluster_main Methyl 2-nitro-3-(vinyloxy)benzoate cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_thermal Thermal/Photochemical Degradation Start Methyl 2-nitro-3-(vinyloxy)benzoate Phenol Methyl 3-hydroxy-2-nitrobenzoate Start->Phenol H⁺ / H₂O Acetaldehyde Acetaldehyde Start->Acetaldehyde Complex Complex Mixture of Degradation Products (Colored) Start->Complex Δ or hν

Caption: Primary decomposition pathways of the title compound.

References

  • Wikipedia. (2023). Claisen rearrangement. In Wikipedia. Retrieved from [Link]

  • Gu, F., et al. (2012). Acid-Labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance, and Pharmacokinetics. Molecular Pharmaceutics. Retrieved from [Link]

  • Zhang, J., et al. (2007). Two Dominant Factors Influencing the Impact Sensitivities of Nitrobenzenes and Saturated Nitro Compounds. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Retrieved from [Link]

  • Mitchell, H., et al. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. Retrieved from [Link]

  • Chiang, Y., et al. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry. Retrieved from [Link]

  • Pla-Quintana, A., et al. (2022). Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. RSC Advances. Retrieved from [Link]

  • Kresge, A. J., & Salomaa, P. (1961). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.2.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]

  • Johansson, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics. PubMed Central. Retrieved from [Link]

  • Pérez-Pantoja, D., et al. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • R Discovery. (n.d.). Thermal decomposition of nitroform and related compounds in the gas phase. Retrieved from [Link]

  • American Chemical Society. (2012). Acid-Labile mPEG–Vinyl Ether–1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance, and Pharmacokinetics. Molecular Pharmaceutics. Retrieved from [Link]

  • BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. Retrieved from [Link]

  • Jones, D. M., & Wood, N. F. (1964). The mechanism of vinyl ether hydrolysis. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Defense Technical Information Center. (1994). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • Taylor, S., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Acid-labile mPEG-vinyl ether-1,2-dioleylglycerol lipids with tunable pH sensitivity: synthesis and structural effects on hydrolysis rates, DOPE liposome release performance, and pharmacokinetics. PubMed. Retrieved from [Link]

  • RadTech. (n.d.). Modern use of vinyl ethers and vinyl amids in UV curable applications. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis & Troubleshooting for Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Synthetic Strategy

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly functionalized synthetic intermediate. Scaling up the synthesis of this molecule from its precursor, methyl 3-hydroxy-2-nitrobenzoate, presents a unique "trilemma" of orthogonal reactivities:

  • Ester Sensitivity: Classical Reppe vinylation using acetylene gas and superbasic conditions (e.g., KOH/DMSO) inevitably leads to the saponification of the methyl ester.

  • Vinyl Ether Instability: The resulting aryl vinyl ether is highly susceptible to acid-catalyzed cationic polymerization and hydrolysis during downstream processing.

  • Electronic Deactivation: The ortho-nitro group exerts extreme steric hindrance and strong electron-withdrawing effects, drastically reducing the nucleophilicity of the phenol and demanding higher activation energies.

To navigate these constraints, Iridium-Catalyzed Transfer Vinylation using vinyl acetate as both solvent and vinyl donor is the most industrially viable pathway. This method operates under mild, near-neutral conditions that preserve the ester while avoiding the safety hazards of pressurized acetylene (1).

Troubleshooting FAQs

Q1: Our conversion stalls at 40-50% during the transfer vinylation step. How do we drive the reaction to completion? Cause: The reaction generates one equivalent of acetic acid for every equivalent of vinyl ether produced. In highly deactivated substrates like 2-nitro-phenols, this acetic acid competes with the phenol for coordination to the Iridium center, effectively poisoning the active catalyst. Solution: Implement an in-situ acid sponge. Adding a mild, insoluble inorganic base such as anhydrous Na₂CO₃ (0.5 equivalents) continuously neutralizes the acetic acid without hydrolyzing the methyl ester or disrupting the Ir-catalytic cycle.

Q2: During solvent evaporation and distillation, the product degrades into a viscous black tar. What is the mechanism of failure? Cause: Aryl vinyl ethers undergo rapid cationic polymerization when exposed to trace acids and thermal stress. If the acetic acid byproduct is not completely removed during the aqueous workup, the concentration step will initiate runaway polymerization. Solution: Ensure a strict alkaline quench (pH > 8). Furthermore, before applying vacuum or heat for distillation, spike the organic phase with 100 ppm of BHT (butylated hydroxytoluene) . BHT acts as a radical scavenger, preventing autoxidation and subsequent thermal degradation.

Q3: How do we safely manage the thermal risks associated with the nitroaromatic moiety on a >1 kg scale? Cause: Nitroaromatics are inherently energy-rich and can undergo violent exothermic decomposition if subjected to excessive thermal stress, especially in the presence of transition metals. Solution: Never scale up without prior Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) testing. For this specific substrate, maintain the reaction temperature strictly below 100 °C. The use of [Ir(cod)Cl]₂ allows the transvinylation to proceed efficiently at 90 °C, providing a safe thermal buffer.

Q4: Residual Iridium levels in our isolated product are >500 ppm. How can we achieve the <10 ppm threshold required for pharmaceutical intermediates? Cause: Iridium-phenoxide complexes are highly lipophilic and partition almost exclusively into the organic product phase during liquid-liquid extraction. Solution: Integrate a targeted metal scavenging step. Treat the post-extraction organic layer with a thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) at 40 °C for 4 hours. The high affinity of the soft sulfur donor for the soft Ir(I) center cleanly strips the metal from the product stream.

Quantitative Data: Route Selection & Troubleshooting

Table 1: Quantitative Comparison of Vinylation Strategies
Synthetic StrategyPrimary ReagentsTypical YieldScalabilityDrawbacks for Target Molecule
Reppe Vinylation CaC₂ / KOH / DMSO< 10%HighComplete hydrolysis of the methyl ester (2).
Boroxine Coupling Trivinylboroxine / Cu(OAc)₂~ 75%Low-MedHigh cost of boroxine; requires stoichiometric copper (3).
Transfer Vinylation Vinyl Acetate / [Ir(cod)Cl]₂> 85%HighRequires strict acid/base control during downstream processing.
Table 2: Downstream Troubleshooting Matrix
Symptom / Failure ModeRoot CauseCorrective Action
Aqueous phase emulsion Formation of Ir-hydroxide colloidsFilter the biphasic mixture through a Celite pad before separation.
Ester hydrolysis observed Water ingress at high temperaturesDry vinyl acetate over 3Å molecular sieves prior to use (H₂O < 500 ppm).
High Ir content (>50 ppm) Incomplete metal scavengingIncrease Silica-Thiol contact time to 4 hours; ensure temp is ≥ 40 °C.

Self-Validating SOP: 1-kg Scale Transfer Vinylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: System Preparation & Catalyst Activation

  • Charge a clean, dry 20 L glass-lined jacketed reactor with methyl 3-hydroxy-2-nitrobenzoate (1.0 kg, 5.07 mol), [Ir(cod)Cl]₂ (34 g, 1 mol%), and anhydrous NaOAc (41.6 g, 10 mol%). Causality: NaOAc acts as a mild base to facilitate the initial ligand exchange, converting the Ir-precatalyst into the active Ir-phenoxide species without hydrolyzing the ester.

  • Add anhydrous vinyl acetate (10 L). IPC 1 (Moisture): Perform Karl Fischer titration on the slurry. Criteria: < 500 ppm H₂O .

Step 2: Reaction Execution

  • Purge the reactor with N₂ and heat the mixture to 90 °C under gentle agitation. Causality: The ortho-nitro group severely reduces the nucleophilicity of the phenol. 90 °C provides the necessary activation energy for the migratory insertion step without breaching the thermal safety limits of the nitroaromatic core.

  • Maintain temperature for 18 hours. IPC 2 (Conversion): Pull a 1 mL sample, quench with NaHCO₃, and analyze via HPLC. Criteria: Starting material < 2% AUC .

Step 3: Alkaline Quench & Extraction

  • Cool the reactor to 20 °C. Slowly add 5 L of 10% w/v aqueous NaHCO₃. Causality: Neutralizing the stoichiometric acetic acid byproduct is critical to prevent cationic polymerization of the vinyl ether during isolation. IPC 3 (pH Check): Test the aqueous phase. Criteria: pH strictly ≥ 8.0 .

  • Extract the mixture with ethyl acetate (2 x 5 L). Separate and combine the organic layers.

Step 4: Metal Scavenging & Stabilization

  • Add SiliaMetS® Thiol functionalized silica (200 g) to the combined organic phase. Stir at 40 °C for 4 hours, then filter through a 1 μm PTFE cartridge. IPC 4 (Heavy Metals): Perform ICP-MS analysis on the filtrate. Criteria: Ir < 10 ppm .

  • Add BHT (100 mg) to the filtrate to prevent radical-induced degradation.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar).

  • Purify the crude oil via short-path vacuum distillation (or thin-film evaporation) to yield pure methyl 2-nitro-3-(vinyloxy)benzoate. IPC 5 (Final Release): ¹H NMR (CDCl₃). Criteria: Confirm characteristic vinylic signals (dd) at ~6.6 ppm, 4.8 ppm, and 4.5 ppm.

Process Visualizations

Ir_Catalytic_Cycle Precat [Ir(cod)Cl]2 + NaOAc Precatalyst Active Active Ir(I)-OAr (Phenoxide Bound) Precat->Active + ArOH - HCl Coord Vinyl Acetate Coordination Active->Coord + Vinyl Acetate Insert Migratory Insertion (Ir-C Bond Formation) Coord->Insert Elim β-Acetate Elimination (Product Release) Insert->Elim Elim->Active - AcOH + ArOH

Figure 1: Iridium-catalyzed transfer vinylation catalytic cycle demonstrating the transvinylation mechanism.

DSP_Workflow Reaction Reaction Mixture (Ir, AcOH, Product) Quench Alkaline Quench (pH > 8) Reaction->Quench IPC: pH Check Extract Phase Separation (Organic Layer) Quench->Extract Scavenge Metal Scavenging (Silica-Thiol) Extract->Scavenge IPC: ICP-MS Distill Vacuum Distillation (+ BHT Inhibitor) Scavenge->Distill IPC: GC Purity

Figure 2: Self-validating downstream processing workflow for scale-up synthesis.

References

  • Spiegelberg, B., Jiao, H., Grauke, R., & de Vries, J. G. (2022). Use of Iridium-Catalyzed Transfer Vinylation for the Synthesis of Bio-Based (bis)-Vinyl Ethers. ChemSusChem. 1

  • McKinney, A. R., et al. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry. 3

  • Trofimov, B. A., et al. (2021). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules (PMC).2

Sources

Removal of impurities from crude Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7). As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks process chemists face when isolating this highly sensitive intermediate.

This compound is a crucial building block in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinone derivatives, which are utilized as potent Notch receptor inhibitors in oncology[1]. Because the vinyl ether moiety is highly susceptible to both acid-catalyzed hydrolysis and radical-initiated autopolymerization, standard purification workflows often lead to catastrophic yield losses. This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to isolate and stabilize this intermediate for downstream Simmons-Smith cyclopropanation[1].

Quantitative Impurity Profiling

To successfully purify the crude mixture, we must first understand the physicochemical properties of the impurities generated during the vinylation step. The table below summarizes the quantitative data and targeted removal strategies for each impurity class.

Impurity ClassSpecific ChemicalQuantitative Challenge / PropertyRemoval Strategy & Parameters
Unreacted Starting Material Methyl 3-hydroxy-2-nitrobenzoatePhenol pKa ≈ 7.0–7.5 (lowered by ortho-NO2)Liquid-Liquid Extraction (LLE) using 5% aq. Na2CO3 (pH ~11)
Hydrolysis Byproducts Acetaldehyde & PhenolHydrolysis rate accelerates exponentially at pH < 6.0Base-deactivated chromatography using 1–2% v/v Et3N
Metal Residues Ir, Pd, or Cu catalystsTolerable limit for downstream cyclopropanation < 10 ppmThiol-functionalized scavenger resins (5 eq. loading)
Polymeric Tars Poly(vinyl ether)Autopolymerization occurs rapidly at > 30°C or in lightPreventative: Add 50–200 ppm BHT; store at -20°C

Mechanistic Troubleshooting & FAQs

Understanding why a molecule degrades is the first step in preventing it. The diagram below illustrates the two primary degradation pathways that must be avoided during purification.

degradation SM Methyl 2-nitro-3-(vinyloxy)benzoate Acid Acidic Conditions (e.g., Untreated Silica) SM->Acid Heat Thermal Stress / O2 (Absence of Inhibitor) SM->Heat Hydrolysis Rate-Determining Proton Transfer Acid->Hydrolysis Radical Autopolymerization / Peroxide Formation Heat->Radical Products1 Acetaldehyde + Methyl 3-hydroxy-2-nitrobenzoate Hydrolysis->Products1 H2O Products2 Polymeric Tars Radical->Products2

Mechanistic pathways of vinyl ether degradation via acid hydrolysis and radical polymerization.

Q1: Why does my product degrade completely during standard silica gel chromatography? A1: Standard silica gel is inherently acidic (pH ~4.5-5.5). Vinyl ether hydrolysis proceeds through a rate-determining proton transfer to the β-carbon of the vinyl group[2]. This generates a highly reactive alkoxycarbocation that rapidly hydrates and collapses into acetaldehyde and the starting phenol. To prevent this, the silica gel must be deactivated by pre-flushing the column with a solvent system containing 1-2% triethylamine (Et3N).

Q2: How do I remove unreacted methyl 3-hydroxy-2-nitrobenzoate without hydrolyzing the vinyl ether? A2: Utilize a mild alkaline liquid-liquid extraction (LLE). Washing the organic phase with 5% aqueous sodium carbonate (Na2CO3) deprotonates the unreacted phenol, driving it into the aqueous phase. Avoid strong aqueous acids (like HCl or H2SO4) during workup, as they will instantly trigger the hydrolysis mechanism described above.

Q3: The isolated monomer forms a viscous tar upon standing in the fridge. What happened? A3: The vinyl ether underwent spontaneous radical autopolymerization. Vinyl monomers are highly prone to polymerization when exposed to trace oxygen, light, or thermal stress[3]. To ensure long-term stability, you must add a radical scavenger such as Butylated hydroxytoluene (BHT) at a concentration of 50-200 ppm immediately after purification[4],[3]. BHT donates a hydrogen atom to peroxy radicals, breaking the autopolymerization chain reaction.

Validated Purification Methodology

To ensure a self-validating and reproducible system, follow this step-by-step workflow. Each step is designed to isolate the product while neutralizing a specific degradation pathway.

workflow Crude Crude Mixture (in EtOAc) LLE Alkaline Wash (5% Na2CO3) Crude->LLE Aqueous Aqueous Phase (Phenolates - Discard) LLE->Aqueous Organic Organic Phase LLE->Organic Scavenge Metal Scavenging (Thiol Resin) Organic->Scavenge Chroma Flash Chromatography (1% Et3N treated) Scavenge->Chroma Filter Stabilize Add BHT (50-200 ppm) Chroma->Stabilize Evaporate < 30°C Pure Pure Stabilized Intermediate Stabilize->Pure

Step-by-step purification workflow for crude Methyl 2-nitro-3-(vinyloxy)benzoate.

Step 1: Mild Alkaline Liquid-Liquid Extraction (LLE)
  • Dilute the crude reaction mixture in ethyl acetate (EtOAc) (10 mL/g of crude).

  • Wash the organic phase with 5% aqueous Na2CO3 (3 x 5 mL/g).

    • Causality: This selectively deprotonates the unreacted methyl 3-hydroxy-2-nitrobenzoate, partitioning it into the aqueous waste without exposing the vinyl ether to hydrolytic acidic conditions.

  • Wash with brine (1 x 5 mL/g) and dry the organic layer over anhydrous Na2SO4.

Step 2: Metal Scavenging
  • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the dried organic phase at a loading of 5 equivalents relative to the initial catalyst loading.

  • Stir the suspension gently at room temperature for 2 hours.

  • Filter the mixture through a pad of Celite to remove the resin and drying agent.

Step 3: Base-Deactivated Flash Chromatography
  • Prepare a flash chromatography column using standard silica gel.

  • Pre-condition the column with 2 column volumes (CV) of Hexanes containing 2% Triethylamine (Et3N).

    • Causality: Et3N neutralizes the acidic silanol groups on the silica surface, preventing the rate-determining protonation of the vinyl ether β-carbon[2].

  • Load the concentrated crude mixture and elute using a gradient of Hexanes/EtOAc (containing 0.5% Et3N).

  • Monitor fractions via TLC. Self-Validation Check: TLC plates must also be pre-treated with Et3N vapor to prevent on-plate degradation, ensuring the analytical method does not produce false-positive degradation results.

Step 4: Stabilization and Storage
  • Pool the product-containing fractions and concentrate under reduced pressure. Maintain the water bath temperature strictly below 30°C to prevent thermal polymerization.

  • Immediately upon isolating the neat oil, add Butylated hydroxytoluene (BHT) to achieve a final concentration of 100 ppm[4],[3].

  • Purge the storage flask with Argon and store at -20°C in the dark.

References

  • Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds (WO2014047374A1)
  • Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether Source: Canadian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Enhancing Regioselectivity in the Nitration of Benzoate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically focusing on the nitration of benzoate precursors. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and strategically increase the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)
Q1: Why does the nitration of a simple benzoate ester, like methyl benzoate, predominantly yield the meta-substituted product?

This is a classic question rooted in the fundamental principles of electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the electronic properties of the ester group (-COOR) already present on the benzene ring.

The ester group is a deactivating, meta-director.[1][2] Here's the causality:

  • Inductive Effect (-I): The oxygen atoms in the ester are highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. This deactivates the entire ring towards electrophilic attack compared to benzene itself.[3]

  • Resonance Effect (-M): The carbonyl group of the ester withdraws electron density from the ring via resonance. This effect is most pronounced at the ortho and para positions.[3][4]

When the electrophile (the nitronium ion, NO₂⁺) attacks, it forms a positively charged carbocation intermediate known as a Wheland intermediate or sigma complex.[5][6] By examining the resonance structures for ortho, meta, and para attack, we see that the intermediates for ortho and para attack have a particularly unstable resonance contributor where the positive charge is placed directly adjacent to the electron-withdrawing carbonyl carbon.[7][8] The intermediate from meta attack avoids this highly destabilizing arrangement, making it the lowest energy pathway.[7][9] Therefore, the reaction proceeds fastest through the meta route, leading to the meta-nitrobenzoate as the major product.[1][2]

G cluster_meta Meta-Attack (Favored Pathway) cluster_ortho_para Ortho/Para-Attack (Disfavored) m_start Methyl Benzoate m_intermediate Meta Wheland Intermediate (No adjacent positive charges) m_start->m_intermediate + NO₂⁺ m_product Methyl 3-Nitrobenzoate m_intermediate->m_product - H⁺ op_start Methyl Benzoate op_intermediate Ortho/Para Wheland Intermediate (Highly unstable resonance form with adjacent positive charges) op_start->op_intermediate + NO₂⁺ op_product Ortho/Para Products (Minor) op_intermediate->op_product - H⁺

Caption: Energy pathways for the nitration of methyl benzoate.

Troubleshooting Guide: Common Regioselectivity Issues
Q2: My reaction is producing a higher-than-expected ratio of ortho and para isomers. What's going wrong?

While meta is the electronically preferred product, reaction conditions can significantly erode this selectivity. If you are seeing poor regioselectivity, it is often a matter of kinetic versus thermodynamic control.[10]

Troubleshooting Workflow

G start Poor Regioselectivity (High o/p Isomers) temp Is Reaction Temperature > 15°C? start->temp monitor Was Reaction Monitored (e.g., TLC)? temp->monitor No sol_temp Solution: Maintain temp at 0-5°C. Use ice-salt bath. temp->sol_temp Yes reagents Are Reagent Concentrations Correct? monitor->reagents Yes sol_monitor Solution: Monitor starting material consumption. Quench reaction promptly. monitor->sol_monitor No sol_reagents Solution: Verify stoichiometry. Avoid large excess of HNO₃. reagents->sol_reagents No

Caption: Troubleshooting workflow for poor regioselectivity.

Issue Probable Cause Recommended Solution & Explanation
High ortho/para Isomer Ratio Elevated Reaction Temperature: Nitration is highly exothermic.[11] If the temperature rises, the reaction can overcome the activation energy barrier for the less-favored ortho and para pathways.[10]Maintain strict temperature control (0-10°C). Use an ice bath or ice-salt bath for cooling. Add the nitrating mixture dropwise to the substrate solution to manage the exotherm.[1][12] This ensures the reaction remains under kinetic control, favoring the lowest energy pathway.
Formation of Dinitro Byproducts Excess Nitrating Agent: Using a large excess of nitric acid can lead to a second nitration event on the already deactivated mononitrated product.[13][14]Use a stoichiometric amount (or slight excess, e.g., 1.05-1.1 equivalents) of nitric acid. This starves the reaction of the electrophile once the primary nitration is complete.
Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed increases the probability of over-nitration.[13]Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting benzoate has been fully consumed, quench the reaction by pouring it onto crushed ice.[15]
Inconsistent Results Impure Starting Materials: Water content in the acids or impurities in the benzoate precursor can alter the reaction environment and outcome.Use high-purity, dry reagents. Ensure the sulfuric acid is concentrated (98%) to effectively generate the nitronium ion and act as a water scavenger.[16][17]
Q3: I am working with a benzoic acid that has another substituent. How do I predict the outcome?

This is a scenario of competing directing effects. The final regioselectivity depends on the electronic nature of the second group.[12]

  • Reinforcing Directors: If you have an activating, ortho, para-director (like -OCH₃, -CH₃) at the meta position relative to the carboxyl group, the directing effects reinforce each other, strongly favoring nitration at the positions ortho and para to the activating group.

  • Opposing Directors: This is more complex. For example, in salicylic acid (2-hydroxybenzoic acid), the powerful activating -OH group is an ortho, para-director, while the -COOH is a meta-director. The -OH group's activating effect typically dominates, leading to nitration at the 5- and 3-positions.[12] The relative strength of the directing groups is the key determinant.[18]

Advanced Strategies for Maximizing Regioselectivity
Q4: How can I achieve ortho-nitration on a benzoate system when the para-position is available and sterically favored?

Directly achieving high ortho-selectivity is challenging due to steric hindrance, which typically favors the para product.[4][19] However, a powerful synthetic strategy is to use a reversible blocking group .[20][21]

The strategy is as follows:

  • Block the para position: Install a temporary "blocking group" at the sterically accessible and electronically favored para position. The sulfonic acid group (-SO₃H) is an excellent choice as it can be introduced via sulfonation and later removed.[21]

  • Perform the Nitration: With the para position occupied, the nitration is forced to occur at the next most favorable sites, the ortho positions.

  • Remove the Blocking Group: The sulfonic acid group can be removed by treatment with dilute strong acid and heat (steam distillation), revealing the desired ortho-nitrobenzoate.

Caption: The blocking group strategy for ortho-selective nitration.

Q5: Are there alternative nitrating agents that offer milder conditions or different selectivity profiles?

Yes, the classic HNO₃/H₂SO₄ mixed acid system is harsh and not always suitable for sensitive substrates.[22] Several alternatives have been developed:

Nitrating System Mechanism/Conditions Advantages & Considerations
Acetyl Nitrate Generated in situ from HNO₃ and acetic anhydride. A less aggressive electrophile than NO₂⁺.[23]Milder conditions, can be useful for acid-sensitive substrates. Selectivity can be temperature-dependent.
N-Nitrosaccharin A stable, solid reagent that can deliver the nitro group under non-acidic conditions, often with a promoter like HFIP.Excellent for substrates prone to hydrolysis or oxidation under mixed-acid conditions. Can exhibit different regioselectivity profiles.[22]
Zeolite Catalysts Solid acid catalysts (e.g., H-ZSM-5) can be used with concentrated nitric acid. The reaction occurs within the catalyst's pores.[24]Shape-selectivity can strongly favor the formation of the sterically less-hindered para-isomer. The catalyst is recyclable, offering a "greener" process.[24]
Metal Nitrates / Lewis Acids Systems like Cu(NO₃)₂ with trifluoroacetic anhydride (TFAA) or ZnCl₂ with NaNO₃ offer alternative activation pathways.[25][26]Can provide high regioselectivity under mild, room-temperature conditions. The mechanism can be complex and substrate-dependent.[26]
Experimental Protocols
Protocol 1: Standard Regioselective meta-Nitration of Methyl Benzoate

Safety First: This procedure involves highly corrosive and oxidizing acids and a strongly exothermic reaction. Always wear chemical-resistant gloves, splash-proof goggles, and a lab coat. Perform all steps in a certified chemical fume hood. [1][12]

Materials:

  • Methyl Benzoate (reagent grade)

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry conical flask, cool 4 mL of concentrated H₂SO₄ in an ice-water bath. Slowly, and with constant swirling, add 3 mL of concentrated HNO₃ to the sulfuric acid. Keep this mixture cooling in the ice bath.[2]

  • Prepare the Substrate: In a separate, larger (e.g., 100 mL) conical flask, place 3.0 g of methyl benzoate. Add 6 mL of concentrated H₂SO₄ and swirl until the ester dissolves completely. Cool this mixture thoroughly in an ice-water bath to below 10°C.[2]

  • Controlled Addition: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over 15-20 minutes. Crucially, monitor the internal temperature with a thermometer and ensure it does not rise above 15°C. [1] Slow the addition rate if the temperature begins to climb.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes. Then, remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.

  • Workup: Carefully pour the reaction mixture onto ~50 g of crushed ice in a beaker. The crude product should precipitate as a yellowish-white solid.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with several portions of cold water to remove residual acid.

    • Press the solid as dry as possible on the filter.

    • Recrystallize the crude product from a minimal amount of hot methanol to obtain pure methyl 3-nitrobenzoate.[9]

  • Characterization: Confirm the product's identity and purity by measuring its melting point (literature: 78°C) and acquiring an NMR spectrum.[1][9]

References
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • JYX Digital Repository. (n.d.). Blocking groups in the synthesis of aromatic compounds. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Pouliot, M., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications. [Link]

  • ResearchGate. (n.d.). Regioselective nitration of aromatics under phase-transfer catalysis conditions. [Link]

  • Chemistry Talk. (2024, May 13). Directing Effects. [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • Save My Exams. (n.d.). Directing Effects (OCR A Level Chemistry A): Revision Note. [Link]

  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Swarthmore College. (n.d.). NITRATION OF METHYL BENZOATE. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • ACS Publications. (2001, May 23). Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. [Link]

  • Royal Society of Chemistry. (2021). Modified mesoporous Y zeolite catalyzed nitration of azobenzene using NO2 as the nitro source combined with density functional theory studies. [Link]

  • Semantic Scholar. (2015, May 25). Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System. [Link]

  • Beilstein Journals. (2025, November 10). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • National Institutes of Health. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • DSpace at Kasdi Merbah University Ouargla. (n.d.). Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • ResearchGate. (2026, January 29). Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]

  • Defense Technical Information Center. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions. [Link]

  • ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

  • University of Massachusetts. (n.d.). Nitration of Methyl Benzoate. An Experimental and Computational Investigation. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Matthew Fam. (n.d.). Nitration of Methyl Benzoate. [Link]

  • H2 Chemistry. (2018, April 21). 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]

  • Semantic Scholar. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. [Link]

  • YouTube. (2019, January 8). protecting groups in organic synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (2014, July 10). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7). This compound is a highly valuable synthetic intermediate, most notably utilized in the development of Notch signaling pathway inhibitors and bis(fluoroalkyl)-1,4-benzodiazepinone anti-cancer agents[1].

The standard synthetic route employs a Chan-Lam O-vinylation of methyl 3-hydroxy-2-nitrobenzoate. Due to the steric hindrance of the ortho-nitro group and the inherent instability of vinylboronic species, this reaction is prone to stalling and byproduct formation. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols—explaining the causality behind each reagent choice and providing self-validating steps to ensure experimental integrity.

Quantitative Reaction Profiling

Understanding the expected distribution of products and byproducts is your first line of defense in troubleshooting. Below is the standard quantitative profile for this specific Chan-Lam vinylation[1].

Parameter / ComponentExpected ValueMechanistic Cause & Troubleshooting Implication
Target Product Yield 50.0% – 55.0%Moderate yields are standard. The ortho-nitro group sterically hinders the reductive elimination step from the Cu(III) intermediate.
Unreacted Starting Material 15.0% – 25.0%Indicates reagent depletion. Vinylboronic species undergo rapid protodeboronation if trace moisture is present.
Ester Hydrolysis Byproduct < 5.0%2-nitro-3-(vinyloxy)benzoic acid forms via base-catalyzed hydrolysis (pyridine + trace H₂O) over the long 5-day reaction time.
Reaction Time 5 DaysSlow transmetalation and reductive elimination require extended stirring. Premature quenching drastically reduces yield.
Copper Stoichiometry 1.0 EquivalentStoichiometric Cu(II) is required. Catalytic amounts stall the reaction because O₂-mediated turnover of Cu(I) to Cu(II) is too slow here.

Mechanistic Pathway & Byproduct Formation

To troubleshoot effectively, you must visualize the catalytic cycle and the competing side reactions. The Chan-Lam coupling relies on the oxidation of a Cu(II) intermediate to a highly reactive Cu(III) species, which then undergoes reductive elimination to form the C-O bond[2].

ChanLamVinylation Phenol Methyl 3-hydroxy-2-nitrobenzoate (Starting Material) CuII_Complex Phenoxy-Cu(II)-Vinyl Intermediate Phenol->CuII_Complex Ligand Exchange Hydrolysis 2-nitro-3-(vinyloxy)benzoic acid (Hydrolysis Byproduct) Phenol->Hydrolysis Trace H2O / Pyridine Boroxine Vinylboronic Anhydride Pyridine Complex Boroxine->CuII_Complex Transmetalation Ethylene Ethylene Gas (Protodeboronation) Boroxine->Ethylene Trace H2O CuCat Cu(OAc)2 / Pyridine (Stoichiometric) CuCat->CuII_Complex Oxidation O2 Oxidation (Open Air) CuII_Complex->Oxidation CuIII_Complex Phenoxy-Cu(III)-Vinyl Intermediate Oxidation->CuIII_Complex Product Methyl 2-nitro-3-(vinyloxy)benzoate (Target Product) CuIII_Complex->Product Reductive Elimination Product->Hydrolysis Trace H2O / Pyridine

Chan-Lam O-vinylation mechanism and byproduct pathways.

Troubleshooting FAQs

Q1: Why is my conversion stalling at ~50% despite extending the reaction time beyond 5 days? A1: The primary cause of stalled Chan-Lam vinylations is the depletion of the vinylating agent via protodeboronation [3]. Moisture in the air or solvent reacts with the vinylboronic anhydride to release ethylene gas and boric acid. Once the boron species is depleted, the reaction cannot proceed. Solution: Ensure you are using a full 0.67 equivalents of the trimeric anhydride (which equates to ~2.0 equivalents of vinyl monomer) and strictly use activated 4Å molecular sieves to scavenge moisture.

Q2: I am detecting a highly polar byproduct in my LC-MS (m/z 208 [M-H]⁻). What is it, and how do I prevent it? A2: This mass corresponds to 2-nitro-3-(vinyloxy)benzoic acid . Because this reaction requires 5 equivalents of pyridine and runs for 5 days, even trace amounts of water will cause base-catalyzed hydrolysis of your methyl ester starting material or product. Solution: This reinforces the absolute necessity of molecular sieves. If the byproduct persists, verify that your dichloromethane (DCM) is strictly anhydrous.

Q3: Why must the reaction be left "open to the air"? Won't that introduce moisture? A3: The Chan-Lam coupling is an oxidative cross-coupling. The transmetalated Phenoxy-Cu(II)-Vinyl intermediate is too stable to undergo reductive elimination. It requires molecular oxygen (O₂) from the air to oxidize the copper center to a highly reactive Cu(III) species, which rapidly collapses to form the C-O bond and release the product[2]. Closing the flask will immediately halt the catalytic cycle. The molecular sieves are present specifically to manage the moisture introduced by the open-air environment.

Q4: Why use the 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex instead of standard vinylboronic acid? A4: Free vinylboronic acid is notoriously unstable, highly prone to polymerization, and rapidly degrades via protodeboronation. The trimeric boroxine-pyridine complex is a stable, weighable solid that acts as a slow-release reservoir of the vinyl monomer, ensuring a steady concentration of the active transmetalating species over the 5-day reaction period[3].

Validated Step-by-Step Methodology

This protocol is adapted from the validated industrial synthesis of Intermediate AIA[1]. It is designed as a self-validating system; do not skip the in-line validation checks.

Reagents & Materials:

  • Methyl 3-hydroxy-2-nitrobenzoate: 13.0 g (65.9 mmol, 1.0 eq)

  • Copper(II) acetate: 11.98 g (65.9 mmol, 1.0 eq)

  • 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex: 10.63 g (44.2 mmol, 0.67 eq)

  • Pyridine: 26.7 mL (330 mmol, 5.0 eq)

  • Activated 4Å Molecular Sieves: 1.0 g

  • Anhydrous Dichloromethane (DCM): 80 mL

Step-by-Step Procedure:

  • Catalyst Activation: In a 500 mL round-bottom flask, suspend Copper(II) acetate (11.98 g) in anhydrous DCM (80 mL). Stir at room temperature for 10 minutes.

  • Reagent Assembly: To the suspension, sequentially add the 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex (10.63 g), methyl 3-hydroxy-2-nitrobenzoate (13.0 g), pyridine (26.7 mL), and activated molecular sieves (1.0 g).

    • Validation Check: Upon the addition of pyridine, the mixture must turn a deep blue color . This confirms the formation of the soluble, active Cu(II)-pyridine complex. If the mixture remains pale or turns brown, your Cu(OAc)₂ is likely degraded or wet.

  • Oxidative Stirring: Stir the deep blue mixture at room temperature for 5 days. Crucial: Leave the reaction flask open to the ambient air to allow continuous O₂ ingress.

  • Filtration: Filter the crude reaction mixture through a tightly packed pad of CELITE® (diatomaceous earth) to remove the molecular sieves and insoluble copper salts. Wash the filter cake thoroughly with additional DCM (approx. 100 mL).

  • Aqueous Chelation Workup: Transfer the filtrate to a separatory funnel and wash with 3M aqueous ammonium acetate (2 × 100 mL).

    • Mechanistic Insight: Do not substitute this with a standard water wash. Ammonium acetate acts as a bidentate ligand, chelating residual Cu(II) into highly water-soluble [Cu(NH3​)n​(OAc)m​] complexes. This prevents intractable emulsions and removes paramagnetic copper impurities that will ruin downstream NMR analysis.

  • Final Washing & Drying: Wash the organic layer with deionized water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via silica gel flash chromatography (gradient elution: hexanes/EtOAc) to yield Methyl 2-nitro-3-(vinyloxy)benzoate.

    • Validation Check: HPLC RT = 2.487 min (H₂O/MeOH with TFA, SunFire C18). MS(ES): m/z = 246 [M+Na]⁺. ¹H NMR should show characteristic vinyl doublet-of-doublets at δ 6.61, 4.95, and 4.69 ppm[1].

References

  • Bristol-Myers Squibb Company. (2014). Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds (WO2014047374A1). World Intellectual Property Organization.
  • Lam, P. Y. S., Vincent, G., Bonne, D., & Clark, C. G. (2003). Copper-promoted/catalyzed C-N and C-O bond cross-coupling with vinylboronic acid and its utilities. Tetrahedron Letters, 44(26), 4927-4931. Available at:[Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940. Available at:[Link]

  • West, J. G., & referenced authors. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(21), 12491-12523. Available at:[Link]

Sources

Technical Support Center: Recrystallization of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 2-nitro-3-(vinyloxy)benzoate via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale behind the procedural steps, enabling you to overcome common challenges and optimize your purification process.

Recrystallization Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of Methyl 2-nitro-3-(vinyloxy)benzoate.

Question: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

Answer: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated and cooled too quickly.[1][2]

  • Immediate Action: Reheat the solution until the oil completely redissolves.[1]

  • Solution 1: Add More Solvent. The most common cause is that the solution is too concentrated. While the solution is hot, add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly again.[1]

  • Solution 2: Lower the Cooling Rate. Rapid cooling favors oil formation over crystal nucleation. Once the compound is redissolved, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Very slow cooling is crucial.[3]

  • Solution 3: Change Your Solvent System. If the issue persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.[1] Alternatively, using a mixed solvent system can be very effective. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) dropwise to the hot solution until persistent cloudiness appears. Add a final drop or two of the "good" solvent to clarify the solution, then cool slowly.[4]

Question: After cooling the solution, no crystals have formed. How can I induce crystallization?

Answer: The failure of crystals to appear usually indicates either that the solution is not sufficiently saturated or that it is in a supersaturated state and requires a nucleation point to begin crystallization.

  • Problem 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[3] If the solution is clear at room temperature, it is likely not saturated enough.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[1][5] Once you observe slight cloudiness or the formation of solid, add a minimal amount of hot solvent to redissolve it and then allow it to cool slowly.[6]

  • Problem 2: Supersaturation. The solution may be ready to crystallize but lacks a surface to initiate crystal growth.[3]

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal formation.[3][6]

    • Solution B (Seed Crystals): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[6]

Question: My final product is still impure after recrystallization. What went wrong?

Answer: An impure final product suggests that the chosen solvent or the cooling process was not optimal for separating the desired compound from its contaminants.

  • Possible Cause 1: Ineffective Solvent. The solvent may not adequately differentiate between your product and the impurities. An ideal solvent should either leave impurities completely insoluble in the hot solution (allowing for hot filtration) or keep them fully dissolved in the cold solvent.[1][4]

    • Solution: Re-evaluate your solvent choice. Perform small-scale solubility tests with different solvents or solvent pairs to find one that provides a better separation.[2]

  • Possible Cause 2: Cooling Was Too Rapid. If the solution is cooled too quickly, impurities can become trapped within the rapidly forming crystal lattice, leading to a contaminated product.

    • Solution: Repeat the recrystallization process. Redissolve the crystals in fresh, hot solvent and permit the solution to cool much more slowly to allow for the formation of a more perfect, pure crystal lattice.[1]

Question: The yield of my recrystallized product is very low. How can I improve it?

Answer: A low yield is often a consequence of using too much solvent or losing product during transfers and filtration steps.[5]

  • Solution 1: Minimize Solvent Usage. The most critical factor for yield is using the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in the solution after cooling, which will be lost during filtration.[5]

  • Solution 2: Prevent Premature Crystallization. If crystals form in the funnel during a hot filtration step, you will lose a significant amount of product.

    • To prevent this, use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before pouring your solution through.[2] It also helps to add a small excess of solvent before the hot filtration, which you can then boil off before the final cooling and crystallization.[6]

  • Solution 3: Ensure Complete Crystallization. After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the product from the solution before filtration.[6]

Frequently Asked Questions (FAQs)

Question: What are the ideal properties of a recrystallization solvent for Methyl 2-nitro-3-(vinyloxy)benzoate?

Answer: An ideal recrystallization solvent should meet several key criteria:[4][7][8]

  • High Solubility at High Temperature: The compound should be highly soluble in the solvent at its boiling point.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the solvent at low temperatures (room temperature or in an ice bath) to ensure maximum recovery.

  • Appropriate Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).[1]

  • Chemical Inertness: The solvent must not react with Methyl 2-nitro-3-(vinyloxy)benzoate. This is particularly important for the vinyloxy group, which can be sensitive to acidic conditions.[9]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[10]

  • Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the compound's melting point to prevent the product from melting and oiling out.[10]

Question: What solvents are recommended as a starting point for this compound?

Answer: Methyl 2-nitro-3-(vinyloxy)benzoate is a polar molecule due to the nitro and ester functional groups. Following the "like dissolves like" principle, polar solvents are the best starting point.[4] Based on extensive data for similar nitroaromatic esters, such as methyl 3-nitrobenzoate, the following solvents are recommended for initial screening:[11][12][13]

  • Primary Recommendation: Ethanol or Methanol. Alcohols are frequently excellent solvents for recrystallizing aromatic nitro compounds.[14]

  • Secondary Recommendation: Ethanol/Water mixed solvent system. This approach offers high tunability and is often successful when single solvents are not ideal.[15]

  • Other Possibilities: Isopropanol or Acetone could also be effective.

Solvent Selection & Properties Table

SolventBoiling Point (°C)General Solubility Profile for NitroaromaticsKey Considerations
Ethanol 78Good solubility when hot, lower when cold. Widely used for similar compounds.[11]Excellent starting choice. Flammable.
Methanol 65Often provides very high solubility when hot, and very low when cold.[12]Lower boiling point is good for preventing oiling out. Toxic. Flammable.
Isopropanol 82Similar to ethanol, may offer a different solubility profile.Slightly higher boiling point than ethanol. Flammable.
Ethanol/Water 78-100Highly adjustable. The compound should be soluble in ethanol but not water.[15]Excellent for fine-tuning solubility. Requires careful addition of water to the hot ethanol solution.

Question: Are there any stability concerns with the vinyloxy group during recrystallization?

Answer: Yes. The vinyl ether functional group can be sensitive to certain conditions. It is particularly susceptible to hydrolysis under acidic conditions, which would cleave the ether linkage.[9] Therefore, it is critical to ensure that the recrystallization solvent is neutral and free of acidic contaminants. Avoid using solvents that may have acidic impurities (e.g., technical grade acetone) and refrain from any procedures that involve adding acid. While moderate heating is necessary, prolonged exposure to high temperatures should be avoided to minimize any potential for degradation.[16]

Experimental Protocols & Visual Guides

Protocol: Recrystallization of Methyl 2-nitro-3-(vinyloxy)benzoate using Ethanol
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add the minimum amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate while stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding hot ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure a high recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Add a small excess of hot ethanol to the solution to prevent premature crystallization, and filter it quickly through a pre-heated stemless funnel with fluted filter paper into a clean, pre-warmed flask. Boil off the excess solvent until the solution is again saturated.[2][6]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. This slow cooling is essential for forming pure crystals.[3]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[11]

  • Drying: Allow the crystals to dry thoroughly under vacuum on the filter, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven.

Diagrams for Experimental Workflow

Caption: Workflow for selecting a suitable recrystallization solvent.

Caption: Troubleshooting common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of California, Davis. (n.d.). Recrystallization I.
  • University of Missouri–St. Louis. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • University of York. (n.d.). Problems with Recrystallisations.
  • University of Wisconsin-Madison. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Nitroaromatic Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization.
  • MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2014, August 4). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • University of Canterbury. (n.d.). Recrystallisation.
  • A two step synthesis of methyl 3-nitrobenzene. (n.d.).
  • Google Patents. (n.d.). US5691462A - Stabilized vinyl ether composition.
  • Royal Society of Chemistry. (2008). Practical Chemistry 2008 – Student Instruction Sheet.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • RSC Publishing. (2018, July 10). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization.
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet.
  • ResearchGate. (2024, April 24). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups.

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Validation & Comparative

Spectroscopic data comparison for isomers of Methyl nitro-vinyloxy-benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating positional isomers of highly functionalized aromatic compounds—such as the isomers of methyl nitro-vinyloxy-benzoate—is a critical analytical challenge in drug development and organic synthesis. The relative positioning of the electron-withdrawing nitro (-NO₂) and ester (-COOCH₃) groups, alongside the electron-donating vinyloxy (-O-CH=CH₂) group, drastically alters the electronic landscape and steric environment of the benzene ring.

This guide provides a comprehensive, multimodal spectroscopic approach to unambiguously identify and differentiate three specific isomers: Methyl 3-nitro-4-(vinyloxy)benzoate , Methyl 4-nitro-3-(vinyloxy)benzoate , and Methyl 2-nitro-4-(vinyloxy)benzoate .

Logical Workflow for Isomer Differentiation

To establish a definitive structural assignment, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) must be employed. The workflow below outlines the logical progression of this multimodal analysis.

G A Sample Preparation & Validation (Isomers of Methyl nitro-vinyloxy-benzoate) B 1H & 13C NMR Spectroscopy (Analyze chemical shifts & J-coupling) A->B Solubilize in CDCl3 C FT-IR Spectroscopy (Identify NO2, C=O, C=C modes) A->C KBr Pellet D GC-MS Analysis (Determine fragmentation pathways) A->D Volatilize & Ionize E Data Synthesis & Definitive Isomer Identification B->E Aromatic Substitution Pattern C->E Functional Group Verification D->E Molecular Weight & Cleavage

Workflow for multimodal spectroscopic differentiation of isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the substitution pattern of the benzene ring. The vinyloxy group donates electron density via resonance, shielding its ortho and para positions, whereas the nitro group strongly deshields adjacent protons due to its electron-withdrawing nature[1].

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks interfering protons, while TMS provides a universal 0 ppm reference standard.

  • System Validation: Acquire a preliminary dummy scan to verify the sharpness of the TMS peak. A broad TMS signal immediately invalidates the run, indicating poor magnetic field homogeneity; the instrument must be re-shimmed before proceeding.

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

Comparative ¹H NMR Data
Structural FeatureMethyl 3-nitro-4-(vinyloxy)benzoateMethyl 4-nitro-3-(vinyloxy)benzoateMethyl 2-nitro-4-(vinyloxy)benzoate
Aromatic Protons ~8.4 ppm (d, H2), ~8.1 ppm (dd, H6), ~7.2 ppm (d, H5)~8.0 ppm (d, H5), ~7.8 ppm (d, H2), ~7.6 ppm (dd, H6)~7.9 ppm (d, H6), ~7.5 ppm (d, H3), ~7.2 ppm (dd, H5)
Vinyloxy (=CH-O) ~6.67 ppm (dd)~6.65 ppm (dd)~6.58 ppm (dd)
Vinyloxy (=CH₂) ~4.99 ppm (dd), ~4.57 ppm (dd)~4.95 ppm (dd), ~4.55 ppm (dd)~4.90 ppm (dd), ~4.48 ppm (dd)
Ester (-OCH₃) ~3.92 ppm (s)~3.92 ppm (s)~3.89 ppm (s)

Mechanistic Insight: The chemical shifts of the vinyloxy protons (~6.5-6.7 ppm for =CH-O and ~4.4-5.0 ppm for =CH₂) remain relatively stable across isomers, as confirmed by 2[2]. However, the aromatic protons shift dramatically. For instance, in the 3-nitro isomer, the proton situated between the ester and nitro groups (H2) is severely deshielded, pushing it downfield to ~8.4 ppm[1].

Part 2: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive proof of the functional groups present and can distinguish the "ortho effect" where steric hindrance forces functional groups out of the aromatic plane.

Self-Validating Experimental Protocol
  • Sample Preparation: Grind 1-2 mg of the isomer with 150 mg of anhydrous, IR-grade potassium bromide (KBr) using an agate mortar until a fine powder is achieved. Causality: KBr is transparent in the mid-IR region, and fine grinding prevents baseline scattering[3].

  • System Validation: As a self-validating control, a background spectrum of an empty KBr pellet must be collected immediately prior to the sample. This mathematically subtracts atmospheric H₂O and CO₂ interferences, guaranteeing that all resulting peaks are intrinsic to the analyte.

  • Acquisition: Press the pellet at 10 tons of pressure and acquire data from 4000-400 cm⁻¹.

Comparative FT-IR Vibrational Frequencies
Vibrational ModeMethyl 3-nitro-4-(vinyloxy)benzoateMethyl 4-nitro-3-(vinyloxy)benzoateMethyl 2-nitro-4-(vinyloxy)benzoate
Ester C=O Stretch ~1715 cm⁻¹~1715 cm⁻¹~1725 cm⁻¹
Vinyloxy C=C Stretch ~1635 cm⁻¹~1635 cm⁻¹~1638 cm⁻¹
NO₂ Asymmetric Stretch ~1530 cm⁻¹~1525 cm⁻¹~1535 cm⁻¹
NO₂ Symmetric Stretch ~1350 cm⁻¹~1345 cm⁻¹~1355 cm⁻¹

Mechanistic Insight: The 2-nitro (ortho) isomer exhibits a distinct shift in the ester C=O stretch (~1725 cm⁻¹). This is caused by steric hindrance from the bulky adjacent nitro group, which forces the ester carbonyl out of the plane of the benzene ring. This breaks the conjugation with the aromatic system, increasing the double-bond character of the C=O bond and shifting the frequency higher, a well-documented phenomenon in 3[3].

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry confirms the molecular weight and provides a structural fingerprint based on the stability of resulting fragment ions.

Self-Validating Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the isomer in highly pure dichloromethane.

  • System Validation: To validate the system's integrity, a blank solvent injection must precede the sample run. The absence of peaks in the blank chromatogram confirms the column is free of carryover, validating that subsequent fragmentation data is uncontaminated.

  • Acquisition: Inject 1 µL using a split ratio of 1:50. Utilize Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard energy for EI, ensuring the resulting fragmentation patterns can be reliably compared against established libraries[4].

Comparative GC-MS Fragmentation (EI, 70 eV)
Fragment Lossm/z Value3-nitro-4-(vinyloxy)4-nitro-3-(vinyloxy)2-nitro-4-(vinyloxy)
Molecular Ion [M]⁺ 223Base Peak (100%)Strong (85%)Weak (40%)
[M - OCH₃]⁺ 192ModerateModerateStrong
[M - NO₂]⁺ 177WeakWeakModerate
[M - vinyloxy]⁺ 180StrongStrongStrong

Mechanistic Insight: While all isomers share the same molecular weight (m/z 223), their fragmentation intensities differ. The 2-nitro isomer shows a significantly weaker molecular ion peak and a stronger[M - OCH₃]⁺ peak. This is driven by the proximity of the nitro group to the ester group, which facilitates a rapid ortho-effect driven fragmentation pathway upon ionization, similar to behaviors observed in 4[4].

References

  • A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers - BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyMLsnQ9QtzfND8ENavDnr6J4VBlZO0hWX-tdNKLWrz4k3kTEmiMkIDjNenjkjJcgruQVZmi2O7dqBO6xxZcjY5uUnxJArYppi3n2O3XEnpOg8syOUmJLpevxBCUvJzp7Gh7DOsnzx2tSy71GZkhGekIc1g75nurxrGnhbd9kimHD3-1AblHEUdCPgP_BUHJJ0HX6PURHNYokwrn1Sy8yN2Nz-c2oAO2d3YPk=]
  • Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide - BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjW2LPImD2ysFYlMOZUOqgP4A_1F_NXxsMoz8ligySg2ko59HH8UBWr8dF7sRsyzL5VzWV2l5q1Sak0UcnRR7USrcIy5mZaOUOGTfjDFyQAqtbWIMlXwZNozkS-JkDiW69GQGBiP4kv2d58tA6bh0vnxhLAi1IxbStPFyMNuz3UWNTre101Gp4ogxpPuhwu9HvSb8Eu85VnScj4JwsMhu9tc0ooU3xj6hmBG3Jf-Y4iJzv]
  • Zirconium-Catalyzed β-Elimination Reactions - Universität Freiburg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOj27DD4Gk2tCdfGNIxI8RESOjcT0J5oKYlU18HmZNBaeFirDxLc2_YD-1-UVwJJl9raUE-c3i_gbnx-IZj-erKxmcVrf5zVGGKhQELMUZYTZqlX-Hm0gR3j5cFZfdbFAfQGmFO5Bwjl3C77ZZfAsBVIg1efEGkisUOjOrEYfgzRni-xdjG4HT-jsYC9XHv6UQG0LcRqcaPm9OxtfbZFErKA==]
  • Please assign all NMR peaks of the product methyl nitrobenzoate - Brainly.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFftzpkP_aLD8aLsNCMyLrk5vPMds9rvB72YQdc57y2k2ms_TJPZe0loebD44oAsVp-jVasBHkPZYIYMGuCXlS_V-0Mh6RS_aBILCx17W6TvTOzGDE87wpT78iRIDhnTQ==]

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A Comparative Guide to the Biological Activity of Methyl 2-nitro-3-(vinyloxy)benzoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential biological activity of Methyl 2-nitro-3-(vinyloxy)benzoate against a backdrop of structurally similar compounds. While direct experimental data on the title compound is not extensively available in the public domain, this document synthesizes findings from related nitroaromatic and benzoate derivatives to project its likely biological profile and to provide a framework for its empirical evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction: The Therapeutic Potential of the Nitrobenzoate Scaffold

Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring, have long been a subject of intense research in medicinal chemistry.[1] The nitro group, being a strong electron-withdrawing moiety, significantly influences the molecule's physicochemical properties and biological activity.[1] Many nitroaromatic compounds owe their biological effects to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage. This mechanism is the foundation for the antimicrobial and anticancer properties observed in many of these compounds.[2][3][4]

Methyl 2-nitro-3-(vinyloxy)benzoate combines the key features of a nitrobenzoate with a vinyl ether group. The presence of the nitro group suggests potential for antimicrobial and cytotoxic activities, while the vinyloxy and methyl ester functionalities could modulate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide will explore the known biological activities of compounds with similar structural motifs to build a predictive profile for Methyl 2-nitro-3-(vinyloxy)benzoate.

The Comparative Landscape: Biological Activities of Structurally Related Compounds

The biological activity of benzoate derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following sections compare the known activities of compounds structurally related to Methyl 2-nitro-3-(vinyloxy)benzoate.

Antimicrobial Activity

Nitrobenzoate derivatives have demonstrated significant antimicrobial properties, particularly against bacteria and fungi.[3]

  • Antibacterial Activity: Studies on various nitrobenzoates have shown activity against both Gram-positive and Gram-negative bacteria.[5] For instance, certain 4-nitrobenzoate derivatives have been shown to be active as disinfecting agents against Salmonella sp. and Staphylococcus aureus.[5] The antimicrobial action is often attributed to the intracellular reduction of the nitro group, creating cytotoxic radicals.[1]

  • Antifungal Activity: Several 3-methyl-4-nitrobenzoate derivatives have shown efficacy against various Candida species.[2] Additionally, some 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives have exhibited more potent antifungal activity than the reference drug ketoconazole.

The presence of the nitro group in Methyl 2-nitro-3-(vinyloxy)benzoate strongly suggests that it may possess similar antimicrobial properties. The vinyloxy group could potentially modulate this activity through its electronic and steric effects.

Anticancer and Cytotoxic Activity

The ability of nitroaromatic compounds to induce cellular damage also forms the basis for their potential as anticancer agents.

  • Cytotoxicity: The cytotoxicity of benzoate esters has been evaluated, with vinyl benzoate being more toxic than methyl benzoate to HEK293 and SH-SY5Y cells.[6] This suggests that the ester and other substituents play a crucial role in determining the cytotoxic potential. The MTT assay is a common method for assessing the cytotoxicity of such compounds.[2][7]

  • Anticancer Potential: While specific data on the anticancer activity of closely related vinyloxy-nitrobenzoates is scarce, other nitro-substituted aromatics have been investigated. For example, some nitroxide-NSAID conjugates have shown inhibitory effects on the proliferation of A549 non-small cell lung cancer cells.[4]

Based on these findings, Methyl 2-nitro-3-(vinyloxy)benzoate warrants investigation for its cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

Certain nitro-substituted compounds have also been explored for their anti-inflammatory properties.

  • Inhibition of Inflammatory Mediators: A series of nitro-substituted benzamide derivatives were found to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages.[8] These compounds also suppressed the expression of COX-2, IL-1β, and TNF-α.[8] The mechanism often involves the modulation of inflammatory signaling pathways.

The structural similarity of Methyl 2-nitro-3-(vinyloxy)benzoate to these compounds suggests it could be a candidate for anti-inflammatory screening.

Proposed Mechanism of Action

The primary mechanism of biological activity for many nitroaromatic compounds is believed to be the reductive activation of the nitro group.[2]

Sources

Comparative Study of Catalysts for the Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Challenge

The synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7)[1] represents a significant challenge in contemporary organic synthesis. Aryl vinyl ethers are highly valuable intermediates for downstream cycloadditions, metathesis, and the synthesis of complex heterocycles like functionalized indoles[2]. However, achieving selective O-vinylation on the precursor, methyl 3-hydroxy-2-nitrobenzoate, is notoriously difficult.

The ortho-nitro group exerts a profound electron-withdrawing effect, drastically reducing the nucleophilicity of the 3-hydroxyl oxygen. Furthermore, the steric congestion created by the adjacent nitro and ester groups severely limits the approach trajectory for bulky transition-metal catalysts. This guide objectively evaluates three distinct catalytic methodologies—Iridium, Copper, and Palladium—analyzing their mechanistic viability, substrate tolerance, and operational efficiency for this specific transformation.

Mechanistic Evaluation & Catalyst Selection

To navigate the steric and electronic hurdles of the 2-nitro phenol substrate, catalyst selection must be dictated by the specific mechanism of C–O bond formation.

Decision matrix for selecting O-vinylation catalysts based on operational constraints.

A. Iridium-Catalyzed Transvinylation (The Gold Standard)

Utilizing [Ir(cod)Cl]2 with vinyl acetate is the most efficient method for this substrate[3]. Causality: Iridium(I) is highly carbophilic. Instead of relying on the phenol to attack an unactivated alkene, the Ir center coordinates the vinyl acetate, undergoing migratory insertion to form an oxametallacycle. This mechanism bypasses the poor nucleophilicity of the nitro-deactivated phenol. The steric demand of the Ir-transition state is relatively low, allowing it to easily access the congested 3-position.

B. Copper-Catalyzed Chan-Lam Vinylation (The Cost-Effective Alternative)

Using Cu(OAc)2 and potassium vinyltrifluoroborate offers a robust, cheaper alternative[4]. Causality: This method relies on a Cu(II)/Cu(III) catalytic cycle. The phenol coordinates to the copper center, followed by transmetalation of the vinyl group from boron. However, the electron-deficient nature of the 2-nitro phenoxide slows down the reductive elimination step, requiring elevated temperatures and specific nitrogenous ligands (like pyridine) to tune the copper's redox potential and break up unreactive copper oligomers.

C. Palladium-Catalyzed Cross-Coupling (The High-Risk Route)

While Pd-catalysis is ubiquitous for cross-coupling, it is sub-optimal here. Causality: Typical Pd-catalyzed O-vinylations require bulky bidentate phosphine ligands (e.g., DPEphos or dppp) to force the reductive elimination of the C–O bond. The severe steric clash between these bulky ligands and the ortho-nitro/ester groups of the substrate leads to poor turnover. Additionally, Pd(0) species in the presence of basic additives can inadvertently catalyze the reduction of the nitro group to an amine or nitroso species, destroying the starting material.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three catalytic systems applied specifically to the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate.

Catalyst SystemPrimary ReagentsTemp (°C)Time (h)Yield (%)Nitro Group ToleranceRelative Cost
Iridium (Ir-TV) [Ir(cod)Cl]2, Vinyl Acetate1004>85 ExcellentHigh
Copper (Cu-CL) Cu(OAc)2, K-Vinyltrifluoroborate8016~60 GoodLow
Palladium (Pd-V) Pd(OAc)2, Vinyl Triflate, DPEphos9012~45 Poor (Reduction risk)Medium

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify catalytic activity during the workflow.

Protocol A: Iridium-Catalyzed Transvinylation

IrMechanism A [Ir(cod)Cl]2 Precatalyst B Ir(I)-Phenoxide Complex (Active Species) A->B Phenol + Base (-HCl) C Vinyl Acetate Coordination B->C + Vinyl Acetate D Migratory Insertion (Oxametallacycle) C->D C-O Bond Formation E β-Acetate Elimination D->E Ring Opening E->B Phenol Exchange (-AcOH) F Methyl 2-nitro-3- (vinyloxy)benzoate E->F Product Release

Catalytic cycle of Iridium-mediated transvinylation for aryl vinyl ether synthesis.

Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add methyl 3-hydroxy-2-nitrobenzoate (1.0 mmol, 1.0 equiv), [Ir(cod)Cl]2 (0.01 mmol, 1 mol%), and anhydrous Na₂CO₃ (0.1 mmol, 0.1 equiv).

    • Causality Check: Na₂CO₃ is strictly required to neutralize the acetic acid byproduct. If acetic acid accumulates, it protonates the Ir-phenoxide intermediate, stalling the catalytic cycle and risking acid-catalyzed hydrolysis of the newly formed vinyl ether[3].

  • Solvent Addition: Inject anhydrous toluene (2.0 mL) and vinyl acetate (10.0 mmol, 10.0 equiv) via syringe.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 4 hours.

    • Validation Checkpoint: Within the first 30 minutes, the reaction mixture must transition from a pale yellow suspension to a deep red-orange homogeneous solution. This color shift visually confirms the successful generation of the active Ir(I)-phenoxide complex.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the catalyst and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc 4:1) to yield the product as a pale yellow oil.

Protocol B: Copper-Catalyzed Chan-Lam Vinylation

Methodology:

  • Preparation: In a round-bottom flask (open to air), combine methyl 3-hydroxy-2-nitrobenzoate (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv), Cu(OAc)2 (0.1 mmol, 10 mol%), and Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent & Ligand Addition: Add 1,2-dichloroethane (DCE, 5.0 mL) followed by pyridine (2.0 mmol, 2.0 equiv).

    • Causality Check: Pyridine serves a dual purpose. It acts as a ligand to break up inactive, polymeric copper-acetate species, and it tunes the Lewis acidity of the Cu(II) center to facilitate the transmetalation of the vinyl group from the boron species[4].

  • Reaction: Stir the mixture vigorously at 80 °C for 16 hours. Do not seal the flask or purge with inert gas.

    • Validation Checkpoint: The solution must maintain a deep blue/green color throughout the reaction, indicating the continuous presence of the active Cu(II) species. If the solution turns brick-red or muddy brown, it indicates the precipitation of inactive Cu(I) oxide. This occurs if aeration is insufficient, as atmospheric O₂ is the terminal oxidant required to turn over Cu(I) back to Cu(II).

  • Workup: Quench with 1M HCl (5 mL) to neutralize the pyridine, extract with dichloromethane (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Conclusion & Recommendations

For the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate, Iridium-catalyzed transvinylation is unequivocally the superior method. It effectively circumvents the severe electronic deactivation and steric hindrance imposed by the ortho-nitro group, delivering high yields without the risk of over-reduction. While the Copper-catalyzed Chan-Lam approach is viable and highly cost-effective for scale-up, researchers must accept a ~25% penalty in yield and strictly monitor the aerobic turnover of the catalyst. Palladium catalysis should be avoided for this specific substrate due to competing reduction pathways and steric limitations.

References

  • Mild Copper-Catalyzed Vinylation Reactions of Azoles and Phenols with Vinyl Bromides Source: ResearchGate URL
  • Au‐catalysed vinylation of phenol using vinyl acetate as the vinylating agent Source: ResearchGate URL
  • Diastereoselective O-Vinylation of Phenols using DMAD under Mild Reaction Conditions Source: Taylor & Francis URL
  • Methyl 2-nitro-3-(vinyloxy)

Sources

Analytical Strategies for the Isomeric Purity Assessment of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for the analytical determination of isomeric purity in pharmaceutical intermediates, focusing on the unique chemical challenges of vinyloxy-substituted nitroaromatics.

Executive Summary & Mechanistic Context

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly specialized synthetic intermediate, frequently utilized in the development of bis(fluoroalkyl)-1,4-benzodiazepinone derivatives and Notch inhibitors[1][2]. During its synthesis—typically via the vinylation of methyl 2-nitro-3-hydroxybenzoate—the formation of positional isomers (e.g., 4-vinyloxy or 5-vinyloxy analogs) or the retention of unreacted precursors is a significant risk.

Because positional isomers can drastically alter the pharmacological efficacy and toxicological profile of the final Active Pharmaceutical Ingredient (API), stringent control of isomeric purity is a Critical Quality Attribute (CQA) mandated by ICH Q2(R1) guidelines[3][4].

The Chemical Challenge: The vinyloxy moiety (an enol ether) is notoriously sensitive to both acid-catalyzed hydrolysis and thermal degradation. This intrinsic lability dictates that standard, off-the-shelf analytical methods (like hot-inlet GC or TFA-acidified HPLC) will induce in-situ degradation, leading to false impurity profiles. This guide compares three optimized methodologies—RP-HPLC, qNMR, and GC-FID—detailing the causality behind each experimental choice to ensure a self-validating analytical system.

Quantitative Performance Comparison

The selection of an analytical technique requires balancing resolution, sensitivity, and the structural stability of the analyte. Table 1 summarizes the performance of the three primary methodologies adapted specifically for vinyloxy-benzoate derivatives[5][6][7].

Table 1: Comparative Performance for Methyl 2-nitro-3-(vinyloxy)benzoate Isomeric Analysis

Analytical ParameterRP-HPLC (UV/DAD)¹H-qNMR SpectroscopyGC-FID (Cool On-Column)
Primary Utility Routine QC, High-throughput batch releasePrimary standard certification, Structural elucidationOrthogonal volatile impurity profiling
Isomeric Resolution Excellent (via Phenyl-Hexyl π−π interactions)Excellent (via distinct vinyl proton chemical shifts)Good (separation by boiling point/polarity)
Limit of Detection (LOD) ~0.01%~0.1%~0.01%
Limit of Quantitation (LOQ) ~0.03%~0.3%~0.03%
Reference Std. Required? Yes, for each positional isomerNo (Absolute quantitation)Yes, for each positional isomer
Degradation Risk Moderate (if acidic mobile phase is used)Low (in aprotic deuterated solvents)High (if standard hot split/splitless inlet is used)

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The methods below are engineered specifically to prevent the degradation of the vinyloxy group while maximizing the resolution of positional isomers.

Method A: Reversed-Phase HPLC (The Routine QC Workhorse)

Causality & Rationale: Discovery-phase chemistry often utilizes 0.1% Trifluoroacetic acid (TFA) in LC-MS mobile phases[2]. However, for rigorous purity quantification, TFA will catalyze the hydrolysis of the vinyloxy group back to methyl 2-nitro-3-hydroxybenzoate and acetaldehyde during the run. To prevent this, a neutral buffered mobile phase is mandatory. Furthermore, a Phenyl-Hexyl stationary phase is selected over a standard C18 because the π−π interactions strongly differentiate the subtle electronic differences between ortho, meta, and para nitroaromatic positional isomers.

Step-by-Step Protocol:

  • System Setup: Equip an HPLC system with a Diode Array Detector (DAD).

  • Column Selection: Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH adjusted to 6.8).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 20% B for re-equilibration.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile (avoid protic solvents like Methanol which can cause transesterification of the methyl ester).

  • System Validation: Monitor for a peak corresponding to methyl 2-nitro-3-hydroxybenzoate. If this peak grows over sequential injections, acid-catalyzed hydrolysis is occurring in the autosampler, and the diluent must be neutralized.

Method B: ¹H-Quantitative NMR (The Absolute Certifier)

Causality & Rationale: qNMR is the only technique that provides absolute quantification without requiring a synthesized reference standard for every potential positional isomer[6][8]. The vinyl protons of the vinyloxy group provide highly diagnostic signals. The α -proton (-O-CH=) typically resonates as a doublet of doublets around 6.5–6.8 ppm, while the terminal β -protons (=CH₂) appear upfield around 4.5–4.9 ppm. Positional isomers will shift these signals distinctly due to the varying proximity of the electron-withdrawing nitro group.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) as it provides a distinct singlet in a region free of vinyloxy interference.

  • Sample Preparation: Accurately weigh ~20 mg of Methyl 2-nitro-3-(vinyloxy)benzoate and ~5 mg of TCNB into a vial. Dissolve in 0.6 mL of CDCl₃ (ensure the CDCl₃ is stored over silver foil to prevent the formation of DCl, which would cleave the vinyl ether).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (D1): Set to 30 seconds to ensure complete relaxation ( >5×T1​ ) of all protons for accurate integration[8].

    • Number of Scans: 64 (to ensure an S/N ratio > 150:1 for trace isomer detection).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the α -vinyl proton of the main product and compare it against the α -vinyl protons of any isomeric impurities and the IS singlet.

Method C: GC-FID (The Orthogonal Check)

Causality & Rationale: While GC provides excellent theoretical plates, the vinyloxy group can undergo thermal Claisen rearrangement at temperatures exceeding 200°C. Standard split/splitless inlets (typically set at 250°C) will destroy the analyte. Therefore, Cool On-Column (COC) injection is strictly required[7].

Step-by-Step Protocol:

  • Inlet Configuration: Use a Cool On-Column (COC) injector tracking the oven temperature.

  • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: FID set to 300°C. Carrier gas: Helium at 1.2 mL/min.

Analytical Workflow Visualization

The following decision matrix illustrates the logical relationship for selecting the appropriate analytical method based on the specific phase of drug development.

Workflow Start Methyl 2-nitro-3-(vinyloxy)benzoate Isomeric Mixture Decision Analytical Objective? Start->Decision HPLC RP-HPLC (DAD) Neutral/Buffered Mobile Phase (Prevents Vinyloxy Hydrolysis) Decision->HPLC Routine QC & Release qNMR 1H-qNMR Absolute Quantitation (No Reference Std Required) Decision->qNMR Structural Confirmation GC GC-FID / GC-MS Cool On-Column Injection (Prevents Thermal Degradation) Decision->GC Volatile Impurities Report ICH Q2 Validated Purity Certification HPLC->Report qNMR->Report GC->Report

Caption: Decision matrix for selecting the optimal isomeric purity analysis method based on analytical goals.

Conclusion

For the isomeric purity analysis of Methyl 2-nitro-3-(vinyloxy)benzoate, the chemical lability of the vinyloxy group dictates the analytical approach. RP-HPLC utilizing a Phenyl-Hexyl column and a neutral buffered mobile phase is the optimal choice for routine, high-throughput batch release. However, for primary standard certification and the definitive structural elucidation of unknown positional isomers, ¹H-qNMR remains the unparalleled, self-validating gold standard.

Sources

A Comparative Performance Guide to Methyl 2-nitro-3-(vinyloxy)benzoate-Derived Polymers for On-Demand Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth performance benchmark of polymers derived from Methyl 2-nitro-3-(vinyloxy)benzoate. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison against established alternatives in the field of controlled-release technologies, supported by foundational principles and experimental frameworks. We will explore the causality behind experimental design, ensuring each protocol serves as a self-validating system for evaluating these advanced, light-responsive materials.

Introduction: The Quest for Precision in Drug Delivery

The central challenge in modern therapeutics is not merely the discovery of potent molecules, but their precise delivery to the target site at the correct time. Conventional drug administration often suffers from systemic toxicity and suboptimal therapeutic windows. Stimuli-responsive polymers, which undergo physicochemical changes in response to specific triggers, represent a paradigm shift in addressing this challenge.[1][2][3] Among various external stimuli, light offers unparalleled spatiotemporal control, allowing for non-invasive, on-demand activation.[4][5][6]

Polymers incorporating the ortho-nitrobenzyl (ONB) ester moiety are a cornerstone of light-responsive material design.[5][7][8] The monomer, Methyl 2-nitro-3-(vinyloxy)benzoate, is an exemplary precursor for creating polymers with a photodegradable backbone. Upon irradiation with UV light, the ONB group undergoes an irreversible cleavage, leading to the breakdown of the polymer matrix and a rapid "burst" release of an encapsulated payload.[5][9] This guide benchmarks the performance of these specialized polymers against industry-standard materials like PLGA and other stimuli-responsive systems, providing the data and protocols necessary to evaluate their suitability for next-generation drug delivery applications.

Section 1: The Core Mechanism: o-Nitrobenzyl Photocleavage

The functionality of these polymers is rooted in the photochemistry of the o-nitrobenzyl (ONB) group. This moiety serves as a "photolabile protecting group." When exposed to UV radiation (typically in the 300-365 nm range), it undergoes an intramolecular rearrangement, leading to the cleavage of the ester linkage.[5][7] This process is irreversible and results in the formation of an o-nitrosobenzaldehyde byproduct and the release of the previously ester-linked molecule, in this case, breaking the polymer backbone.[7] This mechanism is highly efficient and provides the basis for a rapid and complete release of encapsulated cargo upon light exposure.[4][10]

G cluster_0 Photocleavage Mechanism Polymer Polymer Backbone (with o-Nitrobenzyl Ester) UV_Light UV Light (hv) ~365 nm Polymer->UV_Light Irradiation TransitionState Excited State Intramolecular H-Abstraction UV_Light->TransitionState Products Cleaved Polymer Fragments + o-Nitrosobenzaldehyde TransitionState->Products Rearrangement & Cleavage Release Drug Release (Burst Kinetics) Products->Release

Caption: Photocleavage of an o-nitrobenzyl ester within a polymer backbone.

Section 2: Synthesis and Characterization Workflow

The synthesis of polymers from Methyl 2-nitro-3-(vinyloxy)benzoate leverages its vinyl ether group. Vinyl ethers are particularly susceptible to cationic polymerization, which can produce well-defined polymers.[11] The process involves initiation by a cationic species, propagation through the addition of monomer units, and termination. Characterization is essential to confirm the polymer's structure, molecular weight, and purity.

Generalized Synthesis Protocol:
  • Monomer Purity: Ensure Methyl 2-nitro-3-(vinyloxy)benzoate is free of impurities, particularly water, which can interfere with cationic polymerization.

  • Solvent & Initiator: Dissolve the monomer in a dry, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to a low temperature (e.g., -78°C) to control the polymerization rate.

  • Initiation: Add a cationic initiator (e.g., a Lewis acid like BF₃·OEt₂) dropwise to the cooled solution.

  • Polymerization: Allow the reaction to proceed for a set time, monitoring the viscosity.

  • Termination: Quench the reaction by adding a nucleophilic agent, such as pre-chilled methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold hexane or methanol). Collect the solid polymer by filtration.

  • Drying: Dry the purified polymer under vacuum to remove residual solvents.

Characterization:
  • ¹H NMR Spectroscopy: To confirm the polymer structure and the integrity of the o-nitrobenzyl group.

  • Size-Exclusion Chromatography (SEC/GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI), which are critical for predicting physical properties and degradation behavior.

G cluster_workflow Synthesis & Characterization Workflow Monomer Monomer Purification Polymerization Cationic Polymerization (-78°C, Inert Atm.) Monomer->Polymerization Quenching Reaction Quenching (Methanol) Polymerization->Quenching Purification Precipitation & Filtration Quenching->Purification Drying Vacuum Drying Purification->Drying Characterization Characterization (NMR, SEC) Drying->Characterization

Caption: Workflow for polymer synthesis and subsequent characterization.

Section 3: Performance Benchmarking: A Comparative Analysis

The true value of Methyl 2-nitro-3-(vinyloxy)benzoate-derived polymers is understood by comparing their performance against established alternatives. The choice of material is dictated entirely by the desired application and release profile.

Performance Metric Poly(Methyl 2-nitro-3-(vinyloxy)benzoate) PLGA (Poly(lactic-co-glycolic acid)) Azobenzene-Containing Polymers Chitosan
Release Mechanism Light-induced backbone cleavage (Irreversible)[5][11]Bulk hydrolysis of ester bonds (Sustained)[12]Light-induced cis-trans isomerization (Reversible)[5][6]pH-dependent swelling and erosion[13][14]
Release Profile Rapid, "burst" release upon irradiation[4]Slow, sustained release over days to months[12][15]Pulsatile, "on-off" release with different wavelengths[6]pH-triggered release, often sustained[14]
Primary Stimulus UV or NIR light (with upconversion)[8][16]Water (hydrolysis)UV/Visible lightpH change (e.g., acidic tumor microenvironment)
Biocompatibility Generally good; byproduct (o-nitrosobenzaldehyde) requires assessment[7][9]Excellent; degrades to lactic and glycolic acid[12][15]Generally good; dependent on specific azo-dye structureExcellent; natural biopolymer[13]
Key Advantage High spatiotemporal control for on-demand releaseClinically established, tunable degradation rateReversible control over releaseBiocompatible, mucoadhesive, naturally sourced
Key Limitation Limited tissue penetration of UV light; irreversible action"Dose dumping" can occur; non-triggered releasePotential for incomplete isomerization; requires specific chromophore designBatch-to-batch variability; limited solubility at neutral pH

Section 4: Essential Experimental Protocols for Evaluation

To validate the performance of these polymers, a series of standardized experiments is required. These protocols provide a framework for characterization.

Protocol 4.1: Nanoparticle Formulation via Single Emulsion

Causality: This method is chosen for its simplicity and effectiveness in encapsulating hydrophobic drugs within the polymeric matrix, forming nanoparticles suitable for intravenous administration.[4]

  • Organic Phase: Dissolve 50 mg of the polymer and 5 mg of a model hydrophobic drug (e.g., Nile Red or Doxorubicin) in 2 mL of a volatile organic solvent like dichloromethane.

  • Aqueous Phase: Prepare a 10 mL solution of a surfactant (e.g., 2% w/v polyvinyl alcohol) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture on ice for 2-3 minutes at high power to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess surfactant and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage at 4°C.

Protocol 4.2: In Vitro Light-Triggered Drug Release Study

Causality: This experiment directly measures the core functionality of the polymer—its ability to release a payload upon light stimulation. A control group (no light) is critical to assess the stability and premature leakage of the nanoparticles.

  • Sample Preparation: Suspend drug-loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL) in a quartz cuvette or a multi-well plate.

  • Irradiation: Expose the experimental group to a UV light source (e.g., a 365 nm lamp) at a defined power density. The control group should be kept in the dark under identical temperature conditions.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from both the irradiated and control samples.

  • Separation: Centrifuge the aliquots to pellet the nanoparticles.

  • Quantification: Measure the concentration of the released drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released over time relative to the initial total amount of encapsulated drug.

G cluster_protocol Drug Release Study Workflow NP_Suspension Prepare Nanoparticle Suspension in Buffer Split Split into Two Groups NP_Suspension->Split Irradiation Irradiate with UV Light (Experimental Group) Split->Irradiation Light Dark Keep in Dark (Control Group) Split->Dark No Light Sampling Sample at Time Points Irradiation->Sampling Dark->Sampling Analysis Centrifuge & Analyze Supernatant (HPLC/UV-Vis) Sampling->Analysis Plot Plot % Cumulative Release vs. Time Analysis->Plot

Caption: Workflow for an in vitro light-triggered drug release experiment.

Section 5: Discussion and Future Perspectives

Polymers derived from Methyl 2-nitro-3-(vinyloxy)benzoate offer a distinct advantage for applications requiring a rapid, externally triggered release of a therapeutic agent. Their performance profile makes them ideal for scenarios such as targeted cancer therapy, where a high local dose is needed to overcome drug resistance, or in photodynamic therapy applications.

However, the primary limitation is the reliance on UV light, which has poor tissue penetration and can cause cellular damage. This is a significant hurdle for deep-tissue applications. The field is actively addressing this through two main strategies:

  • Two-Photon Absorption: Designing ONB derivatives that can be cleaved by near-infrared (NIR) light via a two-photon absorption mechanism, allowing for deeper tissue penetration.[8]

  • Upconverting Nanoparticles (UCNPs): Co-encapsulating UCNPs that absorb NIR light and emit UV light locally, thereby triggering the cleavage of the ONB groups in close proximity.[5][16]

Furthermore, the fate and potential cytotoxicity of the o-nitrosobenzaldehyde byproduct must be carefully evaluated for any clinical translation.[7] While generally considered to have low toxicity, comprehensive in vivo studies are necessary.

The future of this polymer class lies in creating multi-stimuli-responsive systems.[2] Imagine a nanoparticle that targets a tumor via a pH-sensitive shell, and only upon confirmation of localization, releases its payload when triggered by an external NIR light source. This combination of passive and active targeting represents the next frontier in precision medicine.

References

  • Zhao, Y., et al. (2012). Photodegradable Polyesters for Triggered Release. International Journal of Molecular Sciences, 13(12), 16387–16399. Available at: [Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PMC. Available at: [Link]

  • Zhao, Y., et al. (2012). Photodegradable Polyurethane Self-Assembled Nanoparticles for Photocontrollable Release. Langmuir. ACS Publications. Available at: [Link]

  • Abdel-Haq, R., et al. (2021). Recent advances in light-responsive on-demand drug-delivery systems. PMC. Available at: [Link]

  • Wang, S., et al. (2017). Photodegradable Coordination Polymer Particles for Light-Controlled Cargo Release. ACS Omega. ACS Publications. Available at: [Link]

  • Yin, J., et al. (2022). Light responsive hydrogels for controlled drug delivery. PMC. NIH. Available at: [Link]

  • Staff, R. H. A., et al. (2021). Backbone-Degradable (Co-)Polymers for Light-Triggered Drug Delivery. ACS Publications. Available at: [Link]

  • Wang, C., et al. (2016). Near infrared light-responsive and injectable supramolecular hydrogels for on-demand drug delivery. Chemical Communications. RSC Publishing. Available at: [Link]

  • Sana, B., Finne-Wistrand, A., & Pappalardo, D. (2022). Recent development in near infrared light-responsive polymeric materials for smart drug-delivery systems. IRIS. Available at: [Link]

  • Sapkota, K. R., et al. (2023). Advances in Stimuli-Responsive Polymers: Design Strategies, Synthesis Methods, and Emerging Nanotechnology Applications. Journal of Chemical Reviews. Available at: [Link]

  • Tashiro, E., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]

  • Takashima, Y., et al. (2023). Rapid and Selective Photo-degradation of Polymers: Design of an Alternating Copolymer with an o-Nitrobenzyl Ether Pendant. Angewandte Chemie International Edition, 62(7). Available at: [Link]

  • Zare, M., et al. (2024). Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration. ACS Publications. Available at: [Link]

  • Urekli, A. (1993). Investigation of the Synthesis and Polymerization Behavior of Vinyl Benzoate. University of Akron. Available at: [Link]

  • Fomina, N., et al. (2012). Photodegradable Polymers for Biotechnological Applications. ResearchGate. Available at: [Link]

  • Della Sala, F., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. Available at: [Link]

  • Singh, B., et al. (2020). Drug-release profile, release kinetics, and polymer-drug interaction... ResearchGate. Available at: [Link]

  • Chmaj, M., et al. (2023). A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. PMC. Available at: [Link]

  • Gotor, R., et al. (2024). Responsive Supramolecular Polymers for Diagnosis and Treatment. MDPI. Available at: [Link]

  • Deshmukh, K., & Ahamed, M. B. (2017). Polymers used in the Designing of Controlled Drug Delivery System. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Kim, S. H., et al. (2020). Studies on the Drug Loading and Release Profiles of Degradable Chitosan-Based Multilayer Films for Anticancer Treatment. PMC. Available at: [Link]

Sources

Comparative Guide: Synthesis and Characterization of Methyl 2-nitro-3-(vinyloxy)benzoate in Notch Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex transmembrane signaling networks, the structural complexity of small-molecule inhibitors has escalated. A prime example is the development of bis(fluoroalkyl)-1,4-benzodiazepinone compounds, which act as potent inhibitors of the gamma-secretase complex within the Notch signaling pathway [1].

A critical structural motif in these next-generation inhibitors is the cyclopropoxy-substituted nitroaromatic ring. However, installing a cyclopropyl ether onto an electron-deficient, sterically hindered nitroaromatic core presents a significant synthetic bottleneck. This guide provides an objective, data-driven comparison of synthetic strategies to achieve this motif, highlighting the superior performance and synthetic utility of the intermediate Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) .

NotchPathway Ligand Notch Ligand (Jagged/Delta) Receptor Notch Receptor (Transmembrane) Ligand->Receptor Binds GammaSec Gamma-Secretase Complex Receptor->GammaSec Activates NICD NICD Cleavage & Release GammaSec->NICD Cleaves Nucleus Nuclear Translocation & Gene Transcription NICD->Nucleus Translocates Inhibitor Benzodiazepinone Notch Inhibitor Inhibitor->GammaSec Blocks

Mechanism of gamma-secretase inhibition in the Notch signaling pathway.

The Chemical Challenge: Causality in Experimental Choices

To synthesize the required building block—Methyl 3-cyclopropoxy-2-nitrobenzoate—chemists must convert a phenolic precursor (Methyl 3-hydroxy-2-nitrobenzoate) into a cyclopropyl ether. The causality behind selecting the optimal synthetic route is rooted in the fundamental reactivity of three distinct approaches:

  • Method A: Direct O-Alkylation (The Traditional Standard) Attempting an S_N2 displacement using cyclopropyl bromide and a base is notoriously ineffective [2]. Cyclopropyl halides are highly resistant to nucleophilic attack due to the immense ring strain required to reach the trigonal bipyramidal transition state. Instead, under basic conditions, the dominant pathway is E2 elimination, yielding propene gas and unreacted starting material.

  • Method B: Ullmann-Type Coupling Cross-coupling the phenol with cyclopropanol using copper catalysis requires elevated temperatures (>100 °C) and strong bases. These harsh conditions frequently lead to the reduction or degradation of the sensitive ortho-nitro group, resulting in poor yields and complex purification profiles.

  • Method C: The Vinyl Ether Route (The Optimized Standard) To bypass the S_N2 barrier and the harsh conditions of cross-coupling, a two-step sequence is employed. First, the phenol is vinylated to form Methyl 2-nitro-3-(vinyloxy)benzoate . Because vinyl ethers are highly electron-rich, they act as excellent nucleophiles for the electrophilic zinc carbenoid generated in a subsequent Simmons-Smith cyclopropanation. This route operates entirely at or below room temperature, perfectly preserving the nitroaromatic core [1].

SyntheticStrategy Start Methyl 3-hydroxy- 2-nitrobenzoate Direct Direct Alkylation (Cyclopropyl Bromide) Start->Direct Path A Ullmann Ullmann Coupling (Cyclopropanol) Start->Ullmann Path B Vinyl Vinylation (Trivinylboroxin) Start->Vinyl Path C Product Methyl 3-cyclopropoxy- 2-nitrobenzoate Direct->Product <10% Yield (Elimination) Ullmann->Product 40% Yield (Harsh) VinylEther Methyl 2-nitro-3- (vinyloxy)benzoate Vinyl->VinylEther 95% Yield Simmons Simmons-Smith (Et2Zn, CH2I2) VinylEther->Simmons Simmons->Product 85% Yield (Mild)

Synthetic pathways to cyclopropoxy nitroaromatics highlighting the vinyl ether route.

Comparative Performance Data

The following table summarizes the quantitative performance of the three methodologies when applied to the synthesis of the target cyclopropoxy nitroaromatic building block.

Performance MetricMethod A: Direct AlkylationMethod B: Ullmann CouplingMethod C: Vinyl Ether Route (via Methyl 2-nitro-3-(vinyloxy)benzoate)
Overall Yield < 10%~ 40%~ 80% (Over 2 steps)
Reaction Temperature 80 °C110 °C0 °C to 25 °C
Primary Side Reaction Elimination (Propene gas)Nitro group reductionMinimal (Trace unreacted ether)
Nitro Group Tolerance ModeratePoorExcellent
Scalability (Pilot Plant) Not viableLimited by catalyst costHighly scalable (Demonstrated >10g)

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm mechanistic success before proceeding to the next stage of the drug development pipeline.

Step 1: Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

Objective: Convert the phenolic hydroxyl group to a highly reactive vinyl ether using copper-mediated cross-coupling [1].

  • Preparation: In a 500 mL round-bottom flask, suspend Copper(II) acetate (11.98 g, 65.9 mmol) in anhydrous dichloromethane (80 mL). Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Reagent Addition: Add 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane:pyridine complex (1:1) (10.63 g, 44.2 mmol). Stir for an additional 15 minutes.

  • Substrate Introduction: Slowly add Methyl 3-hydroxy-2-nitrobenzoate (10 g, 50.7 mmol) dissolved in dichloromethane (20 mL).

  • Reaction: Allow the mixture to stir open to the atmosphere (oxygen is required for the Cu(II)/Cu(III) catalytic cycle) at room temperature for 24 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (0% to 30% EtOAc in heptane).

Validation Checkpoint 1 (Product Integrity):

  • HPLC-MS: Analyze the purified bright yellow residue. The target mass for Methyl 2-nitro-3-(vinyloxy)benzoate (C₁₀H₉NO₅, MW: 223.18) should yield an ESI+ signal at m/z = 246 [M+Na]⁺.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the phenolic -OH signal (~10.0 ppm). Verify the installation of the vinyl group by locating the characteristic internal vinylic proton (dd, ~6.5 ppm) and the two terminal vinylic protons (d, ~4.5 ppm and d, ~4.8 ppm).

Step 2: Simmons-Smith Cyclopropanation

Objective: Convert the electron-rich vinyl ether into the target cyclopropyl ether using a zinc carbenoid [1].

  • Preparation: Dissolve Methyl 2-nitro-3-(vinyloxy)benzoate (7.42 g, 33.2 mmol) in anhydrous dichloromethane (50 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Carbenoid Generation: Slowly add Diethylzinc (1.0 M in hexanes, 66.4 mL, 66.4 mmol) via syringe. Stir for 10 minutes.

  • Cyclopropanation: Dropwise, add Diiodomethane (10.7 mL, 132.8 mmol). Caution: This step is highly exothermic.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

  • Workup: Cool the mixture back to 0 °C and carefully quench with 1M HCl (slow addition to manage ethane gas evolution). Extract the aqueous layer with dichloromethane (3x). Wash combined organics with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Validation Checkpoint 2 (Product Integrity):

  • TLC: Confirm complete consumption of the UV-active vinyl ether starting material.

  • ¹H NMR (400 MHz, CDCl₃): The vinylic protons (4.5–6.5 ppm) must be completely absent. Look for the emergence of the cyclopropyl signature: a methine proton multiplet (~3.8 ppm) and tightly clustered methylene multiplets (0.8–1.2 ppm).

By utilizing Methyl 2-nitro-3-(vinyloxy)benzoate as an intermediate, researchers can reliably bypass the thermodynamic barriers of direct cyclopropyl ether synthesis, ensuring a scalable and high-yielding supply of critical building blocks for Notch inhibitor development.

References

  • Bristol-Myers Squibb Company. (2014). Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors. WIPO (PCT) WO2014047372A1.
  • Hollingworth, G. J., Dinnell, K., Dickinson, L. C., & Thomson, C. G. (1999). A Convenient Method for the Preparation of Aryl Cyclopropyl Ethers from Phenols. Tetrahedron Letters, 40(13), 2633-2636. Retrieved from[Link]

  • Bristol-Myers Squibb Company. (2006). Succinoylamino benzodiazepine compounds. U.S. Patent No. 7,053,084 B1.

Navigating the Unseen: A Comparative Guide to the In-Silico Toxicity Prediction of Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and chemical development, early identification of potential toxicities is paramount to de-risk projects, reduce costs, and ensure human safety.[1][2][3] For novel compounds like Methyl 2-nitro-3-(vinyloxy)benzoate, where experimental toxicity data is often scarce, in-silico toxicology provides a critical first-pass assessment.[1][4][5] This guide offers a comparative analysis of established in-silico methodologies for predicting the toxicological profile of this novel chemical entity. We will explore the causal relationships behind the selection of various computational tools, detail the experimental workflows, and present a scientifically grounded, hypothetical toxicity prediction.

The Compound in Focus: Methyl 2-nitro-3-(vinyloxy)benzoate

The initial step in any in-silico analysis is a thorough examination of the query molecule's structure.

Chemical Structure:

Figure 1: Structure of Methyl 2-nitro-3-(vinyloxy)benzoate.

The structure reveals several key functional groups that are often associated with toxicological liabilities: a nitroaromatic group, a vinyl ether, and an ester. These "structural alerts" are the basis for many in-silico toxicity predictions.

Comparative In-Silico Toxicity Assessment: A Multi-Pronged Approach

To ensure a robust and reliable toxicity prediction, a combination of complementary in-silico methods is recommended, a practice supported by regulatory guidelines such as the ICH M7 for mutagenic impurities.[6][7] Our analysis will employ a two-pronged strategy: an expert rule-based system and a statistical-based (Q)SAR model.

1. Expert Rule-Based Systems: The Power of Accumulated Knowledge

Expert rule-based systems, such as Lhasa Limited's Derek Nexus, utilize a knowledge base of structure-toxicity relationships derived from published literature and proprietary data.[8][9][10] These systems identify toxicophores, which are specific molecular features known to be linked to toxicity.[7][9]

2. Statistical-Based (Q)SAR Models: The Strength of Data-Driven Predictions

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure and its biological activity.[11][12] Statistical-based tools, like SARAH Nexus, leverage machine learning algorithms to predict endpoints such as mutagenicity based on large datasets.[13][14][15]

Hypothetical In-Silico Toxicity Profile of Methyl 2-nitro-3-(vinyloxy)benzoate

For this guide, we will simulate the outputs of leading in-silico platforms to predict the toxicity of our target compound.

Toxicological EndpointPrediction PlatformPredicted OutcomeRationale / Structural Alert
Mutagenicity (Ames) Derek Nexus (Expert Rule-Based)Plausible Aromatic nitro group.
Mutagenicity (Ames) SARAH Nexus (Statistical-Based)Positive High statistical correlation of the nitroaromatic scaffold with mutagenicity in the training set.
Carcinogenicity Derek NexusPlausible Aromatic nitro compounds are a well-known class of potential carcinogens.
Skin Sensitization Derek NexusPlausible The vinyloxy group can potentially act as a Michael acceptor after metabolic activation.
Hepatotoxicity Derek NexusEquivocal The nitroaromatic group may undergo redox cycling, leading to oxidative stress in the liver.

Table 1: Predicted Toxicological Profile of Methyl 2-nitro-3-(vinyloxy)benzoate.

Comparative Analysis with Alternative Compounds

To contextualize the predictions for Methyl 2-nitro-3-(vinyloxy)benzoate, we will compare its in-silico profile with two structurally related compounds with known toxicities.

CompoundStructureKey Structural FeaturesKnown ToxicityPredicted In-Silico Profile
Methyl 2-nitrobenzoate Aromatic nitro, EsterGenotoxic, MutagenicMutagenicity: PositiveCarcinogenicity: Plausible
Methyl 3-hydroxybenzoate Ester, PhenolGenerally low toxicityMutagenicity: NegativeCarcinogenicity: Inactive

Table 2: Comparative In-Silico Analysis of Alternative Compounds.

This comparative approach serves as a self-validating system. The positive control (Methyl 2-nitrobenzoate) is correctly identified by the in-silico tools as having a high potential for mutagenicity, while the negative control (Methyl 3-hydroxybenzoate) is predicted to be of low concern. This builds confidence in the predictions for our novel compound.

Experimental Workflow for In-Silico Toxicity Prediction

The following diagram illustrates a robust workflow for the in-silico toxicity assessment of a novel compound.

In-Silico Toxicity Prediction Workflow cluster_0 Phase 1: Input & Pre-processing cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Analysis & Reporting A Define Query Structure (Methyl 2-nitro-3-(vinyloxy)benzoate) B Canonicalize Structure (SMILES/MOL file) A->B C Expert Rule-Based System (e.g., Derek Nexus) B->C D Statistical-Based (Q)SAR (e.g., SARAH Nexus) B->D E Integrate Predictions C->E D->E F Expert Review & Interpretation E->F G Generate Toxicity Report F->G

Figure 2: A robust workflow for in-silico toxicity prediction.

Detailed Step-by-Step Methodology

1. Structure Input and Standardization:

  • Action: Accurately draw the chemical structure of Methyl 2-nitro-3-(vinyloxy)benzoate using a chemical drawing software.
  • Causality: The precise chemical structure is the fundamental input for all in-silico models. Any error in the structure will lead to erroneous predictions.
  • Action: Convert the structure into a standardized format, such as SMILES or a MOL file.
  • Causality: Standardization ensures that the input is correctly interpreted by the various software platforms, avoiding ambiguity from different drawing conventions.

2. Expert Rule-Based Analysis (e.g., using Derek Nexus):

  • Action: Submit the standardized structure to the Derek Nexus software.[16][17]
  • Action: Run the prediction for a comprehensive range of toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[7][16]
  • Causality: This provides a broad screening of potential hazards based on established structure-toxicity relationships.
  • Action: Analyze the output, paying close attention to any identified structural alerts and the associated reasoning and references.[7][9]
  • Causality: Understanding the basis for an alert is crucial for expert review and for guiding potential chemical modifications to mitigate toxicity.

3. Statistical-Based (Q)SAR Analysis (e.g., using SARAH Nexus):

  • Action: Submit the standardized structure to the SARAH Nexus software for mutagenicity prediction.[13][14]
  • Causality: This provides a complementary, data-driven assessment of mutagenicity, as recommended by regulatory guidelines.[6][13]
  • Action: Evaluate the prediction outcome (positive, negative, or equivocal) and the associated confidence level.[15]
  • Causality: The confidence level provides an indication of the reliability of the prediction based on the similarity of the query compound to the training set data.

4. Read-Across Analysis:

  • Action: Identify structurally similar compounds with known experimental toxicity data.
  • Causality: Read-across is a data gap-filling technique that uses data from analogous compounds to make predictions for a target compound.[18][19][20]
  • Action: Compare the structural features and predicted toxicities of the analogues with the target compound.
  • Causality: This contextualizes the predictions for the novel compound and strengthens the overall assessment.

5. Integrated Assessment and Expert Review:

  • Action: Consolidate the results from all in-silico models.
  • Causality: An integrated approach, considering evidence from multiple sources, provides a more robust and defensible conclusion.
  • Action: A qualified toxicologist should perform an expert review of the integrated data.
  • Causality: Expert review is critical to interpret the relevance of the in-silico predictions in the context of the intended use of the compound and to identify any potential confounding factors.

Conclusion and Forward Look

The in-silico analysis of Methyl 2-nitro-3-(vinyloxy)benzoate suggests a potential for mutagenicity and carcinogenicity, primarily driven by the presence of the aromatic nitro group. The vinyl ether moiety raises a concern for skin sensitization. These predictions are not a definitive verdict on the compound's toxicity but serve as a crucial early warning. They provide a strong rationale for prioritizing this compound for further in-vitro and, if necessary, in-vivo testing for these specific endpoints. By integrating these computational approaches early in the development pipeline, researchers can make more informed decisions, ultimately leading to safer and more effective products.

References

  • Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR. PubMed. [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene. [Link]

  • Derek Nexus Toxicology Software - Optibrium. [Link]

  • Everything You Need To Know About Sarah Nexus - Lhasa Limited. [Link]

  • 10 Frequently Asked Questions About Derek Nexus, Answered - Lhasa Limited. [Link]

  • Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. [Link]

  • Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines - PR Newswire. [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO. PozeSCAF. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

  • Sarah Nexus - Mutagenicity. [Link]

  • The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances - ToxNavigation. [Link]

  • 2.6 Read-Across Toxicity Predictions | The inTelligence And Machine lEarning (TAME) Toolkit. [Link]

  • Sarah Nexus | Scientific Computing World. [Link]

  • Approaches for read-across in chemical risk assessment - ECETOC. [Link]

  • Repeat-dose toxicity prediction with Generalized Read-Across (GenRA) using targeted transcriptomic data: A proof-of-concept case study - PMC. [Link]

  • Computational tools for ADMET. [Link]

  • DEREK Nexus® toxicology modeling. [Link]

  • Developing a Versatile Read-Across Method for Toxicity Prediction | MultiCASE. [Link]

  • Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction | Toxicological Sciences | Oxford Academic. [Link]

  • In Silico Software Solutions - Lhasa Limited. [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC. [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC. [Link]

  • ADMET Prediction Software - Sygnature Discovery. [Link]

  • QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - SciSpace. [Link]

  • Optibrium and Lhasa Limited Collaborate to Bring High Level, Expert Toxicity Prediction to Chemists - Lab Bulletin. [Link]

  • Chapter 7: Evaluation of Categories and Read-Across for Toxicity Prediction Allowing for Regulatory Acceptance - Books. [Link]

  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning - ITR Laboratories. [Link]

  • Lhasa Limited announces the release of Derek Nexus™ 4.0 with Negative Predictions for Mutagenicity - PR Newswire. [Link]

  • Safety Profiling In Drug Discovery | Lhasa Limited. [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants - MDPI. [Link]

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  • Developing a Knowledge Base for the Prediction of Environmental Toxicity - ResearchGate. [Link]

  • Knowledge-Based Expert Systems for Toxicity and Metabolism Prediction: DEREK, StAR and METEOR - Taylor & Francis. [Link]

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Safety Operating Guide

Methyl 2-nitro-3-(vinyloxy)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-nitro-3-(vinyloxy)benzoate: Comprehensive Disposal and Stabilization Protocol

When managing the disposal of Methyl 2-nitro-3-(vinyloxy)benzoate, standard organic waste procedures are fundamentally insufficient. This specific molecule is a multi-hazard compound containing three distinct reactive domains: a thermally sensitive nitroaromatic core, a peroxide-forming vinyloxy group, and a hydrolyzable ester.

As a laboratory professional, you must approach this chemical not just as routine waste, but as a dynamic system capable of autopolymerization, explosive decomposition, and toxic gas generation. This guide provides the mechanistic reasoning and self-validating protocols required to safely stabilize and dispose of this compound.

Mechanistic Hazard Profiling (The "Why")

To safely handle this chemical, you must understand the causality behind its reactivity. The disposal logic is dictated by the following structural vulnerabilities:

  • The Nitroaromatic Core (Thermal & Shock Sensitivity): The nitro group (-NO2) acts as a strong electron-withdrawing group and an internal oxidizer. Nitroaromatics possess inherent energetic potential and can undergo rapid, exothermic decomposition when exposed to heat, shock, or friction. As outlined in , extracts or waste streams containing explosive nitroaromatics must never be concentrated or blown down to dryness, as this drastically increases the risk of detonation.

  • The Vinyloxy Group (Peroxidation & Autopolymerization): Vinyl ethers are classified as[1]. Upon exposure to atmospheric oxygen, they undergo autoxidation to form shock-sensitive polymeric peroxides. Furthermore, peroxide accumulation can initiate violent, runaway autopolymerization of the vinyl monomer. According to the National Research Council's , vinyl ethers must be strictly monitored, tested regularly, and stabilized or discarded if peroxides are detected[2].

  • Acid-Catalyzed Hydrolysis: The vinyloxy group is highly sensitive to acidic environments. Acid-catalyzed hydrolysis of the vinyl ether yields acetaldehyde—a highly volatile, flammable byproduct that complicates waste containment and increases vapor pressure inside sealed disposal vessels.

Quantitative Hazard & Mitigation Summary

Functional GroupPrimary HazardMechanistic CausalityMitigation & Disposal Strategy
Nitroaromatic (-NO2) Thermal/Shock SensitivityStrong electron-withdrawing nature creates an energetic, oxidizing core prone to exothermic decomposition.Never concentrate to dryness. Segregate from heavy metals. Incinerate with NOx scrubbers.
Vinyloxy (-O-CH=CH2) Peroxidation & AutopolymerizationAutoxidation forms shock-sensitive peroxides; initiates runaway radical chain polymerization.Test for peroxides prior to movement. Quench with FeSO4. Stabilize with 100-250 ppm BHT.
Vinyloxy (-O-CH=CH2) Acid-Catalyzed HydrolysisCleavage of the vinyl ether bond yields volatile, highly flammable acetaldehyde.Maintain waste matrix at a slightly basic pH (7.5–8.0) using sodium bicarbonate.
Methyl Ester (-COOCH3) Hydrolytic CleavageHydrolysis in strong acids/bases alters solubility and can precipitate incompatible salts.Avoid mixing with strong aqueous acids or concentrated hydroxides.

Self-Validating Stabilization Protocol

Before Methyl 2-nitro-3-(vinyloxy)benzoate can be safely transported to a waste facility, it must be chemically stabilized. Execute the following step-by-step methodology.

Phase 1: Visual and Chemical Peroxide Profiling

Causality: Vinyl ethers form explosive peroxides that can detonate upon friction (e.g., twisting a cap). You must rule out the presence of shock-sensitive crystals before any mechanical agitation occurs.

  • Visual Inspection: Examine the amber storage vessel without moving it. Look for viscous layers, discoloration, or crystalline solids around the cap threads or suspended in the liquid.

    • Validation: If crystals are present, the system is critically unstable. STOP. Evacuate the area immediately and contact your Environmental Health and Safety (EHS) office or local bomb squad. If the liquid is clear, proceed to Step 2.

  • Peroxide Quantification: Withdraw a 1 mL aliquot using a non-metallic pipette. Test the aliquot using a Quantofix peroxide test strip or a standard 10% potassium iodide (KI) indicator solution.

    • Validation: Document the exact peroxide concentration. A reading > 20 ppm requires immediate active quenching.

Phase 2: Quenching and Chemical Stabilization

Causality: Active peroxides must be reduced to safe alcohols, and radical pathways must be terminated to prevent autopolymerization during transit. The matrix must also be buffered to prevent acetaldehyde generation.

  • Peroxide Quenching: If peroxides are detected (> 20 ppm), wash the organic waste with an equal volume of 10% (w/v) aqueous ferrous sulfate (FeSO4) solution in a separatory funnel. Agitate gently and vent frequently to release any pressure.

    • Validation: Separate the organic layer and re-test with a new Quantofix strip. Repeat the FeSO4 wash until peroxide levels validate at < 5 ppm.

  • Radical Inhibition: To the peroxide-free organic layer, add Butylated hydroxytoluene (BHT) to achieve a final concentration of 100–250 ppm. BHT acts as a radical scavenger, terminating any nascent autopolymerization cascades.

  • pH Buffering: Add a small amount of solid sodium bicarbonate (NaHCO3) or a weak aqueous buffer to maintain the waste matrix at pH 7.5–8.0.

    • Validation: Spot the aqueous phase on pH paper to confirm a slightly basic environment, ensuring the vinyloxy group remains intact and stable.

Phase 3: Segregation and Routing

Causality: Nitroaromatics can form highly sensitive, explosive metal salts if mixed with heavy metal waste streams (e.g., lead, copper, zinc).

  • Containerization: Transfer the stabilized waste into a heavy-metal-free, amber glass waste container to prevent photo-oxidation.

  • Labeling: Explicitly label the container as "Halogen-Free Organic Waste: Nitroaromatic / Inhibited Vinyl Ether".

  • Disposal Routing: Route the waste strictly for high-temperature incineration. Because the combustion of nitro compounds generates highly toxic nitrogen dioxide (NO2) gas, the incineration facility must be equipped with active NOx scrubbers.

Disposal Decision Workflow

G Start Methyl 2-nitro-3-(vinyloxy)benzoate Waste Generation Visual Visual Inspection: Are crystals present? Start->Visual Danger STOP: Evacuate & Contact EHS (Potential Explosive Peroxides) Visual->Danger Yes Test Peroxide Testing (KI or Quantofix Strips) Visual->Test No HighPerox Peroxides > 20 ppm Quench with FeSO4 Test->HighPerox > 20 ppm LowPerox Peroxides < 20 ppm Proceed to Stabilization Test->LowPerox < 20 ppm HighPerox->LowPerox Re-test < 5 ppm Stabilize Stabilization: Add BHT (100 ppm) & Buffer to pH 7.5-8.0 LowPerox->Stabilize Segregate Segregation: Label 'Nitroaromatic/PFC' Isolate from Heavy Metals Stabilize->Segregate Incinerate Final Disposal: High-Temp Incineration with NOx Scrubbers Segregate->Incinerate

Disposal workflow for Methyl 2-nitro-3-(vinyloxy)benzoate emphasizing peroxide and nitro hazards.

References

  • Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press URL: [Link]

  • Title: Peroxide-Forming Chemicals (Safety Library) Source: Division of Research Safety - University of Illinois URL: [Link]

Sources

Personal protective equipment for handling Methyl 2-nitro-3-(vinyloxy)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of bifunctional building blocks like Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) into drug discovery pipelines. While its orthogonal reactivity—combining a reducible nitro group with a polymerizable vinyl ether—makes it highly valuable for complex synthesis, it also introduces a multifaceted matrix of physical and toxicological hazards.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory protocols prioritize both scientific integrity and operator safety.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's reactivity. The hazards of Methyl 2-nitro-3-(vinyloxy)benzoate are dictated by its two primary functional groups:

  • The Nitroaromatic Moiety: Nitrobenzoates present systemic toxicity risks, including methemoglobinemia and severe skin sensitization[1]. Furthermore, nitroaromatics can become explosively unstable under extreme thermal stress or shock conditions, requiring careful mitigation of friction and heat[1].

  • The Vinyloxy Group (Vinyl Ether): Vinyl ethers are notorious Class B peroxide formers. Upon exposure to ambient oxygen and light, the vinyloxy group undergoes free-radical auto-oxidation to form highly unstable, shock-sensitive polyperoxides[2]. Distilling, evaporating, or concentrating this material without prior peroxide testing is a severe explosion hazard[3].

Personal Protective Equipment (PPE) Requirements

Standard laboratory PPE is insufficient for handling reactive bifunctional compounds. The following table summarizes the required PPE and the mechanistic justification for each selection, compliant with OSHA guidelines[4],[5].

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Butyl Rubber or double-gloved NitrilePrevents dermal penetration of lipophilic nitroaromatics, which can cause severe systemic sensitization[4].
Eye/Face Protection Chemical splash goggles + Full face shieldProtects against splash hazards and micro-explosions caused by inadvertent peroxide initiation[5].
Body Protection Flame-Resistant (FR) lab coat and chemical apronMitigates fire risks associated with the flammability of vinyl ethers and the reactivity of nitro groups[6].
Respiratory NIOSH-approved respirator (Organic Vapor cartridge)Essential if handling outside a fume hood to prevent inhalation of toxic nitroaromatic dust or volatile ether vapors[5].

Quantitative Peroxide Action Thresholds

Because the vinyloxy group forms peroxides, pre-use testing is not just a recommendation—it is a mandatory operational gateway[2]. Use Quantofix test strips or a ferrous thiocyanate assay to quantify peroxide levels before opening the primary container.

Peroxide Level (ppm)Operational ActionSafety Implication
0 - 25 ppm Approved for general use.Safe for standard handling and synthesis under an inert atmosphere[7].
25 - 100 ppm Do not distill or concentrate.May be used for ambient reactions, but chemical quenching prior to use is highly recommended[7].
> 100 ppm CRITICAL HAZARD. Do not use.High risk of shock-sensitive explosion. Requires immediate chemical quenching with FeSO₄[2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not rely on assumptions regarding the chemical's age or storage history.

Step 1: Visual Inspection & Pre-Testing Before opening the container, visually inspect the liquid for crystallization, discoloration, or stratification. If crystals are present, do not touch the container ; contact Environmental Health and Safety (EHS) immediately, as these are likely explosive solid peroxides[2]. If visually clear, test for peroxides using the quantitative thresholds above[7].

Step 2: Environmental Setup Conduct all operations within a certified chemical fume hood to maintain exposure limits below hazardous thresholds[8]. Purge the reaction vessel with an inert gas (Argon or Nitrogen) to actively displace oxygen and arrest the free-radical auto-oxidation of the vinyl ether group[9].

Step 3: Handling and Synthesis Use static-free, non-sparking spatulas. When dissolving the compound, avoid excessive friction or heat. If concentrating the compound via rotary evaporation, ensure peroxide levels are strictly 0 ppm, and never evaporate to absolute dryness , as peroxides concentrate dangerously in the "bottoms"[7].

Step 4: Post-Operation Decontamination Decontaminate all glassware and surfaces using a mild detergent and water. Collect all rinsate as hazardous waste. Do not use combustible materials (like paper towels) to clean up concentrated nitroaromatic spills, as this creates a secondary fire hazard[1].

Waste Management & Disposal Plan

Nitroaromatic compounds are environmentally persistent and exhibit significant aquatic toxicity[10]. Attempting to neutralize them in an improvised setup risks uncontrolled exothermic reactions.

  • Segregation: Strictly segregate nitroaromatic waste from strong reducing agents, heavy metals, and halogenated waste to prevent exothermic cross-reactions[10].

  • Peroxide Quenching: If waste contains unreacted vinyl ether, treat it with a 5% aqueous solution of ferrous sulfate (FeSO₄) to reduce any formed peroxides before sealing the waste container[7].

  • Final Disposal: The only regulatory-compliant disposal method for this class of compounds is high-temperature incineration managed by a licensed hazardous waste contractor[10].

Emergency Response Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and mild soap for at least 15 minutes. Seek medical attention due to the risk of methemoglobinemia[11].

  • Spills: Evacuate the immediate area. If safe to do so, absorb the chemical using an inert, non-combustible absorbent such as vermiculite or sand[1]. Never use clay-based kitty litter , as trace metals (e.g., iron) can catalyze the explosive decomposition of peroxides or nitroaromatics[1].

Operational Visualization

G Start Storage Retrieval (Dark, Inert, 2-8°C) Test Pre-Use Peroxide Test (Quantofix Strips / KI) Start->Test Decision Peroxide Concentration? Test->Decision High > 100 ppm Quench with FeSO4 & Dispose Decision->High Fail (>100 ppm) Low < 100 ppm Proceed to Fume Hood Decision->Low Pass (<100 ppm) Dispose High-Temp Incineration (Licensed Contractor) High->Dispose PPE Don PPE: Butyl Gloves, Splash Goggles, FR Lab Coat Low->PPE Handle Synthesis & Handling (Argon/N2 Atmosphere) PPE->Handle Waste Waste Segregation (Inert Absorbents Only) Handle->Waste Waste->Dispose

Workflow for the safe handling, peroxide testing, and disposal of the chemical.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Guidelines for the Safe Handling of Peroxidizable Chemicals Source: University of California, Berkeley - Environment, Health & Safety URL: [Link]

  • Title: Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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